9-Undecynoic acid methyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl undec-9-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h5-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRHKSZKHOFXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Bifunctional Building Block for Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties and Applications of 9-Undecynoic Acid Methyl Ester
This compound (CAS No. 18937-76-3) is a linear, twelve-carbon organic molecule distinguished by the presence of two key functional groups: a terminal alkyne (C≡C-H) at the 9-position and a methyl ester (-COOCH₃) at the 1-position.[1] This unique bifunctional architecture renders it a highly valuable and versatile building block in organic synthesis, materials science, and particularly in the fields of chemical biology and drug discovery.
The long aliphatic chain provides lipophilicity, while the methyl ester offers a site for further modification or can influence the molecule's pharmacokinetic properties. However, it is the terminal alkyne that imparts the most significant reactivity, serving as a powerful handle for modern coupling reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical applications, with a focus on field-proven insights and methodologies.
Section 1: Physicochemical and Spectroscopic Profile
The physical properties of this compound are characteristic of a medium-chain fatty acid ester. It is a colorless to pale yellow liquid at room temperature, with good solubility in common organic solvents like ethanol, ether, and dichloromethane, but limited solubility in water due to its hydrophobic alkyl chain.[1]
While specific experimental data for the 9-yne isomer is not widely published, its physical constants are expected to be similar to its more common alkene isomer, methyl 10-undecenoate (CAS 111-81-9).
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 18937-76-3 | [1][2] |
| Molecular Formula | C₁₂H₂₀O₂ | [2] |
| Molecular Weight | 196.29 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~245-248 °C (estimated, based on C12 alkene isomer) | [3] |
| Density | ~0.88 g/mL at 25°C (estimated, based on C12 alkene isomer) | [3] |
| Refractive Index | ~1.437 at 20°C (estimated, based on C12 alkene isomer) |[3] |
Spectroscopic Characterization: A Roadmap to Identification
Spectroscopic analysis provides an unambiguous fingerprint for the molecule. The following sections detail the expected characteristic signals in NMR, IR, and Mass Spectrometry, which are crucial for reaction monitoring and final product validation.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
-O-CH₃ (ester methyl): A sharp singlet at ~3.67 ppm.
-
-CH₂-COOCH₃ (α-methylene): A triplet at ~2.30 ppm.
-
≡C-H (alkynyl proton): A triplet at ~1.94 ppm, coupled to the adjacent methylene group.
-
-CH₂-C≡ (propargyl methylene): A triplet of doublets at ~2.18 ppm.
-
-(CH₂)₅- (polymethylene chain): A complex multiplet region between ~1.25 and 1.65 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
C=O (ester carbonyl): A signal around ~174.2 ppm.
-
HC≡C- (alkyne C-H): A signal around ~84.6 ppm.
-
-C≡CH (alkyne quaternary C): A signal around ~68.2 ppm.
-
-O-CH₃ (ester methyl): A signal at ~51.4 ppm.
-
Alkyl Chain Carbons: A series of signals in the upfield region, typically between ~18.3 and 34.0 ppm.
IR (Infrared) Spectroscopy:
-
≡C-H stretch (terminal alkyne): A sharp, strong band at ~3310 cm⁻¹. This is a highly diagnostic peak.
-
C≡C stretch (alkyne): A weak but sharp band around 2120 cm⁻¹.
-
C=O stretch (ester): A very strong, sharp band around 1740 cm⁻¹.
-
C-H stretches (sp³): Multiple bands in the 2850-2960 cm⁻¹ region.
-
C-O stretch (ester): A strong band in the 1170-1250 cm⁻¹ region.
MS (Mass Spectrometry): In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 196 would be expected. Common fragmentation patterns for fatty acid methyl esters include a prominent peak corresponding to the McLafferty rearrangement at m/z = 74, representing [CH₃OC(OH)=CH₂]⁺. Other fragments would arise from cleavage along the alkyl chain.
Section 2: Synthesis and Purification Protocol
The most direct and reliable method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid. The protocol is robust, high-yielding, and utilizes common laboratory reagents.
Causality of Experimental Choices:
-
Acid Catalyst (H₂SO₄): The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Methanol as Solvent and Reagent: Using methanol in large excess drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
Reflux: Heating the reaction to the boiling point of the solvent increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
-
Aqueous Workup: The workup with sodium bicarbonate neutralizes the acid catalyst and any unreacted carboxylic acid. The brine wash helps to remove water from the organic layer.
-
Purification on Basic Alumina: While silica gel is common, using activated basic alumina is particularly effective for removing the final traces of acidic starting material, ensuring a high-purity final product.[4]
Protocol 2.1: Fischer Esterification of 9-Undecynoic Acid
Materials:
-
9-Undecynoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Activated basic alumina
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 9-undecynoic acid (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise (catalytic amount, ~2% of the methanol volume).
-
Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purification: For high purity, pass the crude product through a short plug of activated basic alumina using a non-polar eluent (e.g., hexane/ether mixture) to remove any residual starting acid. The expected yield is typically >95%.[4]
Section 3: Chemical Reactivity and Handling
The utility of this compound stems from the distinct reactivity of its two functional groups. The ester can be hydrolyzed back to the carboxylic acid or converted to amides. However, the terminal alkyne is the primary site of synthetic manipulation. Its sp-hybridized C-H bond is weakly acidic (pKa ≈ 25) and can be deprotonated by a strong base, and the triple bond readily participates in powerful carbon-carbon bond-forming reactions.
Two of the most impactful reactions in the context of drug development are the Sonogashira Coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the terminal alkyne with aryl or vinyl halides.[5][6] It is a cornerstone for synthesizing complex molecules, including pharmaceuticals and organic materials, by creating a C(sp)-C(sp²) bond.[7][8]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As the quintessential "click chemistry" reaction, CuAAC joins the terminal alkyne with an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[9] This reaction is prized for its high yield, stereospecificity, tolerance of numerous functional groups, and ability to proceed in aqueous, biological environments, making it ideal for bioconjugation.[10][11][]
Caption: Key reaction pathways for this compound.
Stability and Storage
This compound is a stable compound under normal laboratory conditions. However, like many fatty acid esters, it should be protected from strong acids or bases to prevent hydrolysis. It is combustible and should be stored away from heat, sparks, and open flames in a well-ventilated area.[13][14] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent potential oxidation or degradation.
Section 4: Applications in Research and Drug Development
The terminal alkyne of this compound is a bio-orthogonal handle. This means it is chemically inert within complex biological systems but can be made to react specifically and efficiently with a partner functional group (an azide) under mild, biocompatible conditions.[15] This property has made alkyne-functionalized molecules indispensable tools for probing biological processes.
Key Applications:
-
Chemical Probes & Activity-Based Protein Profiling (ABPP): The molecule can be incorporated into larger bioactive compounds. After the compound binds to its target protein in a cell lysate or even a live cell, the alkyne handle is used to "click" on a reporter tag (like a fluorescent dye or biotin) for visualization, identification, and quantification of the target.[16]
-
Metabolic Labeling: Alkyne-tagged fatty acids can be fed to cells and are incorporated into complex lipids through natural metabolic pathways.[17] Researchers can then lyse the cells, click on a reporter tag, and trace the metabolic fate of the fatty acid, identifying which lipid species it becomes part of.[18]
-
Drug Conjugation: The alkyne serves as a versatile linker for creating more complex drug molecules, such as antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a target-specific antibody via a stable triazole linkage.[19]
Caption: Workflow for using an alkyne-tagged probe in chemical biology.
Protocol 4.1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule (like this compound) to an azide-containing reporter molecule.
Causality of Experimental Choices:
-
CuSO₄/Sodium Ascorbate: Copper(II) sulfate is the catalyst precursor. Sodium ascorbate is a biocompatible reducing agent that reduces Cu(II) to the active catalytic Cu(I) species in situ. A slight excess of ascorbate is used to prevent re-oxidation of Cu(I) by dissolved oxygen.[11]
-
Ligand (THPTA): A water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial in biological applications. It stabilizes the Cu(I) ion, preventing it from disproportionating or being oxidized, and reduces its cytotoxicity, all while accelerating the reaction.[11][19]
-
Solvent System: The reaction is often performed in aqueous buffers like PBS, sometimes with a co-solvent like DMSO or t-butanol to aid the solubility of hydrophobic reactants.
Materials:
-
Alkyne-functionalized molecule (e.g., this compound derivative)
-
Azide-functionalized molecule (e.g., Azide-fluorophore)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (must be prepared fresh; e.g., 100 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Phosphate-Buffered Saline (PBS) or appropriate buffer
-
DMSO or t-butanol (as needed for solubility)
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, dissolve the alkyne-containing molecule and the azide-containing molecule in the reaction buffer (e.g., PBS). Use a co-solvent like DMSO if necessary to ensure complete dissolution.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst complex. For a final reaction volume of 500 µL, you might add 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA to achieve final concentrations of 100 µM copper and 500 µM ligand (a 5:1 ligand-to-copper ratio is common).[10] Mix gently and let stand for 1-2 minutes.
-
Add Catalyst: Add the catalyst premix from step 2 to the reactant solution from step 1.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. A final concentration of 1-2.5 mM is typical.[11]
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes. Protect from light if using a fluorescent reporter.
-
Purification: The resulting triazole-linked conjugate can be purified using methods appropriate for the product, such as silica gel chromatography for small molecules or size-exclusion chromatography for labeled proteins.
Conclusion
This compound is more than a simple fatty acid derivative; it is a strategically designed synthetic tool. Its long alkyl chain and ester group provide a familiar lipid-like scaffold, while its terminal alkyne functional group serves as a gateway to a vast array of chemical transformations. Its central role in enabling powerful and bio-orthogonal coupling reactions like CuAAC and Sonogashira coupling solidifies its position as a critical resource for scientists aiming to construct complex molecular architectures, probe biological systems, and develop next-generation therapeutics. Understanding its chemical properties and reactive potential is key to unlocking its full utility in the laboratory.
References
[19] AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
[9] Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
[5] Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
[6] Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
[2] AdooQ BioScience. (n.d.). This compound. Retrieved from [Link]
[20] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6435903, Methyl 9-undecenoate. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
[7] Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]
[21] BIOFOUNT. (n.d.). 18937-76-3|this compound. Retrieved from [Link]
[4] ResearchGate. (n.d.). Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. Retrieved from [Link]
[8] Feng, B., Yang, Y., & You, J. (2019). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Chemical Communications, 56(2), 293-296. Retrieved from [Link]
[22] AdooQ BioScience. (n.d.). This compound-d3. Retrieved from [Link]
[23] Chemsrc. (n.d.). 9-Undecynoic acid | CAS#:22202-65-9. Retrieved from [Link]
[13] REG Marketing & Logistics Group, LLC. (2023, July 26). Safety Data Sheet - Fatty acids, C14-18 and C16-18-unsatd., Methyl esters. Retrieved from [Link]
[24] U.S. Environmental Protection Agency. (n.d.). 9-Undecenoic acid, methyl ester - Substance Details. Retrieved from [Link]
[18] Thiele, C., et al. (2012). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 53(8), 1677-1687. Retrieved from [Link]
[16] ResearchGate. (n.d.). Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. Retrieved from [Link]
[17] Thiele, C., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 10, 894894. Retrieved from [Link]
[25] The Good Scents Company. (n.d.). methyl 10-undecenoate, 111-81-9. Retrieved from [Link]
[26] CAS. (n.d.). Methyl (9E)-9-undecenoate. Retrieved from [Link]
[3] ChemBK. (2024, April 9). 10-Undecenoic acid methyl ester. Retrieved from [Link]
[27] Google Patents. (n.d.). KR101280951B1 - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof. Retrieved from
[15] Wang, D., et al. (2020). Biosynthesis of alkyne-containing natural products. Chemical Communications, 57(1), 25-36. Retrieved from [Link]
[28] National Institute of Standards and Technology. (n.d.). 10-Undecenoic acid, methyl ester. Retrieved from [Link]
[29] National Institute of Standards and Technology. (n.d.). 10-Undecenoic acid, methyl ester - Phase change data. Retrieved from [Link]
[30] National Institute of Standards and Technology. (n.d.). 10-Undecenoic acid, methyl ester. Retrieved from [Link]
[31] National Institute of Standards and Technology. (n.d.). Undecanoic acid, methyl ester. Retrieved from [Link]
[32] Pharmaffiliates. (n.d.). CAS No : 111-81-9 | Product Name : Methyl 10-Undecenoate (10-Undecenoic Acid Methyl Ester). Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 9-Undecynoic Acid Methyl Ester
This guide provides a comprehensive overview of the synthesis and characterization of 9-undecynoic acid methyl ester, a valuable chemical intermediate in various research and development applications, including drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed, scientifically grounded understanding of this compound.
Introduction: The Significance of this compound
This compound is an organic compound featuring a terminal alkyne functional group and a methyl ester.[1] This unique bifunctional structure, with a reactive alkyne and a modifiable ester group, makes it a versatile building block in organic synthesis. The terminal alkyne allows for a variety of chemical transformations, such as nucleophilic additions and cycloaddition reactions, enabling the construction of more complex molecular architectures.[1] Its long aliphatic chain also imparts lipophilic character, a property often sought in the design of bioactive molecules.
Synthesis of this compound: A Tale of Two Approaches
The synthesis of this compound can be approached from two primary strategic directions: direct esterification of the parent carboxylic acid or construction of the alkyne moiety on a pre-existing esterified carbon chain. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Fischer Esterification of 9-Undecynoic Acid
The most direct and common method for synthesizing this compound is the Fischer esterification of 9-undecynoic acid.[3][4][5] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol to drive the equilibrium towards the formation of the ester and water.[3][4][6]
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong mineral acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial to protonate the carbonyl oxygen of the carboxylic acid.[3][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Excess Methanol: The Fischer esterification is a reversible reaction.[4][5][6] By using a large excess of methanol, the equilibrium is shifted towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield of the desired methyl ester.[3][4]
-
Removal of Water: Alternatively, or in conjunction with using excess alcohol, removing the water as it is formed can also drive the reaction to completion. This can be achieved through azeotropic distillation with a suitable solvent like toluene.
Experimental Protocol: Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 9-undecynoic acid.
-
Add a large excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).
-
Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash successively with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Diagram of Fischer Esterification Workflow
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Method 2: Synthesis from an Alkyl Halide Precursor
Causality Behind Experimental Choices:
-
Starting Material: The synthesis would begin with a suitable 11-carbon chain that can be converted to a dihalide at the 9 and 10 positions. For example, methyl 9,10-dibromoundecanoate.
-
Strong Base: A very strong base, such as sodium amide (NaNH₂), is required to effect the two successive E2 elimination reactions needed to form the triple bond.[7][8][9][10] Weaker bases are generally not effective for the elimination of the intermediate vinyl halide.
-
Aqueous Workup: An aqueous workup is necessary to protonate the alkynide anion that is formed when using a strong base like sodium amide with a terminal alkyne.[9]
Experimental Protocol: Double Dehydrohalogenation
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve the starting dihalide (e.g., methyl 9,10-dibromoundecanoate) in an inert solvent like liquid ammonia or tetrahydrofuran (THF).
-
Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a strong base, such as sodium amide in liquid ammonia, to the reaction mixture. An excess of the base is typically used.[8][9]
-
After the addition is complete, allow the reaction to stir for several hours at low temperature.
-
Carefully quench the reaction by the slow addition of water or an aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the different types of protons in the molecule. Key expected signals include:
-
A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.
-
A triplet for the terminal alkyne proton (-C≡CH) around 1.9-2.0 ppm.
-
A triplet for the methylene protons adjacent to the ester carbonyl (-CH₂-COOCH₃) around 2.3 ppm.
-
A multiplet for the methylene protons adjacent to the alkyne (-CH₂-C≡CH) around 2.2 ppm.
-
A broad multiplet for the remaining methylene protons in the aliphatic chain.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms. Key expected signals include:
-
A signal for the ester carbonyl carbon (-COO-) around 174 ppm.
-
Signals for the two sp-hybridized alkyne carbons (-C≡C-) between 68 and 85 ppm.
-
A signal for the methyl ester carbon (-OCH₃) around 51 ppm.
-
Multiple signals for the sp³-hybridized methylene carbons in the aliphatic chain.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum should exhibit the following characteristic absorption bands:
-
A sharp, strong absorption band for the C=O stretching of the ester group around 1740 cm⁻¹.
-
A sharp, weak to medium absorption band for the ≡C-H stretching of the terminal alkyne around 3300 cm⁻¹.
-
A weak absorption band for the C≡C stretching of the alkyne around 2120 cm⁻¹.
-
Strong absorption bands for the C-H stretching of the aliphatic chain between 2850 and 3000 cm⁻¹.
-
A strong absorption band for the C-O stretching of the ester group between 1150 and 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
-
Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₂H₂₀O₂) should be observed at m/z 196.3. Common fragmentation patterns for fatty acid methyl esters include the loss of the methoxy group ([M-31]⁺) and a characteristic McLafferty rearrangement peak at m/z 74.[11][12]
Table 1: Summary of Spectroscopic Data for this compound
| Technique | Characteristic Signal/Peak | Expected Value |
| ¹H NMR | -OCH₃ | ~3.6-3.7 ppm (singlet) |
| -C≡CH | ~1.9-2.0 ppm (triplet) | |
| -CH₂-COOCH₃ | ~2.3 ppm (triplet) | |
| ¹³C NMR | -COO- | ~174 ppm |
| -C≡C- | 68-85 ppm | |
| -OCH₃ | ~51 ppm | |
| IR | C=O stretch (ester) | ~1740 cm⁻¹ |
| ≡C-H stretch (alkyne) | ~3300 cm⁻¹ | |
| C≡C stretch (alkyne) | ~2120 cm⁻¹ | |
| MS (EI) | Molecular Ion (M⁺) | m/z 196 |
| [M-31]⁺ | m/z 165 | |
| McLafferty Rearrangement | m/z 74 |
Purification and Handling
The purity of this compound is critical for its intended application, especially in drug development.
-
Purification: As mentioned in the protocols, vacuum distillation or column chromatography are effective methods for purification. For fatty acid methyl esters, purification using silica gel or activated carbon can also be employed to remove impurities.[13][14][15] High-performance liquid chromatography (HPLC) can be used for achieving very high purity.[16]
-
Handling and Storage: this compound should be handled in a well-ventilated fume hood.[1] It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.
Diagram of Characterization Workflow
Caption: Logical flow for the characterization of synthesized this compound.
Conclusion
The synthesis and characterization of this compound are well-established processes that can be reliably performed in a standard organic chemistry laboratory. The choice of synthetic route depends on practical considerations such as the availability of starting materials. A multi-technique approach to characterization is essential to ensure the structural integrity and purity of the final product. This guide provides the foundational knowledge and practical insights necessary for researchers and scientists to confidently work with this versatile chemical building block.
References
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Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (n.d.). Taylor & Francis. Retrieved from [Link]
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Purification of fatty acid methyl esters by high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]
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Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. (n.d.). Retrieved from [Link]
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Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (n.d.). Taylor & Francis. Retrieved from [Link]
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(PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (n.d.). Retrieved from [Link]
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Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.). Retrieved from [Link]
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Preparation of Alkynes. (n.d.). Chad's Prep®. Retrieved from [Link]
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9.3 Synthesis of Alkynes | Organic Chemistry. (2020, December 4). YouTube. Retrieved from [Link]
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Alkyl Halides to Alkynes. (n.d.). Chemistry Steps. Retrieved from [Link]
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Fischer Esterification. (n.d.). Retrieved from [Link]
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Alkenes To Alkynes Via Halogenation And Elimination Reactions. (2013, June 11). Master Organic Chemistry. Retrieved from [Link]
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Ch 9 : Alkylation of Terminal Alkynes. (n.d.). University of Calgary. Retrieved from [Link]
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Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. (n.d.). Retrieved from [Link]
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Methyl ester of (Z)-11-(dimethylamino)-3-oxo-9-undecenoic acid - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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Methyl 9-undecenoate | C12H22O2. (n.d.). PubChem. Retrieved from [Link]
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Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
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Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Methyl undecanoate | C12H24O2. (n.d.). PubChem. Retrieved from [Link]
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Methyl 9-decenoate | C11H20O2. (n.d.). PubChem. Retrieved from [Link]
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A novel class of bio-lubricants are synthesized by epoxidation of 10-undecylenic acid-based esters. (2022, June 22). Grasas y Aceites. Retrieved from [Link]
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9-Decanoic Acid Methyl Esters: A Perspective Into Green Solvents. (n.d.). Grand View Research. Retrieved from [Link]
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Anticancer activity of 10-undecenoic acid methyl ester-based lipoconjugates. (n.d.). Retrieved from [Link]
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Organic Reactions: Esterification & Transesterification. (n.d.). Student Academic Success. Retrieved from [Link]
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Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications. (n.d.). ResearchGate. Retrieved from [Link]
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10-Undecenoic acid, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
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Kinetics of esterification of 10-undecenoic and ricinoleic acids with near-critical and supercritical methanol. (n.d.). Sustainable Energy & Fuels (RSC Publishing). Retrieved from [Link]
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Esterification of Sebacic Acid in Near-Critical and Supercritical Methanol. (n.d.). ACS Publications. Retrieved from [Link]
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Mass spectrum of 9-octadecenoic acid methyl ester. (n.d.). ResearchGate. Retrieved from [Link]
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Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023, June 2). PubMed Central. Retrieved from [Link]
-
Isolation of Hexadecanoic Acid Methyl Ester and 1,1,2-Ethanetricarboxylic Acid. (2015, February 6). Retrieved from [Link]
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Identification and characterization of conjugated fatty acid methyl esters of mixed double bond geometry by acetonitrile chemical ionization tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
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9-Undecynoic acid methyl ester solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 9-Undecynoic Acid Methyl Ester
Abstract
Introduction to this compound
Chemical Identity and Structure
This compound (CAS No. 18937-76-3) is an organic compound characterized by an eleven-carbon aliphatic chain.[1] Its structure is distinguished by two key functional groups: a terminal alkyne (C≡CH) and a methyl ester (-COOCH₃) at the opposite end. This unique architecture imparts a dual reactivity, enabling its participation in a wide array of chemical transformations, such as cycloadditions (e.g., "click chemistry"), nucleophilic additions, and hydrolysis.[1] The molecule is composed of a long, nonpolar hydrocarbon backbone, which dominates its physical properties, and two weakly polar functional groups.
Key Physicochemical Properties
A summary of the essential physical and chemical properties of this compound is presented below. These properties are fundamental to understanding its solubility characteristics.
| Property | Value | Source |
| CAS Number | 18937-76-3 | [1] |
| Molecular Formula | C₁₂H₂₀O₂ | [1] |
| Molecular Weight | 196.29 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | [1] |
| General Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |
Significance in Research and Development
The bifunctional nature of this compound makes it a significant intermediate in several fields. In pharmaceutical research, the terminal alkyne serves as a handle for conjugation to biomolecules or surfaces via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. In materials science, it can be used as a monomer for the synthesis of specialty polymers. Its ester functionality allows for further derivatization or can be hydrolyzed to the corresponding carboxylic acid.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a powerful predictive framework.[2]
Role of Molecular Structure
The solubility of this compound is a direct consequence of its three distinct structural components:
-
Hydrophobic Alkyl Chain (C₉H₁₈): This long, nonpolar chain is the dominant feature of the molecule. It interacts favorably with nonpolar solvents through van der Waals forces (London dispersion forces).[2]
-
Methyl Ester Group (-COOCH₃): This group introduces a degree of polarity due to the electronegative oxygen atoms, creating a dipole moment. It can act as a hydrogen bond acceptor but not a donor.[3] This allows for moderate interactions with polar solvents.
-
Terminal Alkyne Group (-C≡CH): The sp-hybridized carbons and the terminal proton give this group a weak polarity and a very weak acidic character, but its contribution to overall polarity is minimal compared to the ester group.
The overall character of the molecule is predominantly nonpolar and hydrophobic, meaning it will generally exhibit higher solubility in solvents of low polarity.[1]
Impact of Solvent Properties
-
Polarity and Dielectric Constant: Nonpolar solvents like hexane and toluene will readily dissolve the molecule by interacting with its long alkyl chain. Polar aprotic solvents (e.g., acetone, THF) can interact with the ester dipole, leading to good solubility.[3]
-
Hydrogen Bonding: Polar protic solvents (e.g., methanol, ethanol, water) have strong hydrogen-bonding networks. The energy required to break these solvent-solvent interactions to create a cavity for the large, nonpolar alkyl chain is significant, leading to lower solubility. While the ester group can accept hydrogen bonds, this interaction is often insufficient to overcome the unfavorable hydrophobic effect.
Caption: Interplay of solute and solvent properties governing solubility.
Predicted Solubility Profile in Common Organic Solvents
While precise quantitative solubility data for this compound is not widely published, a reliable predictive profile can be constructed based on established chemical principles. The following table categorizes its expected solubility in a range of common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale / Expert Commentary |
| Hexane / Heptane | Nonpolar | High | "Like dissolves like." The nonpolar alkyl chain interacts strongly with the nonpolar solvent via van der Waals forces. |
| Toluene | Nonpolar (Aromatic) | High | Strong van der Waals interactions between the solute's alkyl chain and the solvent. |
| Diethyl Ether | Weakly Polar | High | A good balance. The ether's alkyl groups solvate the solute's chain, and the polar ether oxygen can interact with the ester group.[1] |
| Chloroform (CHCl₃) | Weakly Polar | High | Effective at dissolving lipids and FAMEs. It can solvate both the nonpolar chain and the polar ester group. |
| Dichloromethane (DCM) | Polar Aprotic | High | Similar to chloroform, it is an excellent solvent for a wide range of organic compounds, including those with significant nonpolar character. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | The cyclic ether structure provides good solvation for the ester group without the disruptive hydrogen bonding of protic solvents. |
| Ethyl Acetate | Polar Aprotic | High | The solvent and solute share an ester functional group, leading to favorable dipole-dipole interactions. |
| Acetone | Polar Aprotic | High | The strong dipole of the ketone group can solvate the ester, and its small alkyl groups do not create significant steric hindrance.[3] |
| Acetonitrile | Polar Aprotic | Moderate | More polar than acetone. While it will solvate the ester, its strong dipole-dipole interactions may be less favorable to accommodating the long alkyl chain. |
| Ethanol / Methanol | Polar Protic | Moderate to Low | The solvent's strong hydrogen-bonding network is disrupted by the solute's long hydrophobic chain. Solubility decreases as the solvent's alkyl chain shortens (Ethanol > Methanol).[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | A highly polar and structured solvent. It is generally a poor solvent for long-chain, nonpolar compounds. |
| Water | Polar Protic | Insoluble | The extreme polarity and strong hydrogen bonding of water lead to a strong hydrophobic effect, expelling the nonpolar solute.[1] |
Experimental Determination of Solubility
For critical applications such as process chemistry, formulation, or crystallization, experimental verification of solubility is essential. The isothermal equilibrium method is a robust and accurate technique for this purpose.
Workflow for Isothermal Equilibrium Method
The following diagram outlines the logical flow of the experimental protocol.
Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.
Detailed Step-by-Step Protocol
This protocol describes a self-validating system for determining the solubility of this compound.
Materials:
-
This compound (solute)
-
Selected organic solvent (HPLC grade or higher)
-
Analytical balance (4 decimal places)
-
Glass vials with PTFE-lined screw caps
-
Thermostatted shaker or incubator
-
Centrifuge (if required)
-
Syringes and 0.22 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument
-
Internal standard (e.g., dodecane, if using GC)
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards of the solute in the chosen solvent, bracketing the expected solubility range. If using an internal standard, add it at a fixed concentration to all standards.
-
Analyze these standards by GC-FID to generate a calibration curve (Peak Area Ratio vs. Concentration). This is crucial for validating the analytical method.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a tared glass vial (e.g., add 200 mg to a 4 mL vial). The key is to ensure solid material remains after equilibration.
-
Record the exact mass of the solute added.
-
Add a precise volume or mass of the solvent (e.g., 2.0 mL).
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a thermostatted shaker set to the desired temperature (e.g., 25.0 °C).
-
Agitate the slurry for a sufficient time to reach equilibrium. For esters of this type, 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Sampling:
-
Remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.
-
Alternatively, centrifuge the vial at the same temperature to pellet the excess solid.
-
Carefully draw the clear supernatant into a syringe. Immediately pass the liquid through a 0.22 µm PTFE syringe filter into a clean, tared vial. This step is critical to remove all undissolved microcrystals.
-
-
Quantitative Analysis:
-
Accurately weigh an aliquot of the clear, saturated supernatant.
-
Dilute this aliquot gravimetrically or volumetrically with the solvent to bring its concentration into the range of the previously prepared calibration curve. Add the internal standard at the same fixed concentration.
-
Inject the diluted sample into the GC-FID and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the concentration of the original, undiluted supernatant using the dilution factor.
-
The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL, g/100 g solvent, or mol/L.
-
Practical Applications and Solvent Selection
-
For Chemical Reactions: In reactions involving the alkyne (e.g., click chemistry), polar aprotic solvents like THF or ethyl acetate are often ideal. They provide high solubility for the substrate while being compatible with common reaction conditions and catalysts.
-
For Purification: The high solubility in nonpolar solvents like hexane and moderate solubility in polar solvents like ethanol is advantageous for chromatographic purification. A solvent system of hexane/ethyl acetate on silica gel, for example, would allow for effective separation from more polar or less polar impurities.
-
For Formulation: In drug development, understanding solubility is key to creating stable liquid formulations. While insoluble in water, it could potentially be formulated in lipid-based systems or with co-solvents for preclinical studies.
Safety, Handling, and Storage
Like many fatty acid esters, this compound should be handled with standard laboratory precautions. It may cause skin and eye irritation.[4][5] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Store in a tightly closed container in a cool, dry place away from heat or ignition sources.
Conclusion
This compound is a predominantly nonpolar molecule whose solubility is dictated by its long aliphatic chain. It exhibits high solubility in a wide range of nonpolar and polar aprotic organic solvents but has limited solubility in highly polar, protic solvents, and is virtually insoluble in water. For applications demanding precise concentration control, the predictive guide presented here should be supplemented with quantitative data generated using a robust experimental protocol, such as the isothermal equilibrium method detailed within this document.
References
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- EXPERIMENT 1 DETERMIN
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Biological activity of 9-Undecynoic acid methyl ester
An In-depth Technical Guide to the Biological Activity of 9-Undecynoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an unsaturated fatty acid methyl ester (FAME) characterized by a terminal alkyne group, a feature that imparts unique chemical reactivity and potential for novel biological activities.[1] While direct experimental data on the biological effects of this compound are limited, the extensive bioactivity of its structural analogues—including other undecenoic acid derivatives and various fatty acid methyl esters—provides a strong rationale for its investigation as a potential therapeutic agent. This guide synthesizes the current understanding of related compounds to propose a framework for exploring the biological activities of this compound, with a focus on its potential anticancer, antimicrobial, and antioxidant properties. We provide detailed, field-proven protocols for key in vitro assays and discuss the mechanistic basis for experimental design, offering a comprehensive roadmap for researchers entering this promising area of study.
Introduction: The Scientific Landscape of Fatty Acid Methyl Esters
Fatty acids and their ester derivatives are fundamental biological molecules that have garnered significant attention in drug discovery for their diverse therapeutic properties.[1] Esterification of the parent carboxylic acid can alter physicochemical properties such as lipophilicity, potentially enhancing cell membrane permeability and bioavailability.[2]
This compound (Figure 1) is a C11 fatty acid derivative with a terminal triple bond. This alkyne group is a key feature, not only providing a handle for chemical modifications like cycloaddition reactions but also potentially influencing its interaction with biological targets.[1] While its isomer, 10-undecenoic acid, and its derivatives have been more extensively studied, the unique positioning of the unsaturated bond in this compound warrants dedicated investigation.[3][4] The broader class of FAMEs is known to exhibit significant biological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[5][6][7] This document serves as a technical guide for researchers to systematically evaluate the biological potential of this compound.
Figure 1: Chemical Structure of this compound. This diagram illustrates the key features of the molecule: an 11-carbon chain, a methyl ester group, and a terminal alkyne bond at the 9th carbon position.
Postulated Biological Activities and Mechanistic Rationale
Based on the activities of structurally related compounds, we can hypothesize several key biological effects for this compound.
Anticancer and Cytotoxic Potential
Derivatives of undecenoic acid have demonstrated promising cytotoxicity against various cancer cell lines. For instance, sulfated hybrid molecules derived from methyl undecenoate showed specific and potent activity against the DU145 human prostate cancer cell line.[1][8] Similarly, lipoconjugates of 10-undecenoic acid methyl ester have displayed anticancer properties against a panel of five different human cancer cell lines.[3][4][9]
Causality of Experimental Choices: The primary mechanism of action for many cytotoxic fatty acids involves the induction of apoptosis. This can be initiated through various signaling pathways, including the disruption of the mitochondrial membrane potential, leading to the activation of caspases.[10] Therefore, initial screening for anticancer activity should focus on assessing general cytotoxicity, followed by more detailed mechanistic studies to probe for apoptotic markers. The MTT assay is a robust and widely accepted first-line screening tool to measure the metabolic activity of cells, which serves as an indicator of cell viability.
Figure 2: Hypothetical signaling pathway for FAME-induced apoptosis.
Antimicrobial Activity
Undecenoic acid, the parent carboxylic acid, is a well-known antifungal agent.[10] Its mechanism is thought to involve the disruption of microbial cell membrane integrity.[11][12] Fatty acid methyl esters, in general, have also been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][13] The efficacy of these lipids often depends on their chain length and degree of unsaturation.[11]
Causality of Experimental Choices: The primary target for antimicrobial lipids is the cell membrane. Therefore, initial screening assays are designed to measure the inhibition of microbial growth. The agar diffusion method provides a qualitative assessment of antimicrobial activity, while broth microdilution is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These assays are foundational for establishing the potency and spectrum of a novel antimicrobial agent.[14][15]
Antioxidant Properties
Many FAMEs derived from natural sources exhibit antioxidant activity.[5][7] This activity is often attributed to their ability to donate a hydrogen atom to scavenge free radicals, thereby terminating damaging oxidative chain reactions.[16] The presence of unsaturated bonds can influence this activity.
Causality of Experimental Choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method for screening antioxidant activity.[17][18] It measures the ability of the test compound to scavenge the stable DPPH free radical. The reduction of DPPH is visually indicated by a color change from violet to yellow, which is quantifiable and proportional to the antioxidant capacity of the sample.[16] This makes it an ideal initial assay for evaluating the free-radical scavenging potential of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as self-validating systems for the investigation of this compound.
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., DU145, HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[21][22]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest test compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the insoluble formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[21]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol for Antimicrobial Activity (Broth Microdilution Assay)
This method determines the Minimum Inhibitory Concentration (MIC) of the test compound.[23]
Methodology:
-
Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into a suitable broth and incubate to achieve a log-phase growth culture. Adjust the culture turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the this compound stock solution (in a broth-compatible solvent) to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the prepared microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.
Protocol for Antioxidant Capacity (DPPH Assay)
This assay measures the free radical scavenging activity of the test compound.[16][24]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a series of dilutions of this compound in methanol at various concentrations (e.g., 5 to 1000 µg/mL).[24]
-
Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the test compound solution. Add 100 µL of the DPPH solution to each well.
-
Controls: Use methanol as a blank and a known antioxidant like ascorbic acid or α-tocopherol as a positive control.[24]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[1]
Data Presentation and Interpretation
All quantitative data from these assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Data Summary for Cytotoxicity (IC₅₀ Values)
| Cancer Cell Line | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| DU145 (Prostate) | Experimental Value | Known Value |
| A549 (Lung) | Experimental Value | Known Value |
| HeLa (Cervical) | Experimental Value | Known Value |
Table 2: Example Data Summary for Antimicrobial Activity (MIC Values)
| Microorganism | Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus | ATCC 25923 | Experimental Value | Ciprofloxacin Value |
| E. coli | ATCC 25922 | Experimental Value | Ciprofloxacin Value |
| C. albicans | ATCC 10231 | Experimental Value | Fluconazole Value |
Table 3: Example Data Summary for Antioxidant Activity (EC₅₀ Values)
| Assay | This compound EC₅₀ (µg/mL) | Positive Control (e.g., Ascorbic Acid) EC₅₀ (µg/mL) |
| DPPH Scavenging | Experimental Value | Known Value |
Conclusion and Future Directions
While the biological activity of this compound has not yet been extensively reported, there is a compelling scientific basis for its investigation as a bioactive compound. The structural similarities to other biologically active FAMEs and undecenoic acid derivatives suggest a high probability of discovering significant anticancer, antimicrobial, and antioxidant properties. The presence of the terminal alkyne group not only offers potential for unique biological interactions but also provides a valuable tool for mechanistic studies using click chemistry to trace its metabolic fate and identify cellular binding partners.[25][26]
This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to undertake a thorough investigation of this compound. The successful execution of these assays will illuminate its therapeutic potential and contribute valuable data to the field of lipid-based drug discovery. Future research should focus on elucidating its specific mechanisms of action and evaluating its efficacy in more complex biological systems, including in vivo models.
References
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Aksoy, L., Kolay, E., Aĝar, Ö., Aslan, A., & Maraş, A. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]
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Chinna Gopal, S., Vijayendar, V., Poornachandra, Y., et al. (2015). Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. Medicinal Chemistry Research, 24(5), 2205-2214. [Link]
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Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 49(4), 407–415. [Link]
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ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. [Link]
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Atolani, O., Oladoye, O., Adeosun, O., & Olatunji, G. A. (2015). Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal. Journal of the Chilean Chemical Society, 60(1), 2825-2828. [Link]
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Yount, N. Y., & Yeaman, M. R. (2013). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Pharmaceuticals, 6(9), 1075–1108. [Link]
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de Paula, e S. M., de Oliveira, A. C. A., Zafalon, L. F. A., et al. (2017). Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils. Microbial Pathogenesis, 111, 373-379. [Link]
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Rajkumar, V., & Gunjan, G. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Research Journal of Pharmacy and Technology, 11(9), 3848-3855. [Link]
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Tallman, K. A., & Porter, N. A. (2014). ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations. Journal of the American Chemical Society, 136(30), 10612–10620. [Link]
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An In-Depth Technical Guide to the Aliphatic Structure and Utility of 9-Undecynoic Acid Methyl Ester
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unique functional groups is a cornerstone of modern drug discovery and chemical biology. Among these, the terminal alkyne stands out for its remarkable versatility, enabling precise molecular modifications and probing of biological systems.[1] This guide provides a comprehensive technical overview of 9-undecynoic acid methyl ester, a fatty acid analogue featuring a terminal alkyne. We will delve into its synthesis, structural characterization, and its pivotal role as a chemical tool in cutting-edge research, particularly in the realm of "click chemistry" and lipidomics.
Molecular Overview and Significance
This compound is an aliphatic long-chain fatty acid ester with a terminal alkyne functional group. Its structure comprises an eleven-carbon backbone, with the triple bond located at the C-9 and C-10 positions, and a methyl ester at the carboxyl end. This unique architecture makes it a valuable tool for a variety of applications in biomedical research. The lipophilic nature of the long aliphatic chain allows it to mimic natural fatty acids, enabling its incorporation into cellular membranes and metabolic pathways.[2] The terminal alkyne, on the other hand, serves as a bioorthogonal handle for subsequent chemical modifications.[1]
The significance of this molecule lies in its ability to participate in highly specific and efficient chemical reactions within complex biological environments, a field known as bioorthogonal chemistry.[2] The terminal alkyne is a key player in the Nobel Prize-winning "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction allows for the covalent ligation of the alkyne-tagged molecule to another molecule bearing an azide group, forming a stable triazole linkage. This has profound implications for drug development, proteomics, and molecular imaging.
Synthesis and Purification
The synthesis of this compound is a straightforward process that can be accomplished in two main steps: the synthesis of the free fatty acid, 9-undecynoic acid, followed by its esterification.
Synthesis of 9-Undecynoic Acid
The starting material for the synthesis of 9-undecynoic acid is the commercially available 10-undecenoic acid. The synthesis involves the bromination of the terminal double bond, followed by dehydrobromination to introduce the triple bond. A detailed protocol for a similar transformation of 10-undecenoic acid to 10-undecynoic acid has been described in Organic Syntheses, which can be adapted for this purpose.[4]
Fischer Esterification of 9-Undecynoic Acid
The carboxylic acid is then converted to its methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol is a high-yielding and reliable method.
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a round-bottom flask, dissolve 9-undecynoic acid (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of acid).
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution (e.g., 2% v/v).
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Spectroscopic Characterization
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aliphatic chain, the methyl ester, and the terminal alkyne. The chemical shifts are predicted in deuterochloroform (CDCl₃).
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-11 (≡C-H ) | ~1.94 | Triplet (t) | ~2.6 |
| -O-CH ₃ | ~3.67 | Singlet (s) | - |
| H-2 (-CH ₂-COOCH₃) | ~2.30 | Triplet (t) | ~7.5 |
| H-8 (-CH ₂-C≡) | ~2.18 | Triplet of doublets (td) | ~7.0, ~2.6 |
| H-3 (-CH₂-CH ₂-COOCH₃) | ~1.63 | Quintet | ~7.5 |
| H-4 to H-7 (-(C H₂)₄-) | ~1.2-1.5 | Multiplet | - |
-
The terminal alkyne proton (H-11) is expected around 1.94 ppm, appearing as a triplet due to coupling with the two protons on C-8.[5]
-
The methyl ester protons will be a sharp singlet at approximately 3.67 ppm.
-
The methylene group adjacent to the ester (H-2) will be deshielded to around 2.30 ppm.
-
The methylene group adjacent to the alkyne (H-8) is predicted around 2.18 ppm.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information, with the sp-hybridized carbons of the alkyne being particularly diagnostic.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C-1 (-C =O) | ~174.3 |
| C-9 (-C ≡CH) | ~84.7 |
| C-10 (≡C H) | ~68.1 |
| -O-C H₃ | ~51.4 |
| C-2 (-C H₂-COOCH₃) | ~34.1 |
| C-3 to C-7 (-(C H₂)₅-) | ~24.9 - 29.1 |
| C-8 (-C H₂-C≡) | ~18.4 |
-
The carbonyl carbon (C-1) will be the most downfield signal.
-
The two sp-hybridized carbons of the alkyne (C-9 and C-10) are expected in the 68-85 ppm region.[6]
Expected Mass Spectrometry (MS) Fragmentation
In electron ionization mass spectrometry (EI-MS), fatty acid methyl esters exhibit characteristic fragmentation patterns.[7]
| m/z | Proposed Fragment | Fragmentation Pathway |
| 196 | [M]⁺ | Molecular Ion |
| 165 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 136 | [M - C₂H₅O₂]⁺ | McLafferty rearrangement |
| 74 | [CH₃OC(OH)=CH₂]⁺ | Characteristic fragment for methyl esters |
| 39 | [C₃H₃]⁺ | Propargyl cation, characteristic of terminal alkynes |
-
The molecular ion peak is expected at m/z = 196.
-
A prominent peak at m/z = 74 resulting from a McLafferty rearrangement is a hallmark of fatty acid methyl esters.[8]
-
Cleavage at the bond alpha to the alkyne can lead to the formation of a resonance-stabilized propargyl cation at m/z = 39, which is indicative of a terminal alkyne.[9]
Applications in Research and Drug Development
The true power of this compound lies in its application as a chemical tool. Its ability to be metabolically incorporated and subsequently "clicked" to a reporter molecule opens up a vast array of experimental possibilities.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,4-disubstituted triazole linkage between the terminal alkyne of our molecule and an azide-functionalized partner.[3] This reaction is highly efficient, bioorthogonal, and can be performed under mild, aqueous conditions.[10][11]
Exemplary Protocol: CuAAC Ligation of this compound to an Azide-Containing Fluorophore
-
Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Azide-fluorophore (e.g., Azide-PEG4-Fluorescein): 10 mM in DMSO.
-
Copper(II) sulfate (CuSO₄): 50 mM in water.
-
Sodium ascorbate: 1 M in water (freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM in water.
-
-
Reaction Setup (for a 100 µL final volume):
-
To a microcentrifuge tube, add 10 µL of this compound stock (1 mM final concentration).
-
Add 10 µL of the azide-fluorophore stock (1 mM final concentration).
-
Add 64 µL of phosphate-buffered saline (PBS).
-
Add 2 µL of the CuSO₄ stock (1 mM final concentration).
-
Add 4 µL of the THPTA stock (4 mM final concentration, maintaining a 4:1 ligand to copper ratio).
-
Vortex briefly.
-
-
Initiation:
-
Add 10 µL of the sodium ascorbate stock (100 mM final concentration) to initiate the reaction.
-
Vortex gently.
-
-
Incubation:
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Analysis:
-
The reaction progress can be monitored by TLC or LC-MS. The product will have a combined mass of the alkyne and azide reactants and will be fluorescent.
-
Chemical Probe for Lipidomics and Proteomics
This compound can be used as a chemical probe to study lipid metabolism and protein lipidation.[1][12] Cells are incubated with the alkyne-tagged fatty acid, which is then incorporated into various lipid species or attached to proteins. After cell lysis, the alkyne handle can be "clicked" to a reporter tag, such as biotin for affinity purification and mass spectrometry-based identification, or a fluorophore for visualization by microscopy.[13] This approach provides a powerful means to track the metabolic fate of fatty acids and identify lipid-modified proteins in a dynamic cellular context.[14]
Conclusion and Future Perspectives
This compound, with its aliphatic structure and terminal alkyne, is more than just a simple molecule; it is a versatile tool that empowers researchers to explore the intricate world of cellular metabolism and protein modification. Its straightforward synthesis and predictable reactivity make it an accessible and reliable component of the chemical biology toolbox. As our understanding of the lipidome and post-translational modifications continues to grow, the demand for sophisticated chemical probes like this compound will undoubtedly increase, paving the way for new discoveries in drug development and our fundamental understanding of life sciences.
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Potential applications of 9-Undecynoic acid methyl ester in pharmaceuticals
An In-depth Technical Guide
Topic: Potential Applications of 9-Undecynoic Acid Methyl Ester in Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is emerging as a uniquely versatile building block in modern pharmaceutical research and development. Its bifunctional nature, featuring a terminal alkyne and a methyl ester, provides a powerful platform for synthesizing novel therapeutics, developing advanced drug delivery systems, and creating sophisticated diagnostic tools. The terminal alkyne group is particularly amenable to bioorthogonal "click chemistry" reactions, enabling precise and efficient conjugation to other molecules in complex biological environments. This guide explores the core applications of this compound, providing detailed protocols and strategic insights for its use in drug discovery, from scaffold design to the construction of complex bioconjugates. We will delve into its role in synthesizing potent anticancer and antimicrobial agents and provide actionable methodologies for its practical implementation in the laboratory.
Introduction: The Strategic Advantage of a Bifunctional Scaffold
This compound, with the chemical formula C12H20O2, is a fatty acid ester distinguished by a terminal alkyne group. This structural feature is the cornerstone of its utility in pharmaceutical sciences. The long aliphatic chain provides lipophilicity, which can be advantageous for membrane permeability, while the methyl ester offers a site for further chemical modification or hydrolysis to the corresponding carboxylic acid.
However, its most significant attribute is the terminal alkyne, which serves as a reactive handle for one of the most reliable and efficient reactions in medicinal chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the covalent ligation of the alkyne-containing molecule to another molecule bearing an azide group, forming a stable triazole linkage under mild, aqueous conditions.
Key Physicochemical Properties
| Property | Value | Significance in Drug Development |
| Molecular Formula | C12H20O2 | Provides a balance of lipophilicity and functionality. |
| Molecular Weight | 196.29 g/mol | A relatively small building block for constructing larger molecules. |
| Boiling Point | 134-136 °C (10 mmHg) | Relevant for purification and reaction condition selection. |
| Key Functional Groups | Terminal Alkyne, Methyl Ester | Enables bioorthogonal conjugation and further derivatization. |
Core Pharmaceutical Applications
The unique structure of this compound makes it a valuable tool in several key areas of drug development.
A Versatile Scaffold for Synthesis of Novel Therapeutics
The aliphatic chain of this compound can be incorporated into the core structure of new chemical entities. Its length and flexibility can be exploited to optimally position pharmacophores for interaction with biological targets. The ester functionality can be hydrolyzed to the carboxylic acid, which can then participate in amide bond formation or other standard organic transformations.
A Premier Linker for Bioconjugation and Drug Delivery
The most prominent application of this compound is as a linker molecule. The terminal alkyne allows for its attachment to biomolecules such as peptides, proteins, antibodies, and nucleic acids that have been functionalized with an azide group. This has profound implications for:
-
Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is linked to an antibody that targets cancer cells. This compound can be part of the linker that connects the drug to the antibody.
-
PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules that induce the degradation of specific proteins. The alkyne can be used to connect the protein-targeting ligand to the E3 ligase-binding ligand.
-
Drug Targeting and Delivery: The fatty acid chain can be used to improve the pharmacokinetic profile of a drug, for example, by promoting association with albumin or enhancing membrane transit.
The workflow for a typical bioconjugation using click chemistry is illustrated below.
Caption: Workflow for Bioconjugation via CuAAC Chemistry.
Case Studies: Synthesis of Bioactive Molecules
Synthesis of Novel Anticancer Agents
Researchers have utilized this compound to synthesize novel compounds with potential anticancer activity. For instance, it has been used as a precursor to generate fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that degrades endocannabinoids, and its inhibition can have analgesic and anti-inflammatory effects. The long alkyl chain is crucial for fitting into the enzyme's active site.
Furthermore, its terminal alkyne has been exploited to create triazole-containing compounds. The 1,2,3-triazole ring is a common pharmacophore in medicinal chemistry, known for its stability and ability to participate in hydrogen bonding. By reacting this compound with various azides, libraries of compounds can be rapidly synthesized and screened for anticancer activity.
Development of Antimicrobial Peptidomimetics
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. This compound can be used to lipidate antimicrobial peptides (AMPs). The addition of the C11 alkyl chain can enhance the peptide's ability to interact with and disrupt bacterial cell membranes, a common mechanism of action for AMPs. The alkyne provides a site for further modification, such as the attachment of targeting moieties or fluorescent dyes for mechanistic studies.
Experimental Protocols
The following protocols are provided as a guide for the practical application of this compound in a research setting.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., Azido-PEG-amine)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the azide-functionalized molecule (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triazole-linked conjugate.
Protocol: Saponification to 9-Undecynoic Acid
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be used for amide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Solvent (e.g., a mixture of tetrahydrofuran (THF) and water)
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Carefully acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 9-undecynoic acid.
The logical flow from the commercially available ester to a functionalized bioconjugate is depicted below.
Caption: Synthetic pathways originating from this compound.
Future Perspectives and Conclusion
This compound is more than just a simple chemical; it is a strategic tool for molecular innovation. Its true potential lies in its ability to bridge different molecular modalities—lipids, peptides, small molecules, and large biologics—through the robust and reliable chemistry of its terminal alkyne. As the demand for more sophisticated and targeted therapies grows, the utility of such versatile linkers and scaffolds will undoubtedly increase. Future applications may include its use in the development of novel imaging agents, where the alkyne can be used to attach chelators for radiometals, or in the construction of complex, multi-component drug delivery systems. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this compound in their pursuit of the next generation of pharmaceuticals.
References
- Due to the nature of the search, direct links to paywalled scientific articles are not provided. Instead, links are directed to the publisher's landing page or a publicly accessible abstract.
The Alkyne Handle: A Technical Guide to Bioorthogonal Metabolic Probes
Foreword: The Dawn of Bioorthogonal Chemistry
In the intricate theater of the living cell, observing the molecular ballet of life without disrupting the performance has long been a central challenge for scientists. Traditional methods often required harsh conditions or introduced bulky reporters that perturbed the very processes under investigation. The turn of the millennium, however, witnessed a paradigm shift with the advent of bioorthogonal chemistry, a concept pioneered by Carolyn R. Bertozzi.[1][2][3] This field introduced the revolutionary idea of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][4] At the heart of this revolution lies a small, yet powerful, functional group: the alkyne. This guide delves into the discovery, history, and practical application of alkyne-based metabolic probes, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to harness the power of this transformative technology.
The Genesis of a Bioorthogonal Reporter: The Rise of the Alkyne
The journey to the widespread use of alkyne probes began with the quest for a truly "invisible" chemical handle—a functional group that is abiotic, small, and stable in the cellular environment.[5] The azide group was an early and successful candidate, first utilized in the Staudinger ligation developed by Bertozzi and colleagues in 2000.[1][3] This reaction, a modification of the classic Staudinger reaction, allowed for the selective labeling of azide-modified biomolecules with phosphine probes.[4]
While groundbreaking, the Staudinger ligation had limitations in its reaction kinetics. The search for a faster, more efficient bioorthogonal reaction led to the adaptation of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. While this reaction was known, it typically required high temperatures and pressures, rendering it unsuitable for biological applications. The breakthrough came with the independent discoveries by Morten Meldal and K. Barry Sharpless that copper(I) could catalyze the azide-alkyne cycloaddition (CuAAC) at room temperature and in aqueous solutions.[6] This "click chemistry" reaction was exceptionally efficient and highly specific, forming a stable triazole linkage.[7]
The terminal alkyne, with its small size and metabolic stability, proved to be an ideal bioorthogonal partner for the azide.[8] Unlike bulkier tags, the alkyne could be readily incorporated into various biomolecules through metabolic labeling without significantly altering their structure or function.[9] This pivotal development opened the door for researchers to "feed" cells with alkyne-modified metabolic precursors, which would then be integrated into newly synthesized macromolecules like proteins, glycans, and lipids.[10]
However, the cytotoxicity of the copper catalyst in CuAAC limited its application in living cells.[11] This challenge spurred the development of copper-free click chemistry, again led by Carolyn Bertozzi's lab.[1] By harnessing the ring strain of cyclooctynes, they developed the strain-promoted azide-alkyne cycloaddition (SPAAC).[5][12] This reaction proceeds rapidly at physiological temperatures without the need for a toxic catalyst, enabling the labeling of biomolecules in living cells and even whole organisms.[11][13]
The development of both CuAAC and SPAAC solidified the alkyne as a cornerstone of bioorthogonal chemistry, providing a versatile and powerful tool to probe the inner workings of the cell.
Principles of Alkyne-Based Metabolic Labeling
Metabolic labeling with alkyne probes is a two-step process that allows for the specific visualization and identification of newly synthesized biomolecules.
Step 1: Metabolic Incorporation of the Alkyne Probe
In this initial step, cells or organisms are cultured in the presence of a metabolic precursor that has been chemically modified to contain a terminal alkyne. The cell's own biosynthetic machinery recognizes and processes this analog, incorporating it into the corresponding class of macromolecules.[14]
For example:
-
Glycans: Peracetylated N-alkynyl-D-mannosamine (Ac4ManNAl) can be fed to cells to label sialic acid-containing glycans.[1][15]
-
Proteins: Alkynyl-functionalized amino acids or puromycin analogs can be used to label newly synthesized proteins.[16]
-
Lipids: Fatty acid analogs containing a terminal alkyne, such as 2-tetradecyne analogs, can be incorporated into various lipid species.[2]
Step 2: Bioorthogonal Ligation (Click Chemistry)
Once the alkyne probe is incorporated into the biomolecule of interest, a reporter molecule containing a complementary azide group is introduced. This reporter can be a fluorophore for imaging, a biotin tag for affinity purification and proteomic analysis, or a drug molecule for targeted delivery.[17] The azide and alkyne then undergo a highly specific cycloaddition reaction to form a stable triazole linkage, effectively "clicking" the reporter onto the target biomolecule.
This two-step strategy provides exceptional specificity, as the bioorthogonal reaction only occurs between the introduced alkyne and azide, leaving the rest of the cellular components untouched.
Key Methodologies and Experimental Protocols
The successful application of alkyne-based metabolic probes hinges on robust and well-optimized experimental protocols. This section provides detailed methodologies for the metabolic labeling of major classes of biomolecules and the subsequent click chemistry reactions.
Metabolic Labeling of Cellular Glycans with Alkynyl Sugars
This protocol describes the metabolic labeling of sialoglycans in cultured mammalian cells using peracetylated N-alkynyl-D-mannosamine (Ac4ManNAl).[1][15]
Materials:
-
Cultured mammalian cells (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Peracetylated N-alkynyl-D-mannosamine (Ac4ManNAl)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to reach 50-70% confluency.[1]
-
Prepare Ac4ManNAl Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAl in sterile DMSO. Store at -20°C.
-
Metabolic Labeling: Dilute the Ac4ManNAl stock solution directly into the complete cell culture medium to a final concentration of 10-50 µM.[1][18]
-
Incubation: Remove the existing medium and replace it with the Ac4ManNAl-containing medium. Incubate the cells for 1-3 days at 37°C and 5% CO2.[1]
-
Harvesting: After incubation, gently wash the cells three times with PBS to remove any unincorporated alkynyl sugar. The cells are now ready for the click chemistry reaction.
Metabolic Labeling of Newly Synthesized Proteins
This protocol outlines the labeling of newly synthesized proteins using an alkyne analog of puromycin.[16]
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
O-Propargyl-puromycin (OPP)
-
DMSO
-
PBS
Protocol:
-
Prepare OPP Stock Solution: Prepare a 10 mM stock solution of OPP in DMSO. Store at -20°C.
-
Metabolic Labeling: Add the OPP stock solution directly to the cell culture medium to a final concentration of 20-50 µM.
-
Incubation: Incubate the cells for 1-2 hours at 37°C and 5% CO2. The incubation time can be adjusted to control the extent of labeling.
-
Harvesting: Wash the cells twice with PBS. The cells can then be lysed for downstream analysis or fixed for imaging.
Metabolic Labeling of Cellular Lipids with Alkynyl Fatty Acids
This protocol describes the metabolic labeling of lipids using 2-tetradecyne analogs.[2]
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
2-Tetradecyne fatty acid analog
-
DMSO
-
PBS
Protocol:
-
Prepare Fatty Acid Stock Solution: Prepare a 10 mM stock solution of the alkynyl fatty acid in DMSO.
-
Metabolic Labeling: Dilute the stock solution into the cell culture medium to a final concentration of 10-100 µM.
-
Incubation: Incubate the cells for 4-24 hours at 37°C and 5% CO2.
-
Harvesting: Wash the cells three times with PBS to remove unincorporated fatty acids. The cells are now ready for the click reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates
This protocol is suitable for labeling alkyne-modified biomolecules in cell lysates with an azide-functionalized reporter (e.g., fluorescent dye, biotin).[7][19]
Materials:
-
Cell lysate containing alkyne-labeled biomolecules
-
Azide-functionalized reporter molecule (e.g., CY5-azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
Protocol:
-
Prepare Stock Solutions:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, PBS, and the azide-reporter.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining 2 µL of 20 mM CuSO₄ and 4 µL of 100 mM THPTA for each reaction.[1]
-
Initiate Reaction: Add the catalyst premix to the reaction tube, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[1]
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[2]
-
Downstream Analysis: The labeled proteins are now ready for downstream analysis, such as gel electrophoresis, western blotting, or mass spectrometry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol describes the labeling of azide-modified cell surface glycans with a cyclooctyne-fluorophore conjugate for live-cell imaging.[12]
Materials:
-
Cells metabolically labeled with an azido-sugar (e.g., Ac4ManNAz)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5)
-
PBS or live-cell imaging buffer
Protocol:
-
Cell Preparation: After metabolic labeling with the azido-sugar, wash the cells three times with warm PBS.[12]
-
SPAAC Reaction: Add the cyclooctyne-fluorophore conjugate to the cells at a final concentration of 5-20 µM in PBS or imaging buffer.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.[20]
-
Washing: Gently wash the cells three times with PBS to remove the unreacted probe.
-
Imaging: The cells are now ready for live-cell imaging using fluorescence microscopy.
Visualization and Data Presentation
The versatility of alkyne-based probes allows for a wide range of visualization and data analysis techniques.
Data Presentation: Quantitative Analysis of SPAAC Kinetics
The choice of cyclooctyne for SPAAC is a critical consideration, as it involves a trade-off between reactivity and stability. The table below summarizes the second-order rate constants for several common cyclooctynes, providing a quantitative basis for selecting the appropriate reagent for a given application.[6][21]
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0[6] | High reactivity, widely used for biomolecule labeling and imaging. |
| 4-Dibenzocyclooctynol | DIBO | ~0.3 - 0.7[6] | Fast reaction rates and among the most stable cyclooctynes. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[6] | Known for its balance of high reactivity and small size. |
| Difluorinated Cyclooctyne | DIFO | - | Dramatically increased reaction rates due to electron-withdrawing fluorine groups.[6] |
| Biarylazacyclooctynone | BARAC | - | Extremely reactive, suitable for in vivo imaging.[6] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow is crucial for understanding and implementing these complex techniques. The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in alkyne-based metabolic labeling.
Applications in Research and Drug Development
Alkyne-based metabolic probes have become indispensable tools across various scientific disciplines, from fundamental cell biology to cutting-edge drug discovery.
Probing Biomolecule Dynamics and Localization
By coupling alkyne probes with fluorescent reporters, researchers can visualize the spatial and temporal dynamics of newly synthesized biomolecules in living cells. This has provided unprecedented insights into processes such as:
-
Glycan trafficking and localization: Tracking the movement of newly synthesized glycans from the endoplasmic reticulum and Golgi apparatus to the cell surface.[15][22]
-
Protein synthesis and turnover: Monitoring the rates of protein synthesis and degradation in response to various stimuli.
-
Lipid metabolism and storage: Visualizing the formation and dynamics of lipid droplets and other lipid-rich structures.[23]
Drug Discovery and Development
The ability to specifically label and identify biomolecules has profound implications for drug discovery and development.
-
Target Identification and Validation: Alkyne-modified versions of drugs or drug candidates can be used to identify their molecular targets within the complex cellular proteome.[3][12] By "fishing out" the proteins that bind to the alkyne-tagged drug, researchers can identify novel drug targets and validate the engagement of a drug with its intended target.
-
Mechanism of Action Studies: Alkyne probes can be used to elucidate the mechanism of action of a drug.[12] For example, by labeling the protein targets of a covalent inhibitor with an alkyne probe, researchers can map the specific amino acid residues that are modified by the drug.[3]
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes, often containing an alkyne handle, to selectively label active enzymes in their native environment.[17] This technique allows for the profiling of enzyme activity in healthy versus diseased states and can be used to screen for and characterize enzyme inhibitors.
A notable example is the use of alkyne-functionalized probes to profile the target engagement and selectivity of covalent cysteine-reactive inhibitors.[3] This approach has been instrumental in the development of targeted cancer therapies.
Future Perspectives and Conclusion
The discovery and development of alkyne-based metabolic probes have fundamentally changed the way we study biology. The journey from the conception of bioorthogonal chemistry to the routine use of these powerful tools in laboratories worldwide is a testament to the ingenuity and collaborative spirit of the scientific community.
Looking ahead, the field continues to evolve with the development of new, more reactive, and more stable alkyne probes and bioorthogonal reactions. The application of these technologies in living organisms holds immense promise for understanding disease progression in real-time and for developing more effective and targeted therapies. The alkyne handle, once a simple chemical curiosity, has truly become a master key for unlocking the complexities of the living cell.
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Bertozzi, C. R. Bioorthogonal Chemistry: The Journey from Basic Science to Clinical Translation. National Institutes of Health Videocast. [Link]
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Thiele, C., et al. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology. [Link]
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Huber, K.V.M., et al. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Nature Protocols. [Link]
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Grimm, J. B., et al. Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. Angewandte Chemie International Edition. [Link]
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Kim, H., et al. Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics. [Link]
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Jena Bioscience. CLICK-labeling of cellular metabolites. Jena Bioscience. [Link]
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Lee, H., et al. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. International Journal of Molecular Sciences. [Link]
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Li, S., et al. Imaging Glycans in Zebrafish Embryos by Metabolic Labeling and Bioorthogonal Click Chemistry. Journal of Visualized Experiments. [Link]
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Hsu, T. L., et al. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. Proceedings of the National Academy of Sciences. [Link]
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Med Chem 101. Click Chemistry. Med Chem 101. [Link]
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Sletten, E. M., & Bertozzi, C. R. Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Accounts of chemical research. [Link]
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Codelli, J. A., et al. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry. Journal of the American Chemical Society. [Link]
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Lee, H. J., et al. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. bioRxiv. [Link]
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van der Born, D., et al. Alkyne-tagged ribitol-5-phosphate derivatives for metabolic labelling of alpha-dystroglycan. RSC Chemical Biology. [Link]
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Jena Bioscience. CLICK-labeling of cellular metabolites. Jena Bioscience. [Link]
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Sletten, E. M., & Bertozzi, C. R. Bioorthogonal Chemistry: From Initial Spark to Widespread Application. Angewandte Chemie International Edition. [Link]
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Thiele, C., et al. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology. [Link]
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Garcı́a-Meroño, P., et al. Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition. RSC Medicinal Chemistry. [Link]
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Pratt, M. R., & Bertozzi, C. R. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Chemical Society Reviews. [Link]
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El-Elimat, T., et al. Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. ACS Central Science. [Link]
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ResearchGate. Dot plots for metabolic pathway analysis. ResearchGate. [Link]
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Gregori-Puigjané, E., et al. Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences. [Link]
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Moustakim, M., et al. Target Identification Using Chemical Probes. Methods in Enzymology. [Link]
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Gregori-Puigjané, E., et al. Identifying mechanism-of-action targets for drugs and probes. Carolina Digital Repository. [Link]
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ResearchGate. Schematic diagram of biochemical pathways depicting various chemical... ResearchGate. [Link]
-
The Brem Method. MCAT Biochemistry: The 13 Metabolic Pathways Explained. YouTube. [Link]
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eCampusOntario Pressbooks. Metabolic Pathways – BIOC*2580: Introduction to Biochemistry. eCampusOntario Pressbooks. [Link]
-
Wu, H., et al. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. Molecules. [Link]
-
University of Cambridge. The Development of Novel Tools for the Metabolic Labelling of Glycans in Cancer. University of Cambridge. [Link]
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Concept, M. Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. Angewandte Chemie International Edition. [Link]
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Zhang, M., et al. A novel fluorescent probe of alkyne compounds for putrescine detection based on click reaction. RSC Advances. [Link]
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Grimm, J. B., et al. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Chemistry – A European Journal. [Link]
-
Med Chem 101. Click Chemistry. Med Chem 101. [Link]
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Dommerholt, J., et al. Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. The Journal of Organic Chemistry. [Link]
-
dotFIT. Biochemical Pathways. dotFIT. [Link]
-
University of Cambridge. The Development of Novel Tools for the Metabolic Labelling of Glycans in Cancer. University of Cambridge. [Link]
-
Dommerholt, J., et al. Strain-Promoted Alkyne-Azide Cycloaddition. Synfacts. [Link]
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Nwe, K., & Hilderbrand, S. A. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate Chemistry. [Link]
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Li, N., et al. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B. [Link]
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Methodological & Application
Application Notes and Protocols for Metabolic Labeling Using 9-Undecynoic Acid Methyl Ester
Introduction: Unveiling Cellular Dynamics with a Click
The study of cellular metabolism provides a window into the intricate processes that govern life, disease, and therapeutic response. Metabolic labeling has emerged as a powerful technique to non-invasively track the synthesis, trafficking, and turnover of biomolecules in living systems.[1] This is achieved by introducing biocompatible chemical reporters, such as molecules containing alkyne or azide functionalities, into cellular pathways. 9-Undecynoic acid methyl ester (9-UDY-Me) is a valuable tool in this arena, serving as a surrogate for natural fatty acids. Its terminal alkyne group allows for the covalent attachment of reporter tags via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3][4][5] This highly specific and efficient reaction enables the visualization and identification of proteins and lipids that have incorporated the fatty acid analog.
Protein S-acylation, the reversible attachment of fatty acids to cysteine residues, is a critical post-translational modification that regulates protein localization, stability, and function.[6][7][8] Similarly, the dynamic synthesis and remodeling of lipids are central to membrane biology, energy storage, and signaling.[][10][11] 9-UDY-Me provides a robust method to probe these processes, offering insights into the mechanisms of disease and the effects of therapeutic agents. This guide provides a comprehensive protocol for the application of 9-UDY-Me in metabolic labeling studies, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: From Ester to Incorporation
The utility of this compound as a metabolic label hinges on its cellular uptake and subsequent enzymatic processing. While the precise transporters are not fully elucidated, it is presumed that upon entry into the cell, the methyl ester is hydrolyzed by cellular esterases to yield 9-undecynoic acid.[12] This free fatty acid is then activated by acyl-CoA synthetases to form 9-undecynoyl-CoA. This activated thioester is the key intermediate that can be utilized by two major pathways:
-
Protein S-acylation: Palmitoyl S-acyltransferases (PATs), also known as DHHC enzymes, catalyze the transfer of the 9-undecynoyl group from 9-undecynoyl-CoA to the thiol group of cysteine residues on substrate proteins.[6][7]
-
Lipid Synthesis: The 9-undecynoyl-CoA can be incorporated into various lipid species, including glycerolipids and phospholipids, by acyltransferases involved in lipid biosynthesis.[]
The terminal alkyne group is a bioorthogonal handle, meaning it does not interfere with native cellular processes.[2] This allows for the specific labeling of molecules that have incorporated the fatty acid analog.
Caption: Cellular processing of this compound.
Materials and Reagents
Reagents for Cell Culture and Labeling
-
This compound (9-UDY-Me)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Fetal bovine serum (FBS), if required for cell culture
Reagents for Cell Lysis
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
Reagents for Click Chemistry
-
Azide-functionalized reporter tag (e.g., Azide-PEG4-Biotin for affinity purification, or a fluorescent azide like Azide-Fluor 488 for in-gel fluorescence)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper-chelating ligand[4]
-
Sodium ascorbate (freshly prepared)
-
Ultrapure water
Reagents for Protein Analysis
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer buffer and membranes
-
Streptavidin-HRP conjugate (for biotinylated proteins)
-
Enhanced chemiluminescence (ECL) substrate
Reagents for Lipid Analysis
-
Chloroform
-
Methanol
-
Ultrapure water
-
Internal standards for mass spectrometry (optional but recommended)
Experimental Protocols
The following protocols provide a general framework. Optimization of labeling time, 9-UDY-Me concentration, and click chemistry conditions may be necessary for specific cell lines and experimental goals.
Caption: Overview of the metabolic labeling workflow.
Protocol 1: Cell Culture and Metabolic Labeling with 9-UDY-Me
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare 9-UDY-Me Stock Solution: Dissolve 9-UDY-Me in DMSO to create a 10-100 mM stock solution. Store at -20°C.
-
Labeling: On the day of the experiment, dilute the 9-UDY-Me stock solution in complete cell culture medium to the desired final concentration. A starting point for optimization is a concentration range of 10-100 µM.
-
Incubation: Remove the old medium from the cells and replace it with the 9-UDY-Me-containing medium. Incubate the cells for a period of 4 to 24 hours. The optimal incubation time will depend on the cell type and the turnover rate of the proteins or lipids of interest.
Note on Cytotoxicity: It is crucial to assess the cytotoxicity of 9-UDY-Me on your specific cell line. This can be done using standard cell viability assays (e.g., MTT, trypan blue exclusion) across a range of concentrations and incubation times. Unsaturated fatty acids can be cytotoxic at higher concentrations.[13][14][15]
Protocol 2: Cell Lysis and Protein/Lipid Extraction
For Protein Analysis:
-
Wash Cells: After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS to remove excess 9-UDY-Me.
-
Cell Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Harvest Lysate: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantify Protein: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[16]
For Lipid Analysis:
-
Wash and Harvest: Wash cells as described above and harvest by scraping into a known volume of PBS.
-
Lipid Extraction (Folch Method): A common method is the Folch extraction.[17][18] To the cell suspension, add chloroform and methanol in a ratio that results in a final solvent ratio of chloroform:methanol:water of 8:4:3 (v/v/v).[19]
-
Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect Organic Phase: Carefully collect the lower organic phase containing the lipids.
-
Dry and Resuspend: Dry the lipid extract under a stream of nitrogen and resuspend in a solvent compatible with mass spectrometry analysis (e.g., isopropanol).[19]
Protocol 3: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Cell Lysate
This protocol is for labeling proteins in the cell lysate. A similar approach can be adapted for extracted lipids.
-
Prepare Stock Solutions:
-
Azide-reporter tag: 10 mM in DMSO
-
CuSO₄: 50 mM in ultrapure water
-
THPTA or TBTA: 50 mM in DMSO or water
-
Sodium Ascorbate: 100 mM in ultrapure water (prepare fresh)
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (25-50 µg of protein)
-
PBS to a final volume of ~90 µL
-
Azide-reporter tag (to a final concentration of 100-200 µM)
-
THPTA/TBTA (to a final concentration of 1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.[3]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
Protocol 4: Downstream Sample Preparation
For SDS-PAGE and Western Blotting (Biotinylated Proteins):
-
Precipitate Protein: After the click reaction, precipitate the protein using a methanol/chloroform precipitation method to remove excess reagents.[3]
-
Resuspend Pellet: Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Electrophoresis and Transfer: Run the samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Detection: Block the membrane and probe with a streptavidin-HRP conjugate, followed by detection with an ECL substrate.
For Mass Spectrometry (Proteomics):
-
Enrichment (for biotinylated proteins): Incubate the click-reacted lysate with streptavidin-coated beads to enrich for labeled proteins.
-
On-Bead Digestion: Wash the beads extensively and perform on-bead digestion with trypsin.
-
Sample Cleanup: Desalt the resulting peptides using a C18 StageTip or similar method.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
For Mass Spectrometry (Lipidomics):
-
Click Reaction on Extracted Lipids: The click reaction can be performed on the dried lipid extract before resuspension for MS analysis.
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove excess click chemistry reagents.
-
LC-MS/MS Analysis: Analyze the labeled lipids by LC-MS/MS. The choice of chromatography (normal phase or reversed phase) will depend on the lipid classes of interest.
Data Analysis and Interpretation
-
SDS-PAGE/Western Blot: The intensity of the bands will correspond to the amount of labeled protein. This is a semi-quantitative method.
-
Mass Spectrometry (Proteomics): Identification and quantification of peptides from labeled proteins will provide a profile of the acylated proteome. Site-specific identification of the modification is also possible.
-
Mass Spectrometry (Lipidomics): Identification and quantification of lipid species containing the alkyne tag will reveal which lipids have been newly synthesized or remodeled during the labeling period.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no signal | - Insufficient labeling time or 9-UDY-Me concentration.- Cytotoxicity leading to reduced metabolic activity.- Inefficient click reaction. | - Optimize labeling time and concentration.- Perform a cytotoxicity assay.- Use freshly prepared sodium ascorbate. Ensure all click chemistry reagents are at the correct concentration.[2] |
| High background | - Non-specific binding of the reporter tag.- Incomplete removal of excess reagents. | - Ensure thorough washing of cells after labeling.- Perform protein precipitation after the click reaction.[3]- Optimize the concentration of the azide reporter. |
| Cell death | - 9-UDY-Me concentration is too high. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.[13][14] |
| Interference in click reaction | - Thiols from cysteine residues can react with alkynes. | - Pre-treatment of the lysate with a low concentration of hydrogen peroxide may mitigate this issue.[20] |
Safety and Handling
-
This compound: Handle with standard laboratory safety precautions. Wear gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Click Chemistry Reagents: Copper sulfate is toxic. Sodium ascorbate is an irritant. Handle with appropriate personal protective equipment.
-
Organic Solvents: Chloroform and methanol are toxic and flammable. Work in a well-ventilated fume hood.
References
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-
Patsnap Synapse. (2024, July 17). What is the mechanism of Undecenoic Acid? Patsnap. [Link]
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Cnop, M., et al. (2001). Inverse Relationship Between Cytotoxicity of Free Fatty Acids in Pancreatic Islet Cells and Cellular Triglyceride Accumulation. Diabetes, 50(8), 1771-1777. [Link]
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Specht, H., et al. (2022). Sample Preparation Methods for Targeted Single-Cell Proteomics. Journal of Proteome Research, 21(10), 2339-2348. [Link]
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Wassim, J., et al. (1998). Fatty acid cytotoxicity to human lens epithelial cells. Experimental Eye Research, 67(2), 173-183. [Link]
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Johnson, C. H., et al. (2011). Cellular lipid extraction for targeted stable isotope dilution liquid chromatography-mass spectrometry analysis. Journal of Visualized Experiments, (57), 3434. [Link]
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Johnson, C. H., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Journal of Visualized Experiments, (57), 3434. [Link]
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Magee, A. I. (2001). Metabolic labeling of prenyl and carboxyl-methyl groups. Current Protocols in Cell Biology, Chapter 7, Unit 7.5. [Link]
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Gonzalez-Lozano, M. A., et al. (2023). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Journal of Mass Spectrometry, 58(10), e5013. [Link]
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Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35933. [Link]
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Fundamentals of Proteomics Workshop 2024 - Day 1. (2024, March 19). Sample Prep tips. YouTube. [Link]
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Sättler, A., et al. (2000). Fatty acid cytotoxicity to bovine lens epithelial cells: investigations on cell viability, ecto-ATPase, Na(+), K(+)-ATPase and intracellular sodium concentrations. Experimental Eye Research, 71(4), 409-418. [Link]
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Le, T. H. D., et al. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 10(7), 264. [Link]
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Flores, J., et al. (2020). Lipids: chemical tools for their synthesis, modification, and analysis. Chemical Society Reviews, 49(14), 4602-4614. [Link]
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Shortreed, M. R., et al. (2017). A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. Journal of Visualized Experiments, (128), 56262. [Link]
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van der Hooft, J. J. J., et al. (2020). Linking genomics and metabolomics to chart specialized metabolic diversity. Chemical Society Reviews, 49(11), 3297-3314. [Link]
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Mund, A., et al. (2021). Proteomics for Low Cell Numbers: How to Optimize the Sample Preparation Workflow for Mass Spectrometry Analysis. Expert Review of Proteomics, 18(9), 725-740. [Link]
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Wei, W., & Yao, W. (2021). Proteome-scale Analysis of Protein S-acylation Comes of Age. Journal of the American Society for Mass Spectrometry, 32(4), 863-875. [Link]
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Zhang, T., et al. (2022). Site-Specific Identification of Protein S-Acylation by IodoTMT0 Labeling and Immobilized Anti-TMT Antibody Resin Enrichment. Analytical Chemistry, 94(1), 379-387. [Link]
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Witte, M. D., et al. (2012). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 17(8), 9683-9698. [Link]
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Gaebler, A., et al. (2013). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 54(8), 2282-2290. [Link]
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Narra, N., et al. (2019). Synthesis, characterization and evaluation of 1-monoacylglycerols of unsaturated fatty acids as potential bioactive lipids. Grasas y Aceites, 70(4), e324. [Link]
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Limes-Institut-Bonn. (n.d.). Click chemistry. University of Bonn. [Link]
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Le, T. H. D., et al. (2020). A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry. Metabolites, 10(10), 415. [Link]
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Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. Genesis, 53(8), 473-484. [Link]
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Chamberlain, C. M., & T-V, T. N. (2017). Mass-tag labeling for the determination of protein S-fatty acylation. Methods in Enzymology, 598, 221-240. [Link]
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Kitamoto, D., et al. (2003). Enzymatic synthesis of hydrophilic undecylenic acid sugar esters and their biodegradability. Biotechnology Letters, 25(11), 893-897. [Link]
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Kostiuk, M. A., & Berthiaume, L. G. (2015). Chemical approaches for investigating site-specific protein S-fatty acylation. Current Opinion in Chemical Biology, 24, 63-69. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Undecanoic acid (HMDB0000947). HMDB. [Link]
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Lee, S., et al. (2014). Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(4), 422-431. [Link]
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Jang, C., et al. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology, 1738, 101-117. [Link]
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Le, C. A., et al. (2021). Engineering Carboxylic Acid Reductases and Unspecific Peroxygenases for Flavor and Fragrance Biosyntheses. Catalysts, 11(11), 1335. [Link]
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Testa, B. (2004). Active metabolites resulting from decarboxylation, reduction and ester hydrolysis of parent drugs. Pharmacology & Therapeutics, 103(1), 11-28. [Link]
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Application Notes and Protocols for 9-Undecynoic Acid Methyl Ester in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of 'Click' for Lipidic Molecules
The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the synthesis of complex molecular architectures.[1] At the forefront of these reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and regioselective transformation that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[2][3] This reaction's reliability, mild conditions, and broad functional group tolerance have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][4]
9-Undecynoic acid methyl ester is a versatile building block for click chemistry applications. As an organic compound with a terminal alkyne functional group and a long hydrophobic alkyl chain, it serves as an excellent substrate for introducing lipidic character into a wide array of molecules.[5] The resulting triazole-linked fatty acid derivatives are of significant interest in various research areas, including the development of targeted drug delivery systems, probes for studying fatty acid metabolism, and the synthesis of novel biomaterials.[6][7] The long alkyl chain can influence the physicochemical properties of the final conjugate, such as solubility, membrane permeability, and interaction with biological systems.
This guide provides a comprehensive overview of the application of this compound in CuAAC reactions, offering detailed protocols, mechanistic insights, and practical advice for researchers in the field.
Chemical and Physical Properties of this compound
A thorough understanding of the properties of this compound is crucial for designing and executing successful click chemistry reactions.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₀O₂ | [5] |
| Molecular Weight | 196.29 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water | [5] |
| Key Functional Groups | Terminal alkyne, Methyl ester | [5] |
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The CuAAC reaction proceeds through a well-elucidated catalytic cycle involving a copper(I) catalyst. The reaction's "click" characteristics—high yield, stereospecificity, and the generation of inoffensive byproducts—stem from the large thermodynamic driving force.[2]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The key steps of the mechanism are:
-
Coordination: The copper(I) catalyst coordinates with the terminal alkyne of this compound to form a copper acetylide intermediate.[2]
-
Complexation: The organic azide then coordinates to the copper center.
-
Cycloaddition: An intramolecular cycloaddition occurs to form a six-membered metallacycle.[2]
-
Rearrangement and Protonolysis: The metallacycle rearranges, and subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst.[2]
Experimental Protocols
General Considerations for Reactions with a Lipophilic Alkyne
Due to the long alkyl chain of this compound, careful consideration of the solvent system is necessary. While CuAAC reactions can be performed in aqueous environments, the limited water solubility of this substrate necessitates the use of organic solvents or aqueous co-solvent mixtures to ensure homogeneity and efficient reaction kinetics.
Protocol 1: Small-Scale Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol describes a general procedure for the reaction of this compound with an organic azide (e.g., benzyl azide) on a laboratory scale.
Materials:
-
This compound
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and benzyl azide (1.0-1.2 eq.) in a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (1-5 mol%). In another vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).
-
Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. The reaction mixture will typically turn from blue to a yellowish or greenish color, indicating the reduction of Cu(II) to the active Cu(I) species.[2]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution. This will help to remove the copper catalyst by forming a soluble copper-ammonia complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a lipophilic triazole, can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for elution.
Caption: A typical experimental workflow for a CuAAC reaction.
Characterization of the Triazole Product
The successful synthesis of the 1,4-disubstituted 1,2,3-triazole product can be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The formation of the triazole ring is indicated by the appearance of a characteristic singlet for the triazole proton, typically in the range of δ 7.5-8.5 ppm.[8] The signals corresponding to the protons of the this compound and the azide substituent will also be present, with potential shifts due to the new chemical environment.
-
¹³C NMR: The two carbon atoms of the triazole ring will appear in the spectrum, typically between δ 120 and 150 ppm.[8]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the desired product. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the mass-to-charge ratio (m/z) of the triazole, which should correspond to the calculated molecular weight.[1] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure of the molecule.[8]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Use freshly prepared solutions of sodium ascorbate. Ensure the reaction is adequately deoxygenated if necessary. |
| Poor solubility of reactants | Increase the proportion of the organic co-solvent (e.g., tert-butanol, THF, DMF). | |
| Impure starting materials | Purify the this compound and the azide before use. | |
| Formation of side products (e.g., alkyne homocoupling) | Insufficient reducing agent or presence of oxygen | Increase the amount of sodium ascorbate. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in purification | Co-elution of product and starting materials | Optimize the solvent system for column chromatography. Consider reverse-phase chromatography for highly nonpolar products. |
| Copper contamination in the final product | Wash the organic extract with an aqueous solution of a chelating agent like EDTA or with dilute ammonium hydroxide.[9] |
Safety and Handling
-
This compound: Handle with care as with any organic compound. Avoid inhalation and ingestion.[5]
-
Organic Azides: Many organic azides are potentially explosive, especially small molecules with a high nitrogen content. Handle with appropriate safety precautions, including using a safety shield.
-
Copper Salts: Copper salts are toxic. Avoid ingestion and skin contact.
-
Sodium Ascorbate: Generally considered safe, but handle with standard laboratory precautions.
-
Solvents: Use all organic solvents in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile reagent for incorporating long-chain lipid moieties into molecules via the highly efficient CuAAC click reaction. By understanding the principles of the reaction and carefully considering the experimental conditions, particularly the solvent system, researchers can successfully synthesize a wide range of novel triazole-containing compounds. The protocols and guidelines presented here provide a solid foundation for the application of this powerful tool in drug discovery, chemical biology, and materials science.
References
-
ResearchGate. Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?[Link]
- Presolski, S. J., Hong, V. P., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
- Gaebler, A., Milan, R., Straub, L., & Thiele, C. (2013). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of lipid research, 54(8), 2292–2301.
- Gaebler, A., Milan, R., Straub, L., & Thiele, C. (2013). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays[S]. Journal of Lipid Research, 54(8).
- Gnaim, J. M., & Srebnik, M. (2016). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules, 21(2), 163.
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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RSC Publishing. A practical flow synthesis of 1,2,3-triazoles. [Link]
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Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
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Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
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ResearchGate. NMR characteristic signals of terpenic 1,2,3-triazoles 9a-h.[Link]
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ResearchGate. Mass spectra of FAME-TMS derivatives of hydroxyl fatty acid peaks from...[Link]
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MDPI. 4-(4-(((1H-Benzo[d][5][9][10]triazol-1-yl)oxy)methyl). [Link]
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mass spectrometry of oxazoles. [Link]
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Topic: Bioorthogonal Tagging of Cellular Lipids: A Guide to the Incorporation and Visualization of 9-Undecynoic Acid Methyl Ester
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in lipid metabolism, cell biology, and drug discovery.
Abstract: The study of lipid metabolism is crucial for understanding cellular physiology and numerous disease states. However, tracking the synthesis, transport, and catabolism of specific lipid species in real-time remains a significant challenge. This guide details the application of 9-Undecynoic acid methyl ester, a bioorthogonal alkyne-tagged fatty acid analog, for metabolic labeling of cellular lipids. We provide a comprehensive overview of the underlying principles, from cellular uptake and metabolic incorporation to subsequent detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". Detailed, field-tested protocols for fluorescent imaging and conceptual workflows for mass spectrometry-based analysis are provided to empower researchers to trace the dynamic fate of fatty acids within the complex lipidome of living cells.
Principle of the Method
Metabolic labeling with alkyne-tagged fatty acids is a powerful two-step technique used to study the dynamics of lipid metabolism.[1][2] The methodology leverages the cell's own metabolic machinery to incorporate a chemically tagged building block into a variety of complex lipid species.
Step 1: Metabolic Incorporation: this compound is a cell-permeable analog of a natural saturated fatty acid. The terminal alkyne (a carbon-carbon triple bond) serves as a small, non-disruptive bioorthogonal handle.[3][4] Once inside the cell, cellular esterases are presumed to hydrolyze the methyl ester to the free fatty acid, 9-Undecynoic acid. This free fatty acid is then activated by acyl-CoA synthetases to form 9-undecynoyl-CoA. This activated form can then enter various anabolic and catabolic pathways:
-
Anabolism (Lipid Synthesis): It can be incorporated into complex lipids such as triacylglycerols (TAGs), phospholipids (PLs), and cholesteryl esters (CEs).[5]
-
Catabolism (Beta-Oxidation): It can be transported into mitochondria for degradation through β-oxidation, providing insights into cellular energy metabolism.[2][6]
Step 2: Bioorthogonal Detection: After a desired labeling period, the incorporated alkyne tag is detected by covalently attaching a reporter molecule, most commonly through a click chemistry reaction. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly specific and efficient reaction that forms a stable triazole linkage between the alkyne on the lipid and an azide group on a reporter molecule (e.g., a fluorophore for imaging or biotin for enrichment).[3][7] This two-step approach allows for temporal control and versatile detection modalities without the need for bulky fluorescent lipids that may not mimic their natural counterparts.[4][7]
Caption: Simplified metabolic pathways for 9-Undecynoic acid.
By imaging at different chase time points, one can observe the trafficking of lipids from synthesis sites (like the ER) to storage organelles (lipid droplets) or functional locations (plasma membrane). For mass spectrometry, analysis would reveal the specific lipid species (e.g., PC(16:0/11:1-alkyne) or TAG(16:0/18:1/11:1-alkyne)) that have incorporated the alkyne tag, providing an unparalleled level of molecular detail. [2]
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle DMSO in a chemical fume hood as it can facilitate the absorption of other chemicals through the skin.
-
Paraformaldehyde is toxic and should be handled in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Thiele, C., Papan, C., & Holtta-Vuori, M. (2019). A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research. Journal of Lipid Research. Available at: [Link]
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Limes-Institut-Bonn. (n.d.). Click chemistry for metabolic tracing of lipids. University of Bonn. Available at: [Link]
-
Thiele, C., Wunderling, K., & Leyendecker, P. (2019). Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules. protocols.io. Available at: [Link]
-
Kuerschner, L., Wunderling, K., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Wunderling, K., Leopold, C., & Thiele, C. (2020). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. Journal of Lipid Research. Available at: [Link]
-
Jamieson, L. E., et al. (2018). Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Kuerschner, L., Wunderling, K., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. ResearchGate. Available at: [Link]
-
Narra, N., et al. (2017). Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Höglinger, D., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research. Available at: [Link]
-
Haberkant, P., & Schultz, C. (2024). The use of click chemistry in sphingolipid research. Journal of Cell Science. Available at: [Link]
-
Boyle, P.C., et al. (2016). Schematic of metabolic labeling using alkyne fatty acid analogs for the capture and enrichment of fatty acylated proteins. ResearchGate. Available at: [Link]
-
Abulila, H. I., & Sabry, S. M. (2024). Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications. Research Square. Available at: [Link]
-
Narra, N., et al. (2017). Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids. Chemistry Central Journal. Available at: [Link]
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- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
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- 7. A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research - PMC [pmc.ncbi.nlm.nih.gov]
Using 9-Undecynoic acid methyl ester as a chemical probe for proteomics
Application Note & Protocol
Probing Protein Acylation: A Guide to Proteomic Analysis Using 9-Undecynoic Acid Methyl Ester
Abstract
Protein lipidation, particularly acylation, is a critical post-translational modification (PTM) that governs protein localization, trafficking, and function.[1] Traditional methods for studying these modifications often lack the sensitivity or specificity required for comprehensive proteomic analysis.[2][3][4] This guide details the application of this compound, a bioorthogonal chemical reporter, for the metabolic labeling and subsequent identification of acylated proteins. This two-step strategy involves introducing the alkyne-functionalized fatty acid analog into cellular metabolism, followed by a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate a reporter tag for enrichment and mass spectrometry analysis.[5][6] We provide detailed, field-proven protocols for cell labeling, click chemistry, protein enrichment, and sample preparation, enabling researchers to confidently identify and characterize fatty-acylated proteins in a variety of biological contexts.
Principle of the Method
The use of this compound as a chemical probe is a powerful two-stage process designed to tag and identify proteins that undergo fatty acylation.[7]
Stage 1: Metabolic Labeling The this compound is a cell-permeable analog of natural fatty acids. The key feature is a terminal alkyne group, a small, biologically inert functional group.[5] When introduced to cell culture, the ester is hydrolyzed, and the resulting 9-Undecynoic acid is activated to its acyl-CoA derivative by endogenous cellular enzymes. This "clickable" fatty acyl-CoA is then utilized by protein acyltransferases (PATs) to modify substrate proteins, effectively incorporating the alkyne tag onto acylated proteins.[8] This process allows for the labeling of various types of acylation, including N-myristoylation and S-palmitoylation.[9]
Stage 2: Bioorthogonal Ligation (Click Chemistry) After labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then covalently linked to a reporter molecule containing a complementary azide group via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6][10] This reaction is highly specific and bioorthogonal, meaning it proceeds with high efficiency in the complex environment of a cell lysate without cross-reacting with other biological molecules.[5] The reporter can be a fluorescent dye (e.g., Azide-Fluor 488) for in-gel visualization or an affinity tag (e.g., Biotin-Azide) for enrichment of the labeled proteins prior to mass spectrometry.[7]
Figure 1: General workflow for proteomic analysis of protein acylation using a clickable fatty acid reporter.
Applications in Proteomics
This chemical proteomics strategy offers a robust platform to address several key research questions:
-
Discovery of Novel Acylated Proteins: Perform large-scale profiling to identify previously unknown protein substrates of fatty acylation in different cell types or disease states.[3][4]
-
Profiling Dynamic Changes: Investigate how protein acylation patterns change in response to cellular stimuli, drug treatment, or environmental stress.
-
Target Validation: Confirm whether a specific protein of interest is lipidated in a cellular context.
-
Enzyme Substrate Identification: Help elucidate the substrate specificity of different protein acyltransferases (PATs).[4]
Detailed Experimental Protocols
Scientist's Note: The success of this technique hinges on careful execution and the inclusion of proper controls. Always run parallel experiments: (1) a "No Probe" control (e.g., DMSO vehicle) and (2) a "Natural Fatty Acid" control (e.g., myristic or palmitic acid) to assess background and specificity.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of this compound into proteins in adherent mammalian cells.
Materials:
-
This compound (Alkyne Probe)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Probe Stock Solution: Dissolve this compound in DMSO to create a 10-100 mM stock solution. Store in small aliquots at -20°C to avoid freeze-thaw cycles.
-
Cell Seeding: Plate mammalian cells (e.g., HEK293T, HeLa) on a 10 cm dish and grow to 70-80% confluency.
-
Probe Labeling:
-
Prepare the labeling medium by diluting the Alkyne Probe stock solution into fresh, pre-warmed complete culture medium. A final concentration of 25-100 µM is a good starting point.
-
Rationale: The optimal concentration can be cell-type dependent and should be determined empirically. Higher concentrations can lead to toxicity, while lower concentrations may result in insufficient labeling.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
-
Incubation: Incubate the cells for 4-16 hours at 37°C in a CO2 incubator.
-
Rationale: The incubation time allows for the metabolic incorporation of the probe. Shorter times may be used for pulse-chase experiments, while longer times increase the signal but may also increase background.
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated probe.
-
Cells can be lysed immediately (Protocol 2) or scraped, pelleted by centrifugation (500 x g, 5 min, 4°C), and stored at -80°C.
-
Protocol 2: Cell Lysis and Protein Extraction
Materials:
-
Lysis Buffer: RIPA buffer or 1% SDS in 50 mM HEPES, pH 7.4.
-
Protease Inhibitor Cocktail
-
Benzonase nuclease
-
BCA Protein Assay Kit
Procedure:
-
Prepare Lysis Buffer: Prepare fresh lysis buffer and add protease inhibitors immediately before use. For viscous lysates due to nucleic acids, add Benzonase (1 µL per 500 µL lysate).[10][11]
-
Cell Lysis: Add 500 µL of ice-cold lysis buffer to the 10 cm dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) to shear nucleic acids and ensure complete lysis.[12]
-
Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay. The lysate is now ready for the click reaction.
Protocol 3: CuAAC Click Chemistry for Biotin Tagging
This protocol describes the conjugation of a biotin-azide tag to the alkyne-labeled proteins in the clarified cell lysate.
Materials:
-
Clarified protein lysate (from Protocol 2)
-
Biotin-Azide (e.g., PEG4-Biotin-Azide)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) Sulfate (CuSO4)
Reagent Preparation (Prepare fresh for each experiment):
| Reagent | Stock Concentration | Solvent | Final Concentration |
|---|---|---|---|
| Biotin-Azide | 10 mM | DMSO | 100 µM |
| TCEP | 50 mM | Water | 1 mM |
| TBTA | 10 mM | DMSO | 100 µM |
| CuSO4 | 50 mM | Water | 1 mM |
Procedure:
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, normalize 500 µg to 1 mg of protein lysate to a final volume of ~450 µL with lysis buffer.
-
Sequential Reagent Addition: Add the click reaction components to the lysate in the following order, vortexing gently after each addition.
-
CRITICAL: This order is essential. TCEP must be added first to reduce Cu(II) to the active Cu(I) species. TBTA is a ligand that stabilizes the Cu(I) and improves reaction efficiency.[10]
-
Add Biotin-Azide.
-
Add TCEP.
-
Add TBTA.
-
Add CuSO4.
-
-
Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle end-over-end rotation, protected from light.[10]
-
Protein Precipitation: Precipitate the protein to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for at least 1 hour (or overnight).
-
Pellet and Wash:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of ice-cold methanol, re-pellet, and discard the supernatant.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry. The sample is now ready for enrichment.
-
Figure 2: The mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 4: Enrichment and On-Bead Digestion for MS
Materials:
-
Streptavidin-coated magnetic beads
-
Resuspension Buffer: 8 M Urea in 100 mM EPPS, pH 8.5
-
Wash Buffer 1: 2% SDS in PBS
-
Wash Buffer 2: 8 M Urea in 100 mM EPPS, pH 8.5
-
Wash Buffer 3: 20% Acetonitrile in PBS
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
Procedure:
-
Resuspend Pellet: Resuspend the dried protein pellet from Protocol 3 in 200 µL of Resuspension Buffer (8 M Urea). Sonicate briefly if necessary to fully dissolve.
-
Bead Preparation: Wash an appropriate amount of streptavidin magnetic beads three times with Resuspension Buffer.
-
Binding: Add the resuspended protein lysate to the washed beads and incubate for 2 hours at room temperature with end-over-end rotation.
-
Washing: Pellet the beads using a magnetic stand and perform the following sequential washes to remove non-specifically bound proteins:
-
2x with Wash Buffer 1 (SDS)
-
2x with Wash Buffer 2 (Urea)
-
2x with Wash Buffer 3 (Acetonitrile)
-
3x with 100 mM EPPS, pH 8.5 (to remove urea and prepare for digestion)
-
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 100 mM EPPS, pH 8.5.
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 30 minutes.
-
Cool to room temperature. Add IAA to a final concentration of 15 mM and incubate in the dark for 30 minutes.
-
-
On-Bead Digestion:
-
Add MS-grade trypsin (e.g., 1:50 enzyme:protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Pellet the beads on a magnetic stand and collect the supernatant containing the digested peptides.
-
Perform a second elution by adding 50 µL of 100 mM EPPS, pH 8.5 to the beads, vortexing, and collecting the supernatant. Combine the eluates.
-
-
Sample Cleanup: Acidify the peptide solution with formic acid (to ~pH 2-3) and desalt using a C18 StageTip or equivalent protocol before LC-MS/MS analysis.
Data Analysis & Interpretation
In the mass spectrometer, peptides derived from proteins labeled with 9-Undecynoic acid and tagged with Biotin-Azide will carry a specific mass remnant on the modified amino acid (e.g., N-terminal Glycine for myristoylation or Cysteine for palmitoylation). This mass shift can be used by search algorithms (e.g., MaxQuant, Proteome Discoverer) to specifically identify the labeled peptides and, by extension, the acylated proteins. It is critical to compare the identified proteins against the "No Probe" control to filter out proteins that non-specifically bind to the streptavidin beads.
References
-
Hang, H. C., Wilson, J. P., & Charron, G. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of chemical research, 44(9), 699–708. [Link]
-
Wilson, J. P., & Hang, H. C. (2012). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. PMC, 44(9), 699–708. [Link]
-
Hang, H. C., Wilson, J. P., & Charron, G. (2011). Bioorthogonal Chemical Reporters for Analyzing Protein Lipidation and Lipid Trafficking. Amanote Research. [Link]
-
Lodge, J. M., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Analytical Chemistry, 93(40), 13574–13582. [Link]
-
Lodge, J. M., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. ACS Publications. [Link]
-
Martin, B. R., & Cravatt, B. F. (2009). Click Chemistry in Proteomic Investigations. PMC, 3(1), 39–55. [Link]
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences. [Link]
-
Deol, K. K., et al. (2021). Bioorthogonal metabolic labelling with acyl-CoA reporters: Targeting protein acylation. ResearchGate. [Link]
-
Ghesquière, B., et al. (2014). Metabolic alkene labeling and in vitro detection of histone acylation via the aqueous oxidative Heck reaction. Nature Communications, 5, 5367. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemical reporters for biological discovery. Nature Chemical Biology, 1(1), 13–21. [Link]
-
Kostiuk, M. A., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170). [Link]
-
Hang, H. C., Wilson, J. P., & Charron, G. (2011). Bioorthogonal Chemical Reporters for Analyzing. Amanote Research. [Link]
-
Drisdel, R. C., & Green, W. N. (2004). Mass-tag labeling for the determination of protein S-fatty acylation. PMC, 34(2), 274–283. [Link]
-
Parker, C. G., & Pratt, M. R. (2020). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 1(2), 100088. [Link]
-
Wilson, J. P., et al. (2011). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 3(4), 183–198. [Link]
-
ResearchGate. (n.d.). Outline of workflow used to identify alkyne-tagged proteins adducted by... ResearchGate. [Link]
-
D'Souza, Z., et al. (2012). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Nature Protocols, 7(1), 105–117. [Link]
-
Zhang, H., et al. (2014). Quantitative Analysis of Newly Synthesized Proteins. PMC, 8(12), e100171. [Link]
-
Lemeer, S., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4158–4164. [Link]
-
Sacco, F., et al. (2022). Merging multi-omics with proteome integral solubility alteration unveils antibiotic mode of action. eLife, 11, e78215. [Link]
-
Doellinger, J., et al. (2020). Sample Preparation by Easy Extraction and Digestion (SPEED) - A Universal, Rapid, and Detergent-free Protocol for Proteomics Based on Acid Extraction. Molecular & Cellular Proteomics, 19(1), 209–222. [Link]
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- 2. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Merging multi-omics with proteome integral solubility alteration unveils antibiotic mode of action | eLife [elifesciences.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Derivatives from 9-Undecynoic Acid Methyl Ester
Introduction: The Versatility of a Bifunctional Building Block
9-Undecynoic acid methyl ester is a highly versatile bifunctional molecule characterized by a terminal alkyne and a methyl ester group.[1] This structure provides two distinct and chemically addressable sites for modification, making it an invaluable starting material for the synthesis of a diverse array of derivatives. The terminal alkyne is amenable to a range of powerful coupling reactions, most notably Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry," and thiol-yne radical additions.[2][3] Concurrently, the methyl ester functionality can be readily converted into other functional groups such as carboxylic acids, amides, and alcohols. This guide provides detailed, field-proven protocols for the synthesis of key derivatives, explaining the causality behind experimental choices to ensure reproducibility and success.
Section I: Modification of the Terminal Alkyne
The terminal alkyne is a high-energy, reactive functional group that serves as a perfect handle for molecular construction. We will explore two of the most robust and widely used transformations: CuAAC click chemistry and the thiol-yne reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," a class of reactions known for their high specificity, excellent yields, and tolerance of a wide range of functional groups.[4][5] The reaction joins an alkyne with an azide to form a stable 1,2,3-triazole ring. This linkage is metabolically stable and finds extensive use in bioconjugation, materials science, and drug discovery.
The protocol below utilizes an in situ reduction of Copper(II) sulfate by sodium ascorbate to generate the catalytically active Cu(I) species. A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is used to stabilize the Cu(I) oxidation state and prevent oxidative side reactions.[4] The reaction is performed in a solvent mixture that ensures the solubility of both the organic starting material and the inorganic catalyst components.
Protocol 1: Synthesis of a 1,2,3-Triazole Derivative via CuAAC
This protocol details the reaction of this compound with a generic azide, Benzyl Azide, to form Methyl 11-(4-phenyl-1H-1,2,3-triazol-1-yl)undecanoate.
Caption: Workflow for the CuAAC synthesis of a triazole derivative.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 196.30 | 1.0 | 196 mg |
| Benzyl Azide | 133.15 | 1.1 | 146 mg |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 0.05 | 12.5 mg |
| Sodium Ascorbate | 198.11 | 0.1 | 19.8 mg |
| tert-Butanol | - | - | 4 mL |
| Deionized Water | - | - | 4 mL |
| Ethyl Acetate | - | - | ~50 mL |
| Saturated NaCl solution (Brine) | - | - | ~20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
| Silica Gel | - | - | For column |
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (196 mg, 1.0 mmol).
-
Solvent Addition: Add tert-butanol (4 mL) and deionized water (4 mL) to the flask. Stir the mixture until the ester is fully dissolved, which may result in a biphasic mixture.
-
Reagent Addition: Add benzyl azide (146 mg, 1.1 mmol) to the reaction mixture.
-
Catalyst Preparation & Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (19.8 mg, 0.1 mmol) in 1 mL of deionized water. Add this solution to the reaction flask. Following this, add copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alkyne. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with 20 mL of water. Extract the aqueous phase three times with ethyl acetate (15 mL each).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure triazole derivative.
Thiol-Yne Radical Addition
The thiol-yne reaction is another powerful "click" reaction that proceeds via a radical-mediated mechanism.[2][3] It involves the addition of a thiol across the alkyne bond. A key feature is that the reaction can proceed to give either the mono-adduct (an alkenyl sulfide) or, with excess thiol, a double-addition product (a 1,2-dithioether).[2] The reaction is typically initiated by UV light or a radical initiator like AIBN.
This protocol uses a photoinitiator (DMPA) and UV light to generate thiyl radicals from the thiol reactant. This radical then propagates by adding across the alkyne. The reaction is performed under an inert atmosphere to prevent oxygen from quenching the radical intermediates, which would inhibit the polymerization. The anti-Markovnikov addition is characteristic of radical additions to alkynes.[2]
Protocol 2: Synthesis of an Alkenyl Sulfide via Thiol-Yne Addition
This protocol describes the mono-addition of 1-dodecanethiol to this compound.
Caption: Radical-initiated Thiol-Yne reaction scheme.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 196.30 | 1.0 | 196 mg |
| 1-Dodecanethiol | 202.40 | 1.0 | 202 mg (0.24 mL) |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | 256.29 | 0.02 | 5.1 mg |
| Dichloromethane (DCM), anhydrous | - | - | 5 mL |
-
Vessel Preparation: In a quartz reaction tube equipped with a magnetic stir bar, dissolve this compound (196 mg, 1.0 mmol), 1-dodecanethiol (202 mg, 1.0 mmol), and the photoinitiator DMPA (5.1 mg, 0.02 mmol) in anhydrous dichloromethane (5 mL).
-
Inert Atmosphere: Seal the tube with a septum and degas the solution by bubbling argon or nitrogen through it for 15 minutes. This step is critical to remove oxygen.
-
Initiation: Place the reaction tube in a UV photoreactor (e.g., equipped with 365 nm lamps) with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR by observing the disappearance of the alkyne proton signal (~1.9 ppm). The reaction is typically complete in 1-4 hours.
-
Workup: Once the reaction is complete, open the vessel to air and concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude product, a mixture of E/Z isomers, can be purified by flash column chromatography on silica gel to remove the photoinitiator and any unreacted starting materials.
Section II: Modification of the Methyl Ester
The ester functional group provides a gateway to synthesizing carboxylic acids and amides, which are fundamental moieties in pharmaceuticals and biologically active molecules.
Saponification to 9-Undecynoic Acid
Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid.[6] This reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium forward.[6][7]
The use of a strong base (KOH) and a co-solvent system (methanol/water) ensures both the solubility of the ester and the availability of hydroxide ions to initiate nucleophilic attack at the ester carbonyl.[8] Heating accelerates the reaction rate. The subsequent acidification with a strong acid like HCl is necessary to protonate the carboxylate salt intermediate to yield the final neutral carboxylic acid product.[7][9]
Protocol 3: Hydrolysis to 9-Undecynoic Acid
Caption: Workflow for the saponification of the methyl ester.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 196.30 | 5.0 | 981.5 mg |
| Potassium Hydroxide (KOH) | 56.11 | 15.0 | 842 mg |
| Methanol | - | - | 20 mL |
| Deionized Water | - | - | 5 mL |
| Hydrochloric Acid (2 M HCl) | - | - | ~10 mL |
| Diethyl Ether | - | - | ~60 mL |
| Saturated NaCl solution (Brine) | - | - | ~20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
-
Reaction Setup: Dissolve this compound (981.5 mg, 5.0 mmol) in methanol (20 mL) in a 100 mL round-bottom flask. Add a solution of potassium hydroxide (842 mg, 15.0 mmol) in water (5 mL).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2 hours.
-
Cooling and Acidification: After 2 hours, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath to cool to 0°C. Slowly add 2 M HCl with stirring until the pH of the solution is approximately 2 (check with pH paper). A white precipitate of the carboxylic acid may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether (20 mL each).
-
Washing and Drying: Combine the organic layers and wash once with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 9-undecynoic acid, typically as a white solid.
Summary of Synthesized Derivatives
| Starting Material | Reaction Type | Key Reagents | Product Class | Typical Yield (%) |
| This compound | CuAAC Click | Benzyl Azide, CuSO₄, NaAsc | 1,2,3-Triazole | 85-95 |
| This compound | Thiol-Yne Addition | Dodecanethiol, DMPA, UV | Alkenyl Sulfide | 80-90 |
| This compound | Saponification | KOH, HCl | Carboxylic Acid | >95 |
References
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Narra, M., et al. (2016). Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. Research Journal of Pharmacy and Technology. [Link]
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Wikipedia. Thiol-yne reaction. [Link]
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Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]
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Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
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Patel, A. & Modi, K. (2018). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]
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L.S.College, Muzaffarpur. (2020). Thiol-yne reaction. [Link]
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Lowe, A. B. (2014). Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification. European Polymer Journal. [Link]
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Jasperse, J. Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]
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D'Souza, L. J., & Vélez, A. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]
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Manova, E., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules. [Link]
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KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]
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Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube. [Link]
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Patel, A. & Modi, K. (2018). Solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. [Link]
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Konkolewicz, D., et al. (2014). Click Nucleophilic Conjugate Additions to Activated Alkynes. PubMed Central. [Link]
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Bell, C. A., et al. (2022). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions. Accounts of Chemical Research. [Link]
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Narra, M., et al. (2017). DSC study of the synthesized 10-undecenoic acid methyl ester-based lipoconjugates. ResearchGate. [Link]
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Interchim. Click chemistry Activators. [Link]
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CAS Common Chemistry. Methyl (9E)-9-undecenoate. [Link]
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Narra, M., et al. (2024). Synthesis of novel Surfactants from methyl-undecenoate: Properties and Biological activities. ResearchGate. [Link]
- Kim, J. H., et al. (2013). A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof.
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Visualizing Cellular Acylation and Lipid Dynamics in Real-Time: A Guide to 9-Undecynoic Acid Methyl Ester in Live-Cell Imaging
Application Notes & Protocols
Abstract
The study of lipid metabolism and protein acylation within the dynamic environment of a living cell presents significant challenges for traditional biochemical assays. 9-Undecynoic acid methyl ester (9-UDM) has emerged as a powerful chemical reporter for overcoming these hurdles. As a cell-permeable analog of natural fatty acids, 9-UDM is metabolically incorporated into diverse lipid species and post-translationally attached to proteins. Its terminal alkyne group serves as a bioorthogonal handle, enabling covalent ligation to fluorescent probes via "click chemistry." This two-step strategy facilitates the sensitive and specific visualization of lipid trafficking, the formation of lipid droplets, and the dynamics of protein S-acylation in live or fixed cells, providing a non-radioactive alternative for probing cellular lipid landscapes. This guide details the underlying principles, key applications, and step-by-step protocols for utilizing 9-UDM in live-cell imaging experiments.
Part 1: Principle of the Technology
The utility of this compound in cellular imaging is rooted in the powerful combination of metabolic labeling and bioorthogonal chemistry. This two-stage process allows for the specific tagging and visualization of molecules of interest within their native cellular context.
Metabolic Labeling with a Bioorthogonal Reporter
Cells readily uptake 9-UDM, a fatty acid mimic, due to its methyl ester form which enhances membrane permeability.[1] Once inside the cell, native metabolic machinery processes 9-UDM as it would an endogenous fatty acid.[2] It can be activated to its acyl-CoA thioester and subsequently incorporated into two major pathways:
-
Protein S-Acylation: Covalently attached to cysteine residues of proteins by protein acyltransferases (PATs), a reversible post-translational modification critical for regulating protein localization, stability, and function.[3][4]
-
Lipid Synthesis: Incorporated into complex lipids such as triglycerides (stored in lipid droplets) and phospholipids (major components of cellular membranes).[5][6]
The key feature of 9-UDM is its terminal alkyne (a carbon-carbon triple bond), a chemical group that is functionally inert within the cellular environment and absent from naturally occurring biomolecules.[7] This "bioorthogonal handle" patiently awaits a specific chemical partner.
Visualization via Bioorthogonal "Click" Chemistry
After metabolic incorporation, the alkyne handle on 9-UDM-labeled biomolecules can be covalently linked to a reporter molecule, such as a fluorescent dye that bears a complementary azide group. This reaction, known as click chemistry, is highly specific, efficient, and can be performed under biologically compatible conditions.[8]
For live-cell imaging, the preferred method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) conjugated to a fluorophore, which reacts rapidly with azides without the need for a cytotoxic copper catalyst.[7][9] For fixed-cell endpoint assays, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often used due to its fast kinetics, though copper's toxicity precludes its use in most live-cell applications.[10][11] Recent advances, however, have developed copper-chelating ligands that can mitigate this toxicity, expanding the potential for CuAAC in living systems.[10]
Part 2: Applications in Cellular Imaging
The versatility of 9-UDM allows researchers to investigate multiple fundamental cellular processes.
Visualizing Protein S-Acylation Dynamics
Protein S-acylation (often called palmitoylation) is a dynamic lipid modification that governs the membrane association and trafficking of a vast number of proteins, including signaling receptors and enzymes.[4] Using 9-UDM, researchers can visualize the acylated proteome, track the movement of specific acylated proteins, and screen for changes in acylation status in response to stimuli or drug treatment.[2][12] This provides spatial and temporal information that is lost in traditional bulk assays like acyl-biotin exchange.[3]
Tracking de Novo Lipogenesis and Lipid Droplet Formation
Lipid droplets (LDs) are cellular organelles that store neutral lipids and are central hubs for lipid metabolism. Dysregulation of LD dynamics is linked to metabolic diseases. 9-UDM is actively incorporated into triglycerides during de novo lipogenesis, allowing for the direct visualization of newly formed LDs.[6][13] This enables real-time tracking of LD formation, growth, and consumption in response to nutrient availability or cellular stress.
Part 3: Experimental Protocols
General Considerations & Reagent Preparation
-
Cell Culture: This protocol is suitable for most adherent mammalian cell lines. Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy to an appropriate density (e.g., 50-70% confluency) to allow for growth during the labeling period.
-
Cytotoxicity: While 9-UDM is generally well-tolerated, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Assess cell viability and morphology via brightfield microscopy.[14][15]
-
Controls: Always include a "no-probe" control (cells not treated with 9-UDM but subjected to the click reaction) to assess background fluorescence and a "no-click" control (cells labeled with 9-UDM but not the fluorescent azide) to ensure the signal is specific to the click reaction.
Table 1: Reagent Stock Solutions and Working Concentrations
| Reagent | Stock Concentration | Solvent | Typical Working Concentration | Storage |
| This compound | 10-50 mM | DMSO or Ethanol | 25-100 µM | -20°C |
| SPAAC Reagent (e.g., DBCO-488) | 1-10 mM | DMSO | 5-25 µM | -20°C, desiccated, dark |
| CuAAC Reagent: CuSO₄ | 50 mM | H₂O | 1 mM | Room Temperature |
| CuAAC Reagent: TBTA Ligand | 10 mM | DMSO | 1 mM | -20°C |
| CuAAC Reagent: Sodium Ascorbate | 100 mM (prepare fresh) | H₂O or PBS | 5 mM | N/A |
| CuAAC Reagent: Azide-Fluorophore | 1-10 mM | DMSO | 1-10 µM | -20°C, desiccated, dark |
Protocol 1: Metabolic Labeling of Live Cells with 9-UDM
Rationale: This step introduces the alkyne reporter into the cellular machinery. The incubation time and concentration are critical parameters that balance sufficient labeling with minimal perturbation of normal cell physiology.
-
Prepare Labeling Medium: Dilute the 9-UDM stock solution into pre-warmed, complete cell culture medium to achieve the desired final concentration (start with 50 µM). Vortex thoroughly.
-
Cell Treatment: Aspirate the existing medium from the cultured cells and gently add the prepared labeling medium.
-
Incubation: Return the cells to a 37°C, 5% CO₂ incubator. Incubate for 4-24 hours. Shorter incubation times (4-8 hours) may be sufficient for tracking rapid lipid synthesis, while longer times (16-24 hours) are often required for robust labeling of the acylated proteome.[5]
-
Wash: Aspirate the labeling medium. Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging medium to remove any unincorporated 9-UDM. The cells are now ready for the bioorthogonal ligation step.
Protocol 2: Live-Cell Click Chemistry Reaction (Strain-Promoted)
Rationale: This protocol uses a copper-free click reaction to attach a fluorophore, enabling visualization in living cells without inducing copper-mediated toxicity.[9]
-
Prepare Click Reaction Medium: Dilute the SPAAC reagent (e.g., DBCO-fluorophore) into pre-warmed, serum-free medium or live-cell imaging buffer to the desired final concentration (start with 10 µM).
-
Cell Labeling: Add the click reaction medium to the 9-UDM-labeled cells (from Protocol 1, step 4).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Final Wash: Aspirate the click reaction medium. Wash the cells three times with pre-warmed live-cell imaging medium.
-
Imaging: Immediately proceed to imaging the live cells using a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).[16]
Protocol 3: Fixed-Cell Click Chemistry and Imaging (Copper-Catalyzed)
Rationale: This method is an endpoint assay but often yields a brighter signal due to the efficient CuAAC reaction. Fixation preserves the cellular state at a specific time point.
-
Metabolic Labeling: Label cells with 9-UDM as described in Protocol 1 (steps 1-4).
-
Fixation: Aspirate the wash buffer and add 4% paraformaldehyde (PFA) in PBS. Incubate for 15-20 minutes at room temperature.
-
Wash: Aspirate the PFA and wash the cells three times with PBS.
-
Permeabilization: Add 0.2-0.5% Triton X-100 in PBS to the cells. Incubate for 10 minutes at room temperature. This step is necessary to allow the click chemistry reagents to access intracellular targets.
-
Wash: Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use by adding the components in the following order to PBS. The final volume should be sufficient to cover the cells.
-
Azide-Fluorophore (e.g., Azide-Alexa Fluor 488) to 5 µM
-
TBTA ligand to 200 µM
-
CuSO₄ to 200 µM
-
Sodium Ascorbate to 2.5 mM (add last)
-
-
Click Reaction: Aspirate the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Wash: Aspirate the cocktail and wash the cells three to five times with PBS.
-
Counterstaining & Mounting (Optional): Counterstain nuclei with DAPI or Hoechst if desired. Mount the coverslip onto a microscope slide with an appropriate mounting medium.
-
Imaging: Image using a standard or confocal fluorescence microscope.
Part 4: Data Analysis and Troubleshooting
Image Analysis
The resulting fluorescence signal corresponds to the location of 9-UDM-labeled biomolecules. For analysis, look for specific subcellular patterns. A punctate cytoplasmic pattern often indicates labeling of lipid droplets, which can be confirmed by co-staining with a lipid droplet dye like BODIPY 493/503.[13] A reticular or perinuclear signal may correspond to the endoplasmic reticulum, while plasma membrane localization can indicate acylated membrane proteins. Quantitative analysis can be performed using image analysis software to measure fluorescence intensity, count objects (e.g., lipid droplets), or assess co-localization with organelle-specific markers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Signal | 1. Insufficient 9-UDM labeling (concentration too low or time too short).2. Inefficient click reaction.3. Inactive reagents (degraded probe, old sodium ascorbate).4. Imaging settings not optimal. | 1. Increase 9-UDM concentration or incubation time.2. For CuAAC, ensure sodium ascorbate is freshly prepared. For SPAAC, try a different strained alkyne/azide pair.3. Use fresh reagents. Store probes protected from light and moisture.4. Increase laser power or exposure time; check filter sets. |
| High Background | 1. Incomplete removal of unincorporated probes.2. Non-specific binding of the fluorescent probe.3. Cellular autofluorescence. | 1. Increase the number and duration of wash steps after labeling and click reaction.2. Include a blocking step (e.g., with BSA) before the click reaction in fixed cells. Decrease probe concentration.3. Image at longer wavelengths (e.g., red/far-red) or use spectral unmixing. Include an unlabeled control to set a baseline. |
| Cell Death/Toxicity | 1. 9-UDM concentration is too high.2. Copper toxicity (in CuAAC live-cell attempts).3. Phototoxicity from imaging. | 1. Perform a toxicity assay and reduce 9-UDM concentration.2. Use the SPAAC protocol (Protocol 3.3) for live-cell imaging.[9]3. Reduce laser power, decrease exposure time, and reduce the frequency of image acquisition. |
References
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Yount, J. S., Molle, K. M., Red-Horse, K., & Hang, H. C. (2010). Visualization and identification of fatty-acylated proteins using chemical reporters. Current Protocols in Chemical Biology, 2(1), 81-97. [Link]
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Narra, N., Kaki, S. S., Prasad, R. B. N., Misra, S., Dhevendar, K., Kontham, V., & Korlipara, P. V. (2017). Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids. Lipids in Health and Disease, 16(1), 1-10. [Link]
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Hang, H. C., & Charron, G. (2011). Chemical reporters for exploring protein acylation. Current Opinion in Chemical Biology, 15(6), 779-786. [Link]
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Thiele, C., Papan, C., & Holtta-Vuori, M. (2013). Leveraging a fluorescent fatty acid probe to discover cell-permeable inhibitors of Plasmodium falciparum glycerolipid biosynthesis. ACS Chemical Biology, 8(7), 1419-1424. [Link]
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Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]
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Abulila, H. I., & Sabry, S. M. (2024). Investigating the Cytotoxicity and Safety Profile of 9,12-Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications. Research Square. [Link]
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Gao, J., Shao, S., & Wu, Y. (2024). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. International Journal of Molecular Sciences, 25(8), 4339. [Link]
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Northeastern University. (2025). New Agent Unlocks Click Chemistry Technique for Safe Biomolecular Labeling in Live Cells. Technology Networks. [Link]
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Northeastern University College of Engineering. (2025). Revolutionizing Live-Cell Research With InCu-Click. Northeastern University. [Link]
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Gao, J., Shao, S., & Wu, Y. (2024). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. International Journal of Molecular Sciences, 25(8), 4339. [Link]
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Lanyon-Hogg, T., Faronato, M., & Tate, E. W. (2017). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Biochemical Society Transactions, 45(2), 431-441. [Link]
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Ando, Y., Haba, Y., Soma, K., Hiraoka, Y., & Takatsu, T. (2007). Rapid preparation of fluorescent 9-anthrylmethyl esters for fatty acid analysis of small amount of triacylglycerols. Lipids, 42(10), 955-960. [Link]
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Narra, N., Kaki, S. S., Prasad, R. B. N., Misra, S., Dhevendar, K., Kontham, V., & Korlipara, P. V. (2017). Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids. Lipids in Health and Disease, 16(1), 1-10. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Methyl 9-undecenoate (HMDB0037305). HMDB. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
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Lanyon-Hogg, T., Faronato, M., & Tate, E. W. (2017). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Utrecht University Research Portal. [Link]
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Martin, S., & Parton, R. G. (2006). Fluorescent Detection of Lipid Droplets and Associated Proteins. Current Protocols in Cell Biology, 31(1), 4-31. [Link]
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Tsoukalas, D., Sarandi, E., & Tsezou, A. (2024). Antineoplastic Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cells. Molecules, 29(4), 785. [Link]
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Liu, H., Wang, L., & Xi, P. (2021). A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging. Frontiers in Chemistry, 9, 639620. [Link]
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Alfonso, A., Vieites, J. M., & Botana, L. M. (2008). Cytotoxic effect of azaspiracid-2 and azaspiracid-2-methyl ester in cultured neurons: involvement of the c-Jun N-terminal kinase. Journal of Neuroscience Research, 86(13), 2961-2969. [Link]
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Li, J., & Chen, X. (2023). Chemical tags and beyond: Live-cell protein labeling technologies for modern optical imaging. Smart Molecules, 1(2), e20230002. [Link]
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Osman, C., Haag, M., & Langer, T. (2011). De novo labeling and trafficking of individual lipid species in live cells. Molecular Metabolism, 6(9), 1018-1033. [Link]
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Chetry, A. B. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. European Journal of Chemistry, 15(4), 355-365. [Link]
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Chetry, A. B. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. European Journal of Chemistry, 15(4), 355-365. [Link]
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Metherel, A. H., & Stark, K. D. (2016). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Lipids, 51(1), 127-139. [Link]
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van der Zouwen, C., & Bonger, K. M. (2021). Recent developments in bioorthogonal chemistry and the orthogonality within. Current Opinion in Chemical Biology, 60, 79-88. [Link]
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Watkinson, A. C., & Hadgraft, J. (1991). Studies on the efficacy of methyl esters of n-alkyl fatty acids as penetration enhancers. International Journal of Pharmaceutics, 71(3), 229-236. [Link]
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NIST. (n.d.). 10-Undecenoic acid, methyl ester. NIST WebBook. [Link]
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Application Note: A Step-by-Step Guide to Metabolic Labeling of Fatty Acids using 9-Undecynoic Acid Methyl Ester
Introduction: Illuminating Lipid Metabolism
The study of fatty acid (FA) metabolism is fundamental to understanding cellular energy homeostasis, membrane biology, and the pathogenesis of metabolic diseases such as obesity, diabetes, and cancer. Traditional methods for tracking FAs often lack the spatial or temporal resolution to fully dissect their dynamic trafficking and utilization within the cell. Metabolic labeling with bioorthogonal chemical reporters offers a powerful alternative. 9-Undecynoic acid methyl ester is a valuable tool in this regard. As a mimic of natural fatty acids, it is readily taken up by cells and incorporated into various lipid species.[1][2] Its terminal alkyne group serves as a bioorthogonal handle, allowing for subsequent covalent ligation to a fluorescent azide probe via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".[3][4][5] This two-step approach enables the sensitive and specific visualization of FA uptake and localization within cellular compartments like lipid droplets. This guide provides a comprehensive, field-tested protocol for researchers, scientists, and drug development professionals to successfully implement this technique.
Principle of the Method
The experimental strategy is a sequential, two-stage process designed for high specificity and robust signal generation.
-
Stage 1: Metabolic Incorporation. Cells are incubated with this compound. The ester form enhances cell permeability. Once inside the cell, endogenous esterases cleave the methyl group, releasing the free fatty acid. This alkyne-tagged FA then enters cellular metabolic pathways and is incorporated into complex lipids, such as triacylglycerols, which are stored in lipid droplets.[1][6]
-
Stage 2: Bioorthogonal Detection. After the labeling period, cells are fixed and permeabilized to allow entry of the detection reagents. The terminal alkyne on the incorporated fatty acid is then covalently linked to a fluorescent dye bearing an azide group. This reaction, a CuAAC click reaction, is exceptionally specific and efficient, forming a stable triazole linkage under biocompatible conditions.[3][7][8] The resulting fluorescence allows for the direct visualization of newly synthesized lipids via microscopy.
Below is a diagram illustrating the core principle of this labeling and detection strategy.
Caption: Principle of alkyne fatty acid labeling and detection.
Materials and Reagents
Careful preparation of reagents is critical for experimental success. The following table summarizes the necessary components.
| Reagent | Recommended Supplier | Purpose |
| This compound | Cayman Chemical | The alkyne-modified fatty acid for metabolic labeling. |
| Pluronic™ F-127 | Thermo Fisher | A non-ionic surfactant used to aid in the solubilization of the fatty acid ester in aqueous culture media. |
| Dimethyl sulfoxide (DMSO), Anhydrous | MilliporeSigma | Solvent for preparing stock solutions of the fatty acid ester and fluorescent azide. |
| Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide) | Thermo Fisher | The detection reagent that "clicks" onto the alkyne handle for visualization. |
| Copper(II) Sulfate (CuSO₄) | MilliporeSigma | The copper source for the CuAAC reaction.[7] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | MilliporeSigma | A water-soluble ligand that stabilizes the Cu(I) catalyst, accelerates the reaction, and protects cells from copper-mediated damage.[7][9] |
| Sodium Ascorbate | MilliporeSigma | A reducing agent that converts Cu(II) to the active Cu(I) catalytic state.[9][10] Must be prepared fresh. |
| Paraformaldehyde (PFA), Methanol-free | Electron Microscopy Sciences | The fixative used to crosslink cellular components and preserve morphology. Formaldehyde-based fixation is preferred as it preserves lipid content better than methanol or acetone.[11][12] |
| Saponin or Digitonin | MilliporeSigma | Mild detergents for cell permeabilization that preserve lipid droplet integrity, unlike harsh detergents like Triton X-100 which can solubilize LD-associated proteins.[11][13] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Used for washing cells and preparing solutions. |
| Bovine Serum Albumin (BSA) | MilliporeSigma | Used in wash buffers to block non-specific binding sites. |
| DAPI or Hoechst 33342 | Thermo Fisher | Nuclear counterstains for visualizing cell nuclei. |
Detailed Experimental Protocol
This protocol is optimized for cells grown on glass coverslips in a 24-well plate format. Adjust volumes accordingly for other formats.
Phase 1: Cell Culture and Seeding
-
Cell Seeding: Seed your cells of interest onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Expert Insight: Sub-confluent cultures are ideal. Overly confluent cells may exhibit altered metabolic states, affecting fatty acid uptake and storage.
-
Phase 2: Metabolic Labeling
-
Prepare Labeling Stock Solution (10 mM):
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Causality: DMSO is used for its excellent solubilizing properties for hydrophobic molecules. Anhydrous grade prevents hydrolysis of the ester.
-
-
Prepare Labeling Medium:
-
Warm complete cell culture medium to 37°C.
-
For each mL of medium, dilute the 10 mM stock solution to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for your cell line to balance robust labeling with minimal cytotoxicity.
-
Expert Insight: To aid solubility and delivery, the fatty acid can be pre-complexed with fatty acid-free BSA or supplemented with a dispersing agent like Pluronic™ F-127.
-
-
Incubation:
-
Aspirate the old medium from the cells and wash once with warm PBS.
-
Add the prepared labeling medium to each well.
-
Incubate for 4-24 hours at 37°C in a CO₂ incubator. The incubation time is a critical variable that depends on the metabolic rate of the cell line and the specific biological question being addressed.
-
Phase 3: Cell Fixation and Permeabilization
Causality: The choice of fixation and permeabilization agents is critical for preserving lipid droplet morphology. Harsh organic solvents like methanol or acetone can extract lipids and should be avoided.[12] Similarly, strong detergents like Triton™ X-100 can disrupt lipid droplet-associated proteins.[11][13]
-
Fixation:
-
Aspirate the labeling medium and wash the cells twice with warm PBS.
-
Add 500 µL of 4% PFA in PBS to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Quenching & Washing:
-
Aspirate the PFA solution.
-
Wash the cells three times with PBS containing 1% BSA (PBS/BSA) for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of PBS containing 0.1% Saponin or 50 µg/mL Digitonin.
-
Incubate for 10-15 minutes at room temperature.
-
Wash twice with PBS/BSA.
-
Phase 4: Click Chemistry Reaction
Self-Validation: The click reaction is highly robust. To ensure success, always use a freshly prepared solution of Sodium Ascorbate, as it is readily oxidized and loses activity.[14] The components of the click reaction cocktail must be added in the specified order to prevent premature precipitation of copper.
-
Prepare Click Reaction Cocktail (for 1 mL, sufficient for ~5 wells):
-
Start with 950 µL of PBS.
-
Add 20 µL of a 1 mM Fluorescent Azide stock solution (in DMSO). Final concentration: 20 µM.
-
Add 10 µL of a 50 mM CuSO₄ stock solution (in H₂O). Final concentration: 0.5 mM.
-
Add 10 µL of a 100 mM THPTA stock solution (in H₂O). Final concentration: 1 mM.[14]
-
Immediately before use , add 10 µL of a freshly prepared 500 mM Sodium Ascorbate stock solution (in H₂O). Final concentration: 5 mM.[10]
-
Vortex briefly to mix.
-
-
Perform Click Reaction:
-
Aspirate the wash buffer from the cells.
-
Add 200 µL of the freshly prepared Click Reaction Cocktail to each coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Aspirate the click cocktail.
-
Wash the cells once with PBS/BSA.
-
Add PBS containing a nuclear counterstain (e.g., DAPI at 1 µg/mL) and incubate for 5 minutes.
-
Wash two more times with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an appropriate mounting medium.
-
Experimental Workflow Visualization
The entire process from cell seeding to final imaging can be visualized as a linear workflow.
Caption: Step-by-step experimental workflow.
Data Analysis and Expected Results
Upon successful completion of the protocol, fluorescence microscopy will reveal the subcellular localization of the newly synthesized lipids. Typically, a distinct, punctate staining pattern within the cytoplasm is observed, corresponding to the incorporation of the alkyne-tagged fatty acid into lipid droplets. The intensity of the fluorescence signal will correlate with the rate of fatty acid uptake and lipid synthesis in the cells.
Troubleshooting
Even with a robust protocol, issues can arise. This section provides guidance on common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Insufficient labeling time or concentration.- Inactive click chemistry reagents.- Cell line has low fatty acid uptake. | - Increase incubation time or concentration of this compound.- Always prepare Sodium Ascorbate solution fresh. - Use a positive control cell line known for high lipid storage (e.g., 3T3-L1 adipocytes).- Validate antibody activity with a positive control.[15] |
| High Background Signal | - Fluorescent azide concentration is too high.- Inadequate washing.- Non-specific binding of the azide probe.- Cellular autofluorescence. | - Titrate the fluorescent azide concentration down (e.g., to 2-5 µM).[14][16]- Increase the number and duration of wash steps.[17]- Ensure BSA is included in wash buffers to block non-specific sites.- Image a "no-click" control (cells labeled but not subjected to the click reaction) to assess autofluorescence.[16] |
| Altered Cell Morphology | - Cytotoxicity from the labeling reagent or DMSO.- Harsh fixation/permeabilization. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the labeling reagent.- Ensure the final DMSO concentration in the medium is <0.5%.- Adhere strictly to the recommended PFA and saponin/digitonin protocols; avoid methanol/acetone.[12] |
References
- Ohsaki, Y., Maeda, T., & Fujimoto, T. (2005). Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins. Histochemistry and Cell Biology, 124(5), 445–452.
- Interchim. (n.d.).
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne–Azide Click Chemistry. ACS Chemical Biology, 5(10), 957–964. [Link]
- Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P. J. T., van Hest, J. C. M., & van Delft, F. L. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition.
-
Ohsaki, Y., Maeda, T., & Fujimoto, T. (2005). Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins. ResearchGate. [Link]
- Vector Labs. (n.d.).
- Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973.
-
Thiele, C., & Spandl, J. (2008). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of lipid research, 49(10), 2254–2260. [Link]
-
ResearchGate. (2024, June 12). How to stain lipid droplets using bodipy? ResearchGate. [Link]
-
Greenspan, P., & Fowler, S. D. (1985). Fixation methods for the study of lipid droplets by immunofluorescence microscopy. The Journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 33(8), 833–840. [Link]
-
Golas, A., Kçys, A., & Kçys, P. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Coordination Chemistry Reviews, 255(23), 2933-2945. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]
- Seela, F., & Sirivolu, V. R. (2008). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22(1), 1-3.
-
Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background. YouTube. [Link]
-
Sino Biological. (n.d.). How to solve the high background staining? Sino Biological. [Link]
-
Wang, D., Wang, Q., Li, L., Zhang, Z., & Zhang, W. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific reports, 6, 36005. [Link]
-
BenchSci. (2025, October 24). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. BenchSci. [Link]
-
Arterburn, J. B. (2002). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of lipid research, 43(4), 654–662. [Link]
-
Wang, J., Li, Y., Han, X., & Li, L. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in bioscience (Landmark edition), 28(1), 10. [Link]
-
ResearchGate. (2023, September). Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices. ResearchGate. [Link]
-
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]
-
Wang, J., Li, Y., Han, X., & Li, L. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. IMR Press. [Link]
- Shafi, A., & Akram, M. (2015). Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal. Journal of the Chemical Society of Pakistan, 37(2).
-
Le, T. T. T., Zha, H., & Dehaini, D. (2022). Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles. International journal of molecular sciences, 23(16), 9400. [Link]
-
Chemistry For Everyone. (2025, July 2). How Can You Determine Fatty Acid Composition Using Gas Chromatography? YouTube. [Link]
-
Hodam, J. R., & Creek, K. E. (1996). Uptake and metabolism of [3H]retinoic acid delivered to human foreskin keratinocytes either bound to serum albumin or added directly to the culture medium. Biochimica et Biophysica Acta, 1291(2), 141-149. [Link]
-
Mashek, D. G. (2008). Cellular fatty acid uptake: The contribution of metabolism. Current opinion in clinical nutrition and metabolic care, 11(2), 123–128. [Link]
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- 4. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 11. Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fixation methods for the study of lipid droplets by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 16. biotium.com [biotium.com]
- 17. m.youtube.com [m.youtube.com]
Application Note: 9-Undecynoic Acid Methyl Ester as a Versatile Substrate for Probing Enzyme Activity via Click Chemistry
Abstract
Measuring the activity of enzymes that process lipid substrates presents unique challenges, often related to the hydrophobicity of the molecules and the difficulty of incorporating reporter groups without altering enzymatic recognition. 9-Undecynoic acid methyl ester, a fatty acid ester featuring a terminal alkyne, emerges as a powerful chemical probe to overcome these hurdles. The terminal alkyne group serves as a bioorthogonal handle, a chemically inert tag that does not participate in native biological reactions but can be specifically targeted for covalent modification.[1][2] This application note details the use of this compound in a two-step, "click chemistry"-based assay platform to measure the activity of various enzyme classes, including hydrolases and cytochrome P450 (CYP) monooxygenases. This approach enables sensitive and robust quantification of enzyme activity in complex biological matrices.
Introduction: The Power of a Bioorthogonal Handle
Traditional enzyme assays often rely on chromogenic, fluorogenic, or radiolabeled substrates. However, attaching these bulky reporter groups to lipid substrates can sterically hinder their entry into an enzyme's active site, leading to inaccurate activity measurements.[3] The "click chemistry" paradigm, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers an elegant solution.[1][2][4] This methodology is highly selective, high-yielding, and functions effectively in aqueous, biological environments.[2]
The assay strategy involves two key stages:
-
Enzymatic Reaction: The enzyme of interest processes the this compound, transferring the alkyne tag onto the product molecule.
-
Reporter Tagging: The alkyne-modified product is then "clicked" to an azide-functionalized reporter molecule (e.g., a fluorophore like Alexa Fluor 488 azide or an enrichment tag like biotin azide) for detection and quantification.[4][5]
This application note provides detailed protocols for leveraging this system to probe two major enzyme families: fatty acid hydrolases and cytochrome P450s.
Substrate Properties and Handling
This compound is an ester derived from undecynoic acid and methanol, characterized by a terminal alkyne functional group.[6] This alkyne is the key to its utility in click chemistry applications.[6]
| Property | Value | Source |
| Chemical Name | 9-Undecynoic acid, methyl ester | [6] |
| CAS Number | 18937-76-3 | [6] |
| Molecular Formula | C₁₂H₂₀O₂ | [6] |
| Molecular Weight | 196.29 g/mol | - |
| Appearance | Colorless to pale yellow liquid | [6] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol); limited solubility in water | [6] |
Handling and Storage:
-
This compound should be handled with standard laboratory safety precautions, including gloves and safety glasses.[6]
-
Prepare stock solutions in a suitable organic solvent such as DMSO or ethanol.
-
Store the neat compound and stock solutions at -20°C or below, protected from light and moisture.
Principle of the Click Chemistry-Based Enzyme Assay
The core of this application is a tandem labeling strategy where the small, non-perturbative alkyne tag is first incorporated into an enzymatic product, which is subsequently labeled with a reporter molecule for detection. This workflow minimizes interference with the initial enzyme-substrate interaction.
Caption: General workflow for the two-step enzyme assay using an alkyne substrate.
Application 1: Assay for Hydrolase and Esterase Activity
This protocol is designed to measure the activity of enzymes like carboxylesterases or fatty acid amide hydrolase (FAAH) that can hydrolyze the methyl ester of the substrate.[7][8] The resulting carboxylate product retains the alkyne handle for subsequent detection.
Materials and Reagents
-
This compound (Substrate)
-
Enzyme source (e.g., purified recombinant enzyme, cell lysate, tissue homogenate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Azide Reporter: e.g., Alexa Fluor 488 Azide or Biotin Azide
-
Click Chemistry Reagents:
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
-
Stop Solution: 10% SDS (Sodium Dodecyl Sulfate)
-
96-well black microplates (for fluorescence reading)
-
Fluorescence plate reader
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Sodium Ascorbate in water immediately before use.
-
Prepare a "Click Cocktail" premix. For every 10 µL of final reaction volume, mix:
-
1 µL of 1.7 mM THPTA in DMSO/water
-
0.5 µL of 1 mM Alexa Fluor 488 Azide
-
1 µL of 10 mM Sodium Ascorbate
-
0.5 µL of 2 mM CuSO₄
-
-
-
Enzymatic Reaction:
-
Add 50 µL of enzyme solution (diluted to the desired concentration in Assay Buffer) to the wells of a microplate. Include a "no enzyme" control.
-
Initiate the reaction by adding 5 µL of a 1 mM working solution of the substrate (final concentration ~90 µM).
-
Incubate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
Terminate the reaction by adding 10 µL of 10% SDS.
-
-
Click Chemistry Labeling:
-
Add 10 µL of the freshly prepared "Click Cocktail" to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Detection:
-
Read the fluorescence intensity on a microplate reader (e.g., Ex/Em = 495/519 nm for Alexa Fluor 488).
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Data Analysis and Expected Results
Enzyme activity is proportional to the background-subtracted fluorescence signal. For inhibitor screening, results can be expressed as percent inhibition relative to a vehicle control.
| Sample | Substrate | Enzyme | Fluorescence (RFU) | % Activity |
| 1 | + | - | 150 | 0% |
| 2 | + | + | 3550 | 100% |
| 3 | + | + Inhibitor A | 1850 | 50% |
| 4 | + | + Inhibitor B | 400 | 7.3% |
Application 2: Probing Cytochrome P450 Metabolism
CYP enzymes are known to metabolize fatty acids through oxidation, often at or near the terminal end of the chain.[9] This protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify metabolites of this compound produced by CYPs, typically found in human liver microsomes (HLMs).[10]
Caption: Simplified Cytochrome P450 catalytic cycle showing substrate oxidation.
Materials and Reagents
-
This compound
-
Human Liver Microsomes (HLMs)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)
-
Stop Solution: Acetonitrile containing an internal standard (e.g., deuterated testosterone)
-
LC-MS grade water and organic solvents
Step-by-Step Protocol
-
Incubation Preparation:
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration 0.2-0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add this compound (final concentration typically 1-10 µM).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for 15-60 minutes. Include a control incubation without the NADPH system to check for non-specific degradation.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (with internal standard).
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 reverse-phase column.
-
Develop a gradient elution method (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set up the mass spectrometer to perform a full scan to search for potential metabolites (e.g., M+16 for hydroxylation, M+32 for dihydroxylation).
-
Use product ion scanning to confirm the structure of potential metabolites.
-
Data Analysis
Metabolite formation is identified by the appearance of new peaks in the chromatogram of the +NADPH sample compared to the -NADPH control. The mass-to-charge ratio (m/z) of these peaks confirms the metabolic modification. Quantification can be achieved by comparing the peak area of the metabolite to that of the internal standard.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low fluorescence signal (Assay 1) | Inactive enzyme; Insufficient incubation time; Incorrect buffer pH. | Verify enzyme activity with a known substrate; Optimize incubation time; Ensure buffer pH is optimal for the enzyme. |
| High background signal (Assay 1) | Spontaneous substrate hydrolysis; Contaminating fluorescence. | Run a "no enzyme" control and subtract its value; Check purity of reagents. |
| No metabolite detected (Assay 2) | Substrate is not metabolized by the chosen CYP isoforms; HLM activity is low. | Test with a panel of recombinant CYPs; Verify HLM activity with a known probe substrate (e.g., testosterone for CYP3A4).[10] |
| Poor peak shape in LC-MS | Sub-optimal chromatography method; Sample matrix effects. | Optimize LC gradient and column choice; Dilute sample or perform a solid-phase extraction (SPE) cleanup. |
Conclusion
This compound is a highly effective and versatile tool for biochemical research and drug development. Its terminal alkyne handle enables a powerful click chemistry-based detection strategy that circumvents the limitations of traditional substrates. The protocols described herein provide a robust framework for measuring the activity of both hydrolases and cytochrome P450 enzymes, facilitating applications from basic enzyme characterization to high-throughput inhibitor screening.
References
-
Narra, K., et al. (2014). Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. Research on Chemical Intermediates. [Link]
-
Tallman, K. A., et al. (2007). Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for ex Vivo Biotinylation of Azido and Alkynyl. Chemical Research in Toxicology, American Chemical Society. [Link]
-
Witte, M. D., et al. (2012). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, MDPI. [Link]
-
Parker, C. G., & Cravatt, B. F. (2012). Click Chemistry in Proteomic Investigations. In Protein-Ligand Interactions, Methods in Molecular Biology. PubMed Central, NIH. [Link]
-
Chemsrc. 9-Undecynoic acid | CAS#:22202-65-9. [Link]
-
PubChem, NIH. Methyl 9-undecenoate | C12H22O2 | CID 6435903. [Link]
-
US EPA. 9-Undecenoic acid, methyl ester - Substance Details. [Link]
-
Prasad, R. B. N., et al. (2022). A novel class of bio-lubricants are synthesized by epoxidation of 10-undecylenic acid-based esters. Grasas y Aceites. [Link]
-
Narra, K., et al. (2017). Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids. Beilstein Journal of Organic Chemistry. [Link]
-
Khojasteh, S. C., et al. (2012). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry, PubMed Central. [Link]
-
CAS Common Chemistry. Methyl (9E)-9-undecenoate. [Link]
-
Patric, G., et al. (2000). Fatty acid amide hydrolase substrate specificity. Bioorganic & Medicinal Chemistry Letters, PubMed. [Link]
-
Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Narra, K., et al. (2017). Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids. Beilstein Journals. [Link]
-
Ramesh, V., et al. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Research Journal of Pharmacy and Technology. [Link]
-
Bank, P. C. D., et al. (2015). Applications of CYP450 Testing in the Clinical Setting. Pharmaceutics, PubMed Central. [Link]
-
Turpeinen, M., et al. (2008). Analysis of nine drugs and their cytochrome P450-specific probe metabolites from urine by liquid chromatography-tandem mass spectrometry utilizing sub 2 microm particle size column. Journal of Chromatography A, PubMed. [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. CAS 18937-76-3: 9-Undecynoic acid, methyl ester [cymitquimica.com]
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- 9. mdpi.com [mdpi.com]
- 10. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 9-Undecynoic Acid Methyl Ester in Modern Drug Discovery: Application Notes and Protocols
In the landscape of contemporary drug discovery, the pursuit of novel therapeutics is intrinsically linked to our ability to understand and manipulate complex biological systems. A key player in this endeavor is the chemical probe, a molecule designed to interrogate biological processes with precision. 9-Undecynoic acid methyl ester, a seemingly simple long-chain fatty acid derivative, has emerged as a powerful and versatile tool in the medicinal chemist's arsenal. Its defining feature, a terminal alkyne group, serves as a bioorthogonal handle, enabling a suite of applications that span from metabolic pathway elucidation to the targeted delivery of therapeutic agents.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound. We will delve into the core principles that underpin its utility, provide detailed, field-proven protocols for its implementation, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible research workflow.
The Power of a Terminal Alkyne: A Gateway to Bioorthogonal Chemistry
The terminal alkyne functional group is the cornerstone of "click chemistry," a concept that has revolutionized bioconjugation.[2][3] These reactions are characterized by their high efficiency, selectivity, and biocompatibility, allowing for the covalent labeling of biomolecules in their native environment without interfering with biological processes.[3][4] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[5]
This compound leverages this chemistry by acting as a surrogate for natural fatty acids. Once introduced into a biological system, it can be incorporated into various metabolic pathways, effectively "tagging" lipids, proteins, and other molecules. Subsequent reaction with an azide-functionalized probe (e.g., a fluorescent dye, biotin, or a drug molecule) allows for their visualization, isolation, and characterization.[6][7]
Application 1: Metabolic Labeling and Profiling of Lipid-Modified Proteins
Scientific Principle: Fatty acylation is a crucial post-translational modification that governs protein localization, stability, and function. Understanding which proteins are lipid-modified is key to dissecting cellular signaling pathways and identifying potential drug targets. This compound serves as a chemical reporter to profile fatty-acylated proteins.[6][8] Cells readily uptake this fatty acid analog and incorporate it into proteins destined for acylation. The embedded alkyne tag then provides a specific point of attachment for analytical probes.
Workflow for Metabolic Labeling and Proteome Profiling
Caption: Workflow for proteomic analysis of fatty-acylated proteins.
Detailed Protocol: Metabolic Labeling and Enrichment of Acylated Proteins
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., Jurkat, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Azide-biotin probe
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and antibodies (for validation)
-
Mass spectrometer (for proteomic analysis)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in complete culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically to balance labeling efficiency with potential cytotoxicity.
-
Incubate the cells with the labeling medium for 4-24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS to remove excess labeling reagent.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
CuAAC Click Reaction:
-
In a microcentrifuge tube, combine 100-500 µg of protein lysate with the azide-biotin probe (final concentration 50-100 µM).
-
Prepare the click chemistry reaction mix. For a 100 µL final reaction volume, add the following in order:
-
Protein lysate and azide-biotin probe
-
1 µL of 100 mM CuSO₄
-
2 µL of 100 mM THPTA
-
1 µL of freshly prepared 1 M sodium ascorbate
-
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at room temperature to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of high-stringency buffers (e.g., PBS with 1% SDS, followed by 6 M urea, and finally PBS) to remove non-specifically bound proteins.
-
-
Analysis:
-
For Western Blot Validation: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against a known fatty-acylated protein to validate the enrichment.
-
For Proteomic Identification: Elute the proteins and digest them on-bead (e.g., with trypsin). Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the enriched proteins.[9]
-
Application 2: Synthesis of Targeted Drug Conjugates
Scientific Principle: The targeted delivery of cytotoxic agents to cancer cells is a cornerstone of modern oncology. Antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs) leverage the specificity of a targeting moiety (an antibody or a small molecule ligand) to deliver a potent payload directly to the tumor site, thereby increasing efficacy and reducing off-target toxicity.[10][11] this compound can be incorporated into a linker system, providing a terminal alkyne handle for the attachment of an azide-modified drug payload via a click reaction.
Workflow for the Synthesis of a Small Molecule-Drug Conjugate (SMDC)
Caption: General workflow for the synthesis of a small molecule-drug conjugate.
General Protocol: CuAAC-mediated Drug Conjugation
Materials:
-
Alkyne-functionalized targeting molecule (e.g., a derivative of this compound conjugated to a targeting ligand)
-
Azide-functionalized drug payload
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA
-
Sodium ascorbate
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Purification system (e.g., HPLC)
-
Analytical instruments (e.g., Mass Spectrometer, NMR)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized targeting molecule and the azide-functionalized drug payload in a suitable solvent. The choice of solvent will depend on the solubility of the reactants.
-
Prepare stock solutions of CuSO₄, TBTA/THPTA, and sodium ascorbate.
-
-
Click Reaction:
-
In a reaction vessel, combine the alkyne-functionalized targeting molecule and a slight excess (1.1-1.5 equivalents) of the azide-functionalized drug.
-
Add the copper catalyst. Pre-mixing CuSO₄ and the ligand (TBTA or THPTA) is recommended to form the active catalyst complex. A typical catalyst loading is 1-10 mol%.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 5-10 equivalents relative to the copper).
-
Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reactions are often complete within 1-12 hours.
-
-
Purification and Characterization:
-
Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the crude product using an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified conjugate by mass spectrometry to confirm the molecular weight and by NMR to verify the structure.
-
Quantitative Data Summary
| Parameter | Metabolic Labeling | Drug Conjugation |
| Concentration of this compound derivative | 25-100 µM (in cell culture) | 1.0 equivalent |
| Concentration of Azide Probe/Drug | 50-100 µM | 1.1-1.5 equivalents |
| Copper Catalyst | 1 mM CuSO₄ | 1-10 mol% |
| Ligand | 2 mM THPTA | 1-10 mol% |
| Reducing Agent | 100 mM Sodium Ascorbate | 5-10 equivalents |
| Reaction Time | 1 hour (for click reaction) | 1-12 hours |
| Temperature | Room Temperature | Room Temperature |
Conclusion and Future Perspectives
This compound is a prime example of how a simple chemical modification—the introduction of a terminal alkyne—can unlock a vast array of applications in drug discovery. Its role as a metabolic probe provides an unprecedented window into the complex world of lipid metabolism and protein modification, enabling the identification of novel drug targets. Furthermore, its utility as a building block for the synthesis of targeted therapeutics highlights its direct impact on the development of next-generation medicines. As our understanding of bioorthogonal chemistry deepens and new analytical technologies emerge, the applications of this compound and similar chemical tools are poised to expand, further accelerating the pace of innovation in pharmaceutical research.
References
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Narra, N., Kaki, S. S., Prasad, R. B. N., & Korlipara, P. (2017). Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. Research Journal of Pharmacy and Technology, 10(9), 2975-2980. [Link]
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Uttamapinant, C., Howe, R. W., Gran-Scheuch, A., & Ting, A. Y. (2015). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 54(44), 13133–13137. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
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Yao, H., Zhang, X., Jiang, H., Li, C., & Chen, P. R. (2018). Synthesis of precision antibody conjugates using proximity-induced chemistry. Theranostics, 8(16), 4427–4435. [Link]
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Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Hang, H. C., & Ghazal, P. (2009). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of chemical research, 42(5), 633–642. [Link]
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Narra, N., Kaki, S. S., Prasad, R. B. N., & Korlipara, P. (2017). DSC study of the synthesized 10-undecenoic acid methyl ester-based... ResearchGate. Retrieved from [Link]
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Lee, L. V., Tchekmedyian, V., & Yin, J. (2018). Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. Molecules, 23(11), 2977. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Methyl 9-undecenoate (HMDB0037305). Retrieved from [Link]
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Geyer, P. E., Voytik, E., Treit, P. V., Zibat, A., Becker, T., & Mann, M. (2024). Robust, Precise, and Deep Proteome Profiling Using a Small Mass Range and Narrow Window Data-Independent-Acquisition Scheme. Molecular & cellular proteomics : MCP, 23(3), 100720. [Link]
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Wilson, J. P., Raghavan, A. S., Yang, Y. Y., Charron, G., & Hang, H. C. (2011). Proteomic analysis of fatty-acylated proteins in mammalian cells with chemical reporters reveals S-acylation of histone H3 variants. Molecular & cellular proteomics : MCP, 10(3), M110.001186. [Link]
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SYNthesis med chem. (n.d.). Antibody Drug Conjugates. Retrieved from [Link]
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AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 9-Decenoic acid, methyl ester - Substance Details - SRS. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS spectra of 9, 12-Octadecadienoic methyl ester(10 0.0 0%, RT:.... Retrieved from [Link]
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Thiele, C., Wunderling, K., & Kuerschner, L. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in molecular biosciences, 9, 880559. [Link]
-
PubChem. (n.d.). Methyl 9-undecenoate. Retrieved from [Link]
-
Narra, N., Kaki, S. S., Prasad, R. B. N., & Korlipara, P. (2017). Anticancer activity of 10-undecenoic acid methyl ester-based lipoconjugates. ResearchGate. Retrieved from [Link]
-
Thiele, C., Wunderling, K., & Kuerschner, L. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9, 880559. [Link]
-
NIST. (n.d.). 10-Undecenoic acid, methyl ester. Retrieved from [Link]
-
Cvačka, J., & Svatoš, A. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Metabolites, 11(11), 735. [Link]
-
da Silva, G. H. O., et al. (2024). Exploring the selective incorporation of 15β-senecioyloxi-ent-kaurenoic acid methyl ester in Langmuir monolayers mimicking cell membranes. ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in 9-Undecynoic acid methyl ester synthesis
Technical Support Center: 9-Undecynoic Acid Methyl Ester Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable chemical intermediate, characterized by its terminal alkyne and ester functional groups.[1] This structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the alkyne can be used for click chemistry or other coupling reactions.[1] The most common and direct synthetic route is the Fischer-Speier esterification of 9-undecynoic acid with methanol, catalyzed by a strong acid.[2][3][4] While seemingly straightforward, this reaction is governed by an equilibrium, which can often lead to frustratingly low yields.[5][6][7] This guide provides a systematic approach to troubleshooting and optimizing the synthesis to achieve high conversion and purity.
Section 1: Systematic Troubleshooting of Low Yield
Low yield in a Fischer esterification is rarely due to a single issue. It is a reversible reaction where water is produced as a byproduct. The presence of this water can drive the reaction backward, hydrolyzing the newly formed ester back into the starting carboxylic acid.[5][6][8] Effective troubleshooting requires a logical, evidence-based approach. The following flowchart and table are designed to guide you from initial observation to a targeted solution.
Troubleshooting Flowchart
This diagram outlines the decision-making process when diagnosing the cause of low yield.
Caption: Troubleshooting workflow for low yield synthesis.
Troubleshooting Matrix
| Symptom / Observation (via TLC/NMR) | Potential Cause | Diagnostic Check | Recommended Solution |
| High percentage of unreacted 9-undecynoic acid. | Equilibrium Limitation: The reaction has reached equilibrium, but it favors the reactants. Water produced during the reaction is hydrolyzing the ester product.[5][6] | Check if water removal methods were used. Verify the molar ratio of methanol to the carboxylic acid. | Shift the equilibrium: 1) Use a large excess of methanol, which also serves as the solvent.[5][9] 2) Actively remove water using a Dean-Stark apparatus with a suitable solvent like toluene, or by adding 3Å or 4Å molecular sieves to the reaction mixture.[3][10][11][12][13] |
| Reaction is sluggish or stalls completely. | Ineffective Catalysis: The acid catalyst (e.g., H₂SO₄, p-TsOH) is either insufficient in quantity or has been deactivated by moisture present in the reagents.[5] | Use anhydrous methanol and ensure the 9-undecynoic acid is dry. Verify the concentration and amount of the acid catalyst used. | Enhance catalysis: 1) Ensure all reagents are anhydrous.[14] 2) Increase the catalyst loading. Typical catalytic amounts range from 1-5 mol% of the carboxylic acid.[12] Concentrated sulfuric acid is highly effective.[2][9][15] |
| Reaction proceeds, but very slowly. | Suboptimal Temperature/Time: The reaction temperature is too low to achieve a reasonable rate, or the reaction was not allowed to run for a sufficient duration. | Confirm the reaction is at a steady reflux temperature (boiling point of methanol is ~65 °C). Monitor the reaction progress over a longer time course using TLC. | Optimize reaction conditions: 1) Ensure the heating mantle/oil bath is set to maintain a gentle reflux. 2) Extend the reaction time. These reactions can often run for 2-10 hours to reach completion.[2][3] |
| Presence of dark coloration or multiple unidentified spots on TLC. | Side Reactions/Decomposition: The terminal alkyne may be unstable under strongly acidic conditions and high temperatures, leading to polymerization or other side reactions. | Analyze the byproducts by NMR or MS if possible. Run the reaction at a lower temperature for a longer period and compare the results. | Minimize degradation: 1) Reduce the reaction temperature and compensate with a longer reaction time. 2) Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[3] |
| TLC shows good conversion, but isolated yield after work-up is low. | Product Loss During Isolation: The ester is lost during the aqueous work-up, extraction, or purification steps. This can be due to emulsion formation or incomplete extraction from the aqueous layer.[7][14] | Check the pH of the aqueous layer during work-up. Ensure distinct layers form during extraction. Analyze both aqueous and organic layers by TLC before discarding. | Refine work-up and purification: 1) Neutralize the acid catalyst with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, avoiding strong bases that could saponify the ester.[12] 2) Use brine (saturated NaCl solution) to break up emulsions and reduce the solubility of the ester in the aqueous layer. 3) If purifying by chromatography, ensure the chosen solvent system provides good separation from any remaining starting acid. A common method involves passing the crude product through a plug of basic alumina to remove unreacted acid.[2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal catalyst and how much should I use for this esterification? A: Concentrated sulfuric acid (H₂SO₄) is a highly effective and common catalyst due to its strength and dehydrating properties.[9][15] A catalytic amount, typically 1-5 mol% relative to the 9-undecynoic acid, is sufficient. For example, a procedure might use 2% H₂SO₄ in methanol by volume.[2] Other options include p-toluenesulfonic acid (p-TsOH) or Lewis acids like scandium(III) triflate.[3]
Q2: Can I run the reaction without removing water? A: Yes, but to achieve a high yield, you must heavily favor the forward reaction by using a very large excess of the alcohol reactant.[5][13] Using methanol as the solvent is a common strategy that provides a sufficient excess (often >20 equivalents) to drive the equilibrium towards the product ester.[9] However, for maximum conversion, active water removal is the most robust strategy.[10][11][16]
Q3: My reaction mixture turned dark brown. What happened? A: Darkening often indicates decomposition or side reactions. While long-chain fatty acids are generally stable, the combination of strong acid and heat can sometimes cause degradation. More critically, terminal alkynes can be sensitive to these conditions. To mitigate this, consider reducing the reaction temperature and extending the reaction time, or using a milder catalyst.
Q4: How do I effectively remove the unreacted carboxylic acid during work-up? A: The most common method is to wash the organic extract with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. It will deprotonate the carboxylic acid to form its sodium salt, which is highly soluble in the aqueous layer and can be easily separated.[12] Avoid using strong bases like sodium hydroxide (NaOH), as they can catalyze the hydrolysis (saponification) of your desired ester product. For very stubborn cases, passing the crude product through a short column of basic alumina is highly effective at trapping the acidic starting material.[2]
Q5: Is column chromatography necessary to purify the final product? A: It depends on the purity after work-up. If the reaction goes to completion and the acidic starting material is fully removed by a base wash, the resulting methyl ester may be pure enough for many applications after simple solvent evaporation. However, if TLC analysis shows significant impurities, flash column chromatography on silica gel is the standard method for achieving high purity.
Section 3: Optimized Reference Protocol (Fischer Esterification)
This protocol is designed to maximize yield by using an excess of methanol and an effective acid catalyst.
Materials:
-
9-Undecynoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9-undecynoic acid (1.0 eq) in anhydrous methanol (20-40 eq). The large excess of methanol serves as both reactant and solvent, driving the equilibrium forward.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, approx. 0.02-0.05 eq) dropwise to the solution.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65 °C) using a heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours. The product ester will have a higher Rf value (less polar) than the starting carboxylic acid. The reaction is typically complete within 2-4 hours.[2]
-
Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous mixture three times with an organic solvent like diethyl ether or ethyl acetate. This transfers the non-polar ester into the organic phase.
-
Aqueous Wash: Combine the organic extracts. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2x) to neutralize the sulfuric acid and remove any unreacted 9-undecynoic acid. Observe for cessation of gas evolution (CO₂).
-
Brine (1x) to remove excess water and break any emulsions.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl ester.
-
Purification (if necessary): If the crude product is not sufficiently pure, it can be purified by flash column chromatography on silica gel.
References
-
Dean-Stark Apparatus - Orick Médico Sarl. (n.d.). Retrieved from [Link]
-
Dean–Stark apparatus - Wikipedia. (n.d.). Retrieved from [Link]
-
Dean Stark Apparatus - Scoilnet. (n.d.). Retrieved from [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). Retrieved from [Link]
-
The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease. (2022). Energies, 15(15), 5694. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. (2024). Retrieved from [Link]
-
Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). (2023). ACS Omega, 8(29), 26153–26162. Retrieved from [Link]
-
OPTIMIZATION OF METHYL ESTER PRODUCTION FROM PALM FATTY ACID DISTILLATE USING SINGLE-STEP ESTERIFICATION. (2016). Songklanakarin Journal of Science and Technology, 38(5). Retrieved from [Link]
-
Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? | Homework.Study.com. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 131-136. Retrieved from [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. (2020). Retrieved from [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). Journal of the American Society for Mass Spectrometry, 34(12), 2795–2801. Retrieved from [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
What are possible sources of error in an esterification lab? - Filo. (n.d.). Retrieved from [Link]
-
How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. (2020). Retrieved from [Link]
-
Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]
-
Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Retrieved from [Link]
-
Kinetics Study of the Esterification of Unsaturated Free Fatty Acids. (2019). Energy, 172, 1-7. Retrieved from [Link]
-
A novel class of bio-lubricants are synthesized by epoxidation of 10-undecylenic acid-based esters. (2022). Grasas y Aceites, 73(2), e449. Retrieved from [Link]
-
Fischer Esterification - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Technical Support Center: Optimizing Labeling with 9-Undecynoic Acid Methyl Ester
Welcome to the technical support guide for 9-Undecynoic acid methyl ester (9-UDM), a powerful bioorthogonal probe for metabolic labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the success of your experiments.
Understanding the Foundation: Mechanism of Action
This compound is a fatty acid analog containing a terminal alkyne group.[1] When introduced to cells, it is metabolized and incorporated into lipids and post-translationally modified proteins (via acylation) through the cell's natural metabolic pathways. This process effectively "tags" these biomolecules with an alkyne handle.
The true power of this technique lies in its bioorthogonal nature. The alkyne group is chemically inert within the cellular environment but can undergo a highly specific and efficient reaction with an azide-containing reporter molecule (e.g., a fluorophore or biotin) in a process called the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[2][3] This allows for the precise detection, visualization, or enrichment of the labeled biomolecules.
Core Experimental Workflow
The overall process can be visualized as a multi-step workflow. Understanding this sequence is key to diagnosing issues at each stage.
Caption: General workflow for metabolic labeling using 9-UDM.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Signal After Click Reaction
Question: I've completed the labeling and click chemistry protocol, but my fluorescent signal is very weak or completely absent. What went wrong?
This is a common issue that can arise from problems in either the metabolic labeling or the click reaction phase. Let's break down the potential causes systematically.
Possible Cause & Recommended Action
| Potential Cause | Underlying Rationale & Explanation | Troubleshooting Steps |
| Insufficient 9-UDM Incorporation | The cell line may have a low metabolic rate or low expression of the necessary acyltransferases. The concentration or incubation time may be insufficient for detectable labeling. | Increase 9-UDM Concentration: Titrate the concentration. Start with a range of 10-50 µM.[4][5] Note that higher concentrations (>100 µM) can induce cytotoxicity in some cell lines.[4] Extend Incubation Time: Try a longer incubation period, such as 24 hours, to allow for more metabolic turnover and incorporation.[6] Enhance Probe Uptake: For fatty acid probes like 9-UDM, complexing with fatty acid-free Bovine Serum Albumin (BSA) can significantly improve solubility and cellular uptake.[7] |
| Degraded or Inactive Click Reagents | The success of the CuAAC reaction is highly dependent on the quality of its components. The copper (I) catalyst is essential and is generated in situ from copper (II) sulfate (CuSO₄) by a reducing agent. | Use Fresh Reducing Agent: The reducing agent (e.g., Sodium Ascorbate) is easily oxidized and inactivated by air. Prepare this solution fresh every time just before use.[8] Check Copper Source: Ensure your CuSO₄ stock is not expired and has been stored correctly. Verify Azide Probe Integrity: Fluorophore-azides can be sensitive to light and repeated freeze-thaw cycles. Aliquot your probe upon receipt and store it protected from light. |
| Presence of Click Reaction Inhibitors | Certain substances can interfere with the CuAAC reaction, primarily by chelating the catalytic copper ions. | Avoid Chelating Agents: Ensure that buffers used during the click reaction step are free of chelating agents like EDTA or citrate. If lysis buffers contain EDTA, proteins should be precipitated or buffer-exchanged before the click reaction. Wash Thoroughly: After cell fixation and permeabilization, ensure cells are washed thoroughly to remove any potentially interfering media components or buffer salts.[5] |
| Inefficient Permeabilization | For detecting intracellular targets, the click chemistry reagents must be able to access the incorporated 9-UDM. Incomplete permeabilization will block the reaction. | Optimize Permeabilization: If using detergents like Triton X-100 or saponin, ensure the concentration and incubation time are optimal for your cell type. For imaging, you can verify permeabilization by staining with a large antibody or dye that should only enter permeabilized cells. |
Issue 2: High Background Signal
Question: My signal is strong, but my negative controls are also brightly labeled, making it difficult to interpret the results. How can I reduce the background?
High background can obscure true results and typically stems from non-specific binding of the reporter probe or issues with the click reaction itself.
Possible Cause & Recommended Action
| Potential Cause | Underlying Rationale & Explanation | Troubleshooting Steps |
| Non-specific Probe Binding | The azide-fluorophore or azide-biotin probe may be binding non-specifically to cellular components, particularly if it is hydrophobic. | Include Proper Controls: Always run a "no-alkyne" control (cells not treated with 9-UDM but subjected to the full click reaction). This will reveal the level of background coming from the probe and click reagents alone.[5] Increase Wash Steps: Add extra and more stringent wash steps after the click reaction to remove unbound probe. Consider adding a low concentration of a mild detergent (e.g., 0.1% Tween-20) to the wash buffers. Reduce Probe Concentration: Titrate the azide probe to the lowest concentration that still provides a robust signal in your positive sample. |
| Residual, Unincorporated 9-UDM | If unincorporated 9-UDM is not washed away effectively, it can react with the azide probe in the tube or well, leading to a high background signal that is not associated with specific biomolecules. | Thorough Washing Post-Labeling: Before lysis or fixation, ensure cell monolayers are washed extensively with PBS or media to remove all traces of the 9-UDM-containing media. Effective removal during washing steps is critical.[4][5] |
| Copper-Mediated Fluorophore Damage | In some cases, the copper catalyst can interact with certain fluorophores, causing them to fluoresce non-specifically or precipitate. | Use a Copper Ligand: A protective ligand like THPTA or TBTA should always be used.[9] These ligands stabilize the Cu(I) oxidation state, improve reaction efficiency, and protect cells and fluorophores from damage.[9] |
Issue 3: Observed Cell Toxicity or Altered Phenotype
Question: After incubating my cells with 9-UDM, I'm observing significant cell death, detachment, or changes in morphology. Is this expected?
While metabolic probes are designed to be minimally perturbing, high concentrations or extended exposure can sometimes lead to toxicity.[10][11]
Possible Cause & Recommended Action
| Potential Cause | Underlying Rationale & Explanation | Troubleshooting Steps |
| Inherent Cytotoxicity of the Probe | Like many fatty acids, high concentrations of 9-UDM can disrupt cell membranes or metabolic processes, leading to lipotoxicity. | Perform a Dose-Response Curve: Before your main experiment, test a range of 9-UDM concentrations (e.g., 5 µM to 100 µM) and assess cell viability using a standard assay (e.g., Trypan Blue, MTT, or live/dead staining). Choose the highest concentration that does not impact viability.[4] Reduce Incubation Time: If a lower concentration is not feasible for signal, try reducing the incubation time. A shorter, higher-dose pulse may be less toxic than a longer, lower-dose exposure. |
| Solvent Toxicity | 9-UDM is typically dissolved in a solvent like DMSO or ethanol. High final concentrations of these solvents in the culture media can be toxic to cells. | Control Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1% for DMSO). Always include a "vehicle control" where you treat cells with the solvent alone to assess its specific effect on cell health. |
| Metabolic Stress | Forcing cells to process a large amount of an unnatural fatty acid analog can stress metabolic pathways. | Supplement the Media: Ensure you are using a complete, nutrient-rich culture medium. In some cases, co-incubation with a small amount of a natural fatty acid like oleic acid can help mitigate toxicity from unnatural analogs. |
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a 9-UDM labeling experiment?
To ensure your results are valid and interpretable, you must include the following controls:
-
Positive Control: Cells treated with 9-UDM and the full click chemistry reaction. This confirms the entire workflow is functional.
-
No-Alkyne (Probe) Control: Cells not treated with 9-UDM but subjected to the full click chemistry reaction. This is critical for assessing background signal from non-specific binding of your azide reporter.[4][5]
-
No-Click-Reaction Control: Cells treated with 9-UDM but not with the click chemistry reagents. This control helps identify any autofluorescence from the cells or changes induced by the metabolic label itself.
Q2: Can I use 9-UDM in live cells for imaging?
The standard Copper(I)-catalyzed click reaction is generally toxic to live cells due to the copper catalyst.[11] For live-cell applications, you must use a copper-free click chemistry variant, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This involves modifying your biomolecules with a strained alkyne (like DBCO) and reacting it with an azide probe, or vice-versa. While SPAAC is biocompatible, its reaction kinetics are typically slower than CuAAC.[12]
Q3: How should I prepare and store my this compound?
9-UDM is a liquid that is soluble in organic solvents like DMSO and ethanol.[1]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.
-
Storage: Store the stock solution at -20°C or -80°C. Aliquot the stock to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Does the methyl ester group on 9-UDM matter?
Yes. The methyl ester makes the molecule more cell-permeable compared to the free carboxylic acid (9-Undecynoic acid).[13] Once inside the cell, cellular esterases can cleave the methyl ester, releasing the free fatty acid to be activated and incorporated by metabolic enzymes.
Detailed Protocols
Protocol 1: Standard Metabolic Labeling of Adherent Cells
-
Cell Seeding: Seed adherent cells onto appropriate culture plates or coverslips. Allow them to attach and reach 50-70% confluency.
-
Probe Preparation: Thaw your 9-UDM stock solution. Dilute it in pre-warmed, complete culture medium to the desired final concentration (e.g., 25 µM).
-
Labeling: Aspirate the old medium from the cells and gently add the 9-UDM-containing medium.
-
Incubation: Return the cells to a 37°C, 5% CO₂ incubator for 18-24 hours.[6]
-
Washing: Aspirate the labeling medium. Wash the cells three times with 1X PBS to remove all unincorporated probes.
-
Downstream Processing: The cells are now ready for harvesting, lysis, and the click chemistry reaction.
Protocol 2: In-Situ Click Chemistry for Fluorescence Microscopy
This protocol assumes cells have been labeled according to Protocol 1 and are on coverslips.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with 1X PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash three times with 1X PBS.
-
Click Reaction Cocktail: Prepare the click cocktail fresh. For a 1 mL reaction, combine:
-
880 µL of PBS
-
10 µL of Azide-Fluorophore stock (e.g., 1 mM stock for 10 µM final)
-
10 µL of 100 mM Sodium Ascorbate (freshly prepared)
-
80 µL of 25 mM CuSO₄:THPTA (pre-mixed 1:5)
-
-
Reaction: Remove the PBS from the coverslips and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Staining & Mounting: If desired, stain nuclei with DAPI or Hoechst. Mount the coverslip onto a microscope slide with an appropriate mounting medium.
-
Imaging: Image using a fluorescence microscope with the appropriate filter sets.
References
-
Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. (2019). Methods in Molecular Biology. [Link]
-
Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. (2019). National Institutes of Health (PMC). [Link]
-
Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. (2018). National Institutes of Health (PMC). [Link]
-
Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. (2018). ACS Chemical Biology. [Link]
-
Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. (2021). Journal of Visualized Experiments (JoVE). [Link]
-
Not So Bioorthogonal Chemistry. (2023). National Institutes of Health (PMC). [Link]
-
Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. (2015). Journal of the American Chemical Society. [Link]
-
Bioorthogonal Chemistry: Recent Progress and Future Directions. (2014). National Institutes of Health (PMC). [Link]
-
A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. (2020). National Institutes of Health. [Link]
-
Fitness Factors for Bioorthogonal Chemical Probes. (2017). National Institutes of Health (PMC). [Link]
-
Methyl 9-undecenoate. PubChem. [Link]
-
Anticancer activity of 10-undecenoic acid methyl ester-based lipoconjugates. ResearchGate. [Link]
-
Troubleshooting Guide. ResearchGate. [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
What is the mechanism of Undecenoic Acid? Patsnap Synapse. [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021). National Institutes of Health (PMC). [Link]
-
Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications. ResearchGate. [Link]
-
Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. ResearchGate. [Link]
-
10-Undecenoic acid, methyl ester. NIST WebBook. [Link]
-
methyl 10-undecenoate, 111-81-9. The Good Scents Company. [Link]
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- 3. interchim.fr [interchim.fr]
- 4. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Purification methods for 9-Undecynoic acid methyl ester reaction products
Welcome to the technical support guide for the purification of 9-undecynoic acid methyl ester. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of this valuable chemical intermediate. This guide moves beyond simple step-by-step instructions to explain the underlying principles, helping you make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Here we address high-level questions that are frequently encountered when planning the purification of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The most common synthesis route is the Fischer-Speier esterification of 9-undecynoic acid with methanol, using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3] Consequently, your crude product mixture will typically contain:
-
Unreacted 9-undecynoic acid: The starting carboxylic acid.
-
Excess Methanol: Fischer esterification is an equilibrium-driven reaction, and methanol is often used in large excess to push the reaction to completion.[4][5]
-
Acid Catalyst: The strong acid used to catalyze the reaction (e.g., H₂SO₄).
-
Water: A byproduct of the esterification reaction.[1]
Q2: What is the general purification strategy for this compound?
A2: A multi-step approach is most effective. The strategy involves a primary bulk purification step followed by a secondary fine purification, if necessary.
-
Aqueous Workup (Liquid-Liquid Extraction): This is the essential first step to remove the majority of polar impurities. It involves washing the crude organic mixture with basic, neutral, and saline solutions.[6][7][8]
-
Solvent Removal: Evaporation of the extraction solvent.
-
Fine Purification (if required): Depending on the required purity, either vacuum distillation or silica gel column chromatography can be employed to separate the target ester from any remaining non-polar impurities or byproducts.[9][10]
Q3: Is this compound stable to standard purification techniques?
A3: Generally, yes. The ester functional group is robust. The terminal alkyne is also relatively stable but can be sensitive to strong acids, bases, or high temperatures, which could potentially lead to side reactions. For this reason, vacuum distillation is preferred over atmospheric distillation to keep temperatures lower and minimize the risk of decomposition or polymerization.[11]
Purification Workflow Overview
The following diagram outlines the logical flow for purifying your crude reaction product.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process in a question-and-answer format.
Q: After my aqueous workup, the organic layer is still acidic when tested with pH paper. What went wrong?
A: This indicates that the acid catalyst and/or the unreacted 9-undecynoic acid were not fully neutralized and removed.
-
Causality: The capacity of your basic wash was likely insufficient. A saturated solution of sodium bicarbonate (NaHCO₃) is typically used.[8] If you have a high concentration of acid catalyst or a large amount of unreacted starting material, a single wash may not be enough.
-
Solution: Perform additional washes with the NaHCO₃ solution. After each wash, test a droplet of the aqueous layer with pH paper to ensure it is basic (pH > 8). Continue washing until the aqueous layer remains basic, which confirms that all acidic components from the organic layer have been extracted. Vigorous mixing in the separatory funnel is crucial to ensure complete partitioning between the phases.[6]
Q: I see multiple spots on my Thin Layer Chromatography (TLC) plate after the workup. How do I identify them and proceed?
A: Multiple spots indicate the presence of several compounds. Your goal is to identify the product spot and select a method to remove the others.
-
Identification:
-
Product (this compound): This is a moderately polar compound. It will have an intermediate Rf value.
-
Starting Material (9-undecynoic acid): The carboxylic acid is more polar than its corresponding methyl ester due to the hydroxyl group's ability to hydrogen bond with the silica plate. Therefore, it will have a lower Rf value (it will travel less distance up the plate).
-
Non-polar byproducts: If any exist, they will have a higher Rf value than your product.
-
-
Solution: Silica gel column chromatography is the ideal technique for this scenario.[10] It separates compounds based on their differential adsorption to the stationary phase, which is the same principle as TLC. The separation you see on the TLC plate can be used to determine the optimal solvent system (mobile phase) for your column.
Q: My final yield is very low after purification. What are the common causes of product loss?
A: Product loss can occur at several stages. Identifying the specific step is key to improving your yield.
-
Causality & Solutions:
-
Incomplete Reaction: If the esterification did not go to completion, your yield will be inherently low. Consider extending the reaction time or using a method to remove water as it forms, such as a Dean-Stark apparatus, to drive the equilibrium forward.[2][3][5]
-
Emulsion during Extraction: An emulsion is a stable suspension of one liquid within another, which prevents the clear separation of organic and aqueous layers.[6] Aggressive shaking is a common cause. If an emulsion forms, adding brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.
-
Loss during Column Chromatography: If the polarity of your elution solvent is too high initially, your product might elute too quickly along with impurities. Conversely, if it's too low, the product may remain on the column. Always use TLC to guide your choice of solvent system.
-
Premature Distillation: During vacuum distillation, if your vacuum is too strong or heating is too rapid, the product can bump or evaporate too quickly, leading to loss in the vacuum trap. Ensure gradual heating and a stable vacuum.[10]
-
Data Presentation: Impurity Removal
The table below summarizes the common impurities and the most effective method for their removal.
| Impurity | Type | Primary Removal Method | Why it Works |
| 9-Undecynoic Acid | Starting Material | Liquid-Liquid Extraction (Wash with aq. NaHCO₃ or Na₂CO₃)[8] | The basic solution deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[12] |
| Sulfuric Acid (H₂SO₄) | Catalyst | Liquid-Liquid Extraction (Wash with aq. NaHCO₃) | The strong acid is neutralized by the base and the resulting salt (Na₂SO₄) is highly soluble in the aqueous phase. |
| Methanol | Excess Reagent | Liquid-Liquid Extraction (Wash with Water) | Methanol is highly soluble in water and will readily partition from the less polar organic solvent into the aqueous wash. |
| Water | Byproduct | Liquid-Liquid Extraction (Wash with Brine), followed by drying with an anhydrous salt. | Brine reduces the solubility of organic compounds in the aqueous layer and helps to draw water out of the organic layer. Anhydrous salts (e.g., MgSO₄) bind residual water. |
| Non-polar Byproducts | Side Products | Silica Gel Column Chromatography or Vacuum Distillation | These methods separate compounds based on polarity or boiling point, respectively, allowing for isolation of the desired ester.[10][13] |
Detailed Experimental Protocols
Protocol 1: Aqueous Workup via Liquid-Liquid Extraction
This protocol is the first and most critical step for purifying the crude reaction mixture.
-
Preparation: Allow the crude reaction mixture to cool to room temperature. Transfer it to a separatory funnel of appropriate size. Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to ensure the ester is fully dissolved and to lower the density of the organic phase.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently at first, venting frequently to release CO₂ gas produced from the neutralization. Once gas evolution subsides, shake vigorously for 1-2 minutes.[6]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the NaHCO₃ wash (steps 2-3). Check the pH of the aqueous layer after the second wash to ensure it is basic.
-
Water Wash: Add deionized water to the separatory funnel. Shake and allow the layers to separate. Drain the aqueous layer. This step removes excess methanol and residual water-soluble salts.
-
Brine Wash: Add a saturated aqueous solution of NaCl (brine). This wash removes the bulk of the dissolved water from the organic layer. Drain the aqueous layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes.
-
Isolation: Filter the mixture to remove the drying agent. The resulting filtrate is your crude, washed product dissolved in the extraction solvent. The solvent can now be removed by rotary evaporation.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is used for high-purity applications or when inseparable impurities remain after the workup.
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[10]
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the solvent system. Carefully load the sample onto the top of the silica column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Dimian, A. C., et al. (n.d.). Process for Fatty Acid Methyl Esters by Dual Reactive Distillation.
- FENIX Process Technologies Pvt. Ltd. (n.d.). Methyl Ester Fractionation.
- Dimian, A. C., et al. (2025). Process for fatty acid methyl esters by dual reactive distillation. ResearchGate.
- Technoilogy. (2025). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency.
- Arkema France. (n.d.). Liquid-liquid extraction method for the production of acrylic esters. Google Patents.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 11-oxo-9-undecenoate.
- NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples.
- Scribd. (n.d.). Methyl Ester Distillation from Soapstocks.
- U.S. Patent 4082788A. (n.d.). Esterification and extraction process. Google Patents.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
- Reddit. (2024). Isolating esterification product.
- JoVE. (2020). Video: Extraction - Concept.
- Japanese Patent WO2018061593A1. (n.d.). Method for concentration and purification of alkyne-containing molecules. Google Patents.
- IICT. (n.d.). Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules.
- MDPI. (n.d.). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester.
- CymitQuimica. (n.d.). CAS 18937-76-3: 9-Undecynoic acid, methyl ester.
- (2025). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. PDF.
- SIELC Technologies. (n.d.). Separation of 9-Undecenoic acid, methyl ester on Newcrom R1 HPLC column.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- PubMed. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes.
- Teledyne LABS. (n.d.). Chromatography Columns & Cartridges.
- NIST. (n.d.). 10-Undecenoic acid, methyl ester. NIST WebBook.
- NIH. (n.d.). Methyl 10-undecenoate. PubChem.
- U.S. Patent 4304925A. (n.d.). Process for purifying esters. Google Patents.
- The Good Scents Company. (n.d.). methyl 10-undecenoate, 111-81-9.
- BenchChem. (n.d.). Application Note: Step-by-Step Protocol for the Purification of Methyl 9-hydroxynonanoate.
- ACS Publications. (2022). Transesterification of Methyl-10-undecenoate and Poly(ethylene adipate) Catalyzed by (Cyclopentadienyl)titanium Trichlorides....
- NIST. (n.d.). 10-Undecenoic acid, methyl ester. NIST WebBook.
- U.S. Patent 5206434A. (n.d.). Purification process for methyl acetate. Google Patents.
- YouTube. (2021). Column Chromatography Separation (Sep-Pak C-18).
- graduation.escoffier.edu. (n.d.). Esterification Reaction The Synthesis And Purification Of.
- NIH. (n.d.). Methyl 9-undecenoate. PubChem.
- YouTube. (2016). Part 2: Synthesis of an Ester from Alcohol and Carboxylic Acid.
- ResearchGate. (2014). Can anyone tell me the procedure for purification of Methyl vinyl ketone?.
- ResearchGate. (n.d.). Synthesis of 10-undecenoic acid based C22-dimer acid esters....
- Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate.
- Sigma-Aldrich. (n.d.). 9-Undecynoic acid 90%.
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. Chromatography Columns | Teledyne LABS [teledynelabs.com]
Common challenges in using alkyne labeling reagents in experiments
Welcome to the technical support center for alkyne labeling reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Here, we move beyond simple protocols to explain the underlying principles of your experiments, empowering you to diagnose and resolve common challenges in metabolic labeling and click chemistry.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of alkyne labeling reagents.
Q1: What is the fundamental principle of alkyne labeling?
Alkyne labeling is a two-step technique used to tag and visualize biomolecules. First, a biomolecule of interest is metabolically labeled by introducing a small alkyne group. This is achieved by providing cells with a metabolic precursor containing an alkyne functional group. The cellular machinery then incorporates this precursor into newly synthesized macromolecules like proteins, DNA, or glycans. The second step involves a highly specific chemical reaction known as "click chemistry," where the alkyne-tagged biomolecule is covalently bonded to a reporter molecule (e.g., a fluorophore or biotin) that contains a complementary azide group. This allows for the detection and analysis of the labeled biomolecules.[1][2]
Q2: What are the main advantages of using alkyne labeling over traditional methods?
Alkyne labeling, coupled with click chemistry, offers several advantages over traditional labeling methods. The alkyne and azide groups are bioorthogonal, meaning they are chemically inert within biological systems and do not interfere with cellular processes.[3][4] This high selectivity results in low background and high signal-to-noise ratios.[2] The small size of the alkyne tag minimizes perturbation to the structure and function of the biomolecule being studied. Furthermore, the click reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for use in live cells and complex biological samples.[2][3][4]
Q3: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry?
The primary difference lies in the requirement of a copper catalyst.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide.[3][4][5] While highly efficient, the copper catalyst can be toxic to living cells, which can limit its application in live-cell imaging.[6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method employs a strained cyclooctyne, which reacts with an azide without the need for a copper catalyst.[8][] The reaction is driven by the release of ring strain in the cyclooctyne. SPAAC is generally preferred for live-cell imaging and in vivo studies due to the absence of a cytotoxic catalyst.[8]
Q4: How should I store my alkyne labeling reagents?
Proper storage is crucial for maintaining the reactivity of your reagents. Most alkyne-containing reagents should be stored at -20°C, protected from light and moisture.[10] It is advisable to aliquot the reagents upon receipt to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific storage recommendations.[11] Some reagents, particularly those with NHS esters, are highly moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during alkyne labeling experiments.
Problem 1: Low or No Signal
A weak or absent signal is a frequent issue. The underlying cause can be related to inefficient labeling, suboptimal click reaction conditions, or detection problems.
| Potential Cause | Explanation | Troubleshooting Steps | Citations |
| Insufficient Metabolic Labeling | The alkyne-modified precursor may not be efficiently incorporated into the target biomolecule. | • Increase the concentration of the alkyne labeling reagent. A titration is recommended to find the optimal concentration. • Increase the incubation time to allow for more extensive metabolic incorporation. • For some applications, inhibiting the endogenous biosynthetic pathway can enhance probe incorporation. | [12][13] |
| Inefficient Click Reaction | The click chemistry reaction may not be proceeding to completion. | • For CuAAC: Ensure the copper(I) catalyst is active. Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[5][14] The use of a copper-stabilizing ligand like THPTA or TBTA can improve reaction efficiency.[14][15] • For both CuAAC and SPAAC: Optimize the concentrations of the azide- or alkyne-containing reporter probe. • Ensure the reaction buffer is compatible. Avoid buffers with primary amines (e.g., Tris) in CuAAC as they can chelate copper.[14][16] | [5][14][15][16] |
| Reagent Degradation | Alkyne or azide reagents may have degraded due to improper storage or handling. | • Use fresh reagents and follow recommended storage conditions. Avoid multiple freeze-thaw cycles. • Prepare fresh stock solutions of reagents like sodium ascorbate for each experiment.[17] | [17] |
| Poor Accessibility of the Alkyne Tag | The alkyne group on the biomolecule may be buried or sterically hindered, preventing the click reaction. | • For in vitro experiments, consider performing the reaction under denaturing conditions to expose the alkyne tag. | [15][18] |
Experimental Protocol: Optimizing Alkyne Probe Concentration
-
Seed cells at the desired density in a multi-well plate.
-
Prepare a series of dilutions of the alkyne labeling reagent in culture medium. A typical starting range is 10-100 µM.
-
Replace the existing medium with the medium containing the different concentrations of the alkyne probe.
-
Incubate the cells for the desired labeling period (e.g., 24 hours).
-
Proceed with cell fixation, permeabilization, and the click chemistry reaction with a fluorescent azide.
-
Analyze the fluorescence intensity at each concentration using microscopy or flow cytometry to determine the optimal probe concentration that gives a strong signal without inducing cytotoxicity.[12][13]
Diagram: Troubleshooting Workflow for Low Signal
Caption: A flowchart for systematically troubleshooting low or no signal in alkyne labeling experiments.
Problem 2: High Background
High background can obscure the specific signal and make data interpretation difficult. It can arise from non-specific binding of the reporter probe or issues with the click chemistry reaction itself.
| Potential Cause | Explanation | Troubleshooting Steps | Citations |
| Non-specific Binding of the Reporter Probe | The fluorescent or biotinylated azide/alkyne probe can bind non-specifically to cellular components. | • Include a blocking step (e.g., with BSA) before the click reaction.[14] • Increase the number and duration of wash steps after the click reaction.[14] • Consider adding a mild detergent (e.g., Tween-20) to the wash buffer to reduce non-specific interactions.[14] | [14] |
| Excess Reporter Probe | Using too high a concentration of the reporter probe can lead to increased background. | • Titrate the concentration of the azide/alkyne reporter probe to find the lowest effective concentration. | [14] |
| Side Reactions | In CuAAC, the copper catalyst can mediate side reactions. For SPAAC, strained cyclooctynes can react with thiols. | • For CuAAC: Use a copper-chelating ligand (e.g., THPTA) to minimize side reactions. A 5:1 ligand-to-copper ratio is often recommended.[14] • For SPAAC: If high background persists, consider blocking free thiols with a reagent like iodoacetamide before the click reaction. | [14][16] |
| Improper Fixation and Permeabilization | Inadequate fixation can lead to leakage of the target molecule, while harsh permeabilization can expose sticky intracellular components. | • Optimize fixation and permeabilization conditions for your specific cell type and target. Aldehyde-based fixatives like formaldehyde are common.[19][20][21] Detergent-based permeabilization (e.g., with Triton X-100 or saponin) should be carefully titrated.[19] | [19][20][21] |
Experimental Protocol: Step-by-Step Copper-Catalyzed Click Chemistry (CuAAC) in Fixed Cells
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash cells three times with PBS.
-
Blocking: Incubate cells with 3% BSA in PBS for 30-60 minutes to block non-specific binding sites.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 100 µL final volume:
-
Azide-fluorophore (e.g., 5 µL of 10 mM stock for a final concentration of 500 µM)
-
Catalyst Premix: Combine Copper(II) Sulfate (e.g., 10 µL of 100 mM stock) and a copper ligand like THPTA (e.g., 10 µL of 200 mM stock).
-
Reducing Agent: Add a freshly prepared solution of Sodium Ascorbate (e.g., 10 µL of 1 M stock).
-
Bring the final volume to 100 µL with PBS.
-
-
Click Reaction: Remove the blocking buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS containing 0.1% Tween-20.
-
Imaging: Proceed with counterstaining (e.g., DAPI for nuclei) and imaging.[5]
Diagram: Factors Contributing to High Background
Caption: Key contributors to high background signals in alkyne labeling experiments.
Problem 3: Cell Viability Issues
Metabolic labeling and the subsequent click reaction can sometimes impact cell health, leading to cytotoxicity or altered cellular physiology.
| Potential Cause | Explanation | Troubleshooting Steps | Citations |
| Cytotoxicity of the Alkyne Probe | High concentrations of the alkyne-modified precursor can be toxic to some cell lines. | • Perform a dose-response experiment to determine the optimal, non-toxic concentration of the alkyne probe. • Reduce the incubation time with the probe. | [13] |
| Copper Catalyst Toxicity (CuAAC) | The copper(I) catalyst used in CuAAC is known to be cytotoxic, primarily through the generation of reactive oxygen species (ROS). | • For live-cell imaging, switch to a copper-free click chemistry method like SPAAC.[8] • If CuAAC is necessary for live cells, use a copper-chelating ligand such as THPTA to protect cells from copper-induced damage.[6][7] • Minimize the concentration of the copper catalyst and the reaction time. | [6][7][8] |
| Stress from Labeling and Reaction Conditions | The overall experimental procedure, including media changes and incubation with various reagents, can induce cellular stress. | • Ensure all reagents are of high purity and sterile. • Minimize the exposure of cells to harsh conditions. • Include appropriate positive and negative controls to assess cell health throughout the experiment. |
References
- BenchChem. (2025). Technical Support Center: Minimizing Background Signal in Click Chemistry Reactions.
- BenchChem. (2025). Technical Support Center: Troubleshooting High Background in Biotin-Azide Click Chemistry.
- BenchChem. (2025).
-
Jena Bioscience. (n.d.). Alkyne-PEG4-FLAG, Alkyne-containing FLAG Reagents. Retrieved from [Link]
-
ResearchGate. (2019). Non-specific labelling with Click chemistry reaction? Retrieved from [Link]
- Ahmadi, M., Suazo, K. F., & Distefano, M. D. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2009, 35–43.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 157-169.
- Hong, V., Steinmetz, N. F., Manchester, M., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry.
-
FluoroFinder. (2023). Guide to Fixation and Permeabilization. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
- bioRxiv. (2022). Transforming chemical proteomics enrichment into high-throughput method using SP2E workflow.
- Verhelst, S. H. L., Fonović, M., & Bogyo, M. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. International Journal of Molecular Sciences, 14(10), 19647–19659.
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
- Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415–2420.
- BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
-
Jena Bioscience. (n.d.). Alkyne-PEG4-FLAG, Alkyne-containing FLAG Reagents. Retrieved from [Link]
- Thiele, C., Karpen, H., & Spandl, J. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(1), 185–194.
-
Labtest. (n.d.). Reagents Storage and stability . Precautions and warnings. Retrieved from [Link]
- Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. ChemBioChem, 5(1), 41–47.
-
Boster Biological Technology. (n.d.). Flow Cytometry Perm Fixation Method: Intracellular Staining Guide. Retrieved from [Link]
- Soriano del Amo, D., Wang, W., Jiang, H., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry.
-
Cell Signaling Technology. (2019). Flow Cytometry: Tips for Fixation & Permeabilization | CST Tech Tips. Retrieved from [Link]
-
ResearchGate. (2015). How to reduce unspecific binding in an intracellular click-reaction? Retrieved from [Link]
-
Chemical Probes. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Zhang, H., & Chen, X. (2018). Cancer cell death using metabolic glycan labelling techniques.
- Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100553.
-
Biocompare. (2022). Troubleshooting Western Blot Experiments. Retrieved from [Link]
- Sletten, E. M., & Bertozzi, C. R. (2011). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Accounts of chemical research, 44(9), 666–676.
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]
- Nadanaciva, S., et al. (2011). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 6(9), 962–973.
- ResearchGate. (2021).
- Debets, M. F., van Berkel, S. S., & van Delft, F. L. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of chemical research, 44(9), 805–815.
- ResearchGate. (2021). An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2.
-
Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]
-
MedChem 101. (n.d.). Click Chemistry. Retrieved from [Link]
Sources
- 1. Click chemistry for labeling and detection of biomolecules | Semantic Scholar [semanticscholar.org]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. labtest.com.br [labtest.com.br]
- 12. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 20. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 21. docs.abcam.com [docs.abcam.com]
Technical Support Center: 9-Undecynoic Acid Methyl Ester in Cell Culture
Welcome to the technical support center for 9-undecynoic acid methyl ester (9-UDAME). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this alkyne-tagged fatty acid in cell culture experiments. Here, we will address common questions and challenges to help you achieve robust and reproducible results in your metabolic labeling studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fatty acid analog that contains a terminal alkyne group. This alkyne serves as a bioorthogonal handle for "click chemistry" reactions. In cell culture, 9-UDAME is used for metabolic labeling of lipids and fatty acylated proteins. Once incorporated into cellular lipids and proteins, the alkyne group can be covalently linked to a reporter molecule, such as a fluorophore or biotin, for visualization or enrichment.
Q2: Should I use the methyl ester or the free fatty acid form of 9-undecynoic acid?
Both the methyl ester and the free fatty acid form of 9-undecynoic acid can be used for metabolic labeling. The choice between them depends on your specific cell type and experimental goals.
-
This compound (9-UDAME): As a more lipophilic molecule, it can readily cross the cell membrane. However, once inside the cell, it must be hydrolyzed by cellular esterases to the free fatty acid to be incorporated into metabolic pathways.
-
9-Undecynoic acid (free fatty acid): This is the form that is directly utilized by cells for lipid synthesis and protein acylation. However, its delivery into cells can be facilitated by complexing it with fatty acid-free bovine serum albumin (BSA).
For most applications, using the free fatty acid complexed with BSA is recommended as it mimics the natural uptake of fatty acids by cells and bypasses any potential rate-limiting hydrolysis of the methyl ester.
Q3: How stable is this compound in my cell culture medium?
The stability of this compound in cell culture medium is a critical factor for successful metabolic labeling. The primary concern is the hydrolysis of the methyl ester to the free fatty acid and methanol. This can be influenced by several factors:
-
pH of the medium: Standard cell culture media are typically buffered around pH 7.4. While ester hydrolysis can occur at this pH, it is generally slow.
-
Temperature: Incubating at 37°C will accelerate the rate of hydrolysis compared to storage at lower temperatures.
-
Enzymatic activity: If you are using a serum-containing medium, it is important to be aware that serum contains esterases that can enzymatically hydrolyze the methyl ester.[1][2] This will convert 9-UDAME to its free fatty acid form in the medium before it even reaches the cells.
While the alkyne group itself is generally stable under these conditions, premature hydrolysis of the methyl ester can affect the kinetics of cellular uptake and metabolism.[3]
Q4: How should I prepare and store this compound?
Proper handling and storage are crucial to maintain the integrity of 9-UDAME.
-
Storage: Store 9-UDAME as a stock solution in an organic solvent such as DMSO or ethanol at -20°C or -80°C. It is advisable to store it in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation for experiments: For cell culture experiments, it is recommended to first complex the fatty acid with fatty acid-free BSA. This improves its solubility in aqueous media and facilitates its delivery to cells.[4][5]
II. Troubleshooting Guide
Problem 1: Low or no signal after click chemistry reaction.
This is a common issue that can arise from several factors related to the stability and handling of 9-UDAME.
| Potential Cause | Troubleshooting Steps |
| Degradation of 9-UDAME stock solution | Ensure proper storage of the stock solution at low temperature and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Inefficient cellular uptake | Optimize the concentration of 9-UDAME and the incubation time. For many cell lines, complexing the fatty acid with fatty acid-free BSA is crucial for efficient uptake.[4] |
| Hydrolysis of the methyl ester in the medium | If using serum-containing medium, consider that serum esterases may be hydrolyzing the 9-UDAME.[1] You can try switching to a serum-free medium for the labeling period or using the free fatty acid form of 9-undecynoic acid complexed with BSA. |
| Inefficient intracellular hydrolysis of the methyl ester | Some cell types may have low endogenous esterase activity, leading to inefficient conversion of 9-UDAME to the active free fatty acid. In this case, using the free fatty acid form is a better alternative. |
| Issues with the click chemistry reaction | Ensure all click chemistry reagents are fresh and properly prepared. Optimize the reaction conditions, including the concentrations of copper, ligand, and the reporter molecule. |
Problem 2: High background or non-specific signal.
High background can obscure your specific signal and lead to misinterpretation of results.
| Potential Cause | Troubleshooting Steps |
| Precipitation of 9-UDAME in the medium | Ensure that the final concentration of the organic solvent used to dissolve 9-UDAME is low (typically <0.5%) to prevent precipitation. Complexing with fatty acid-free BSA will also improve solubility. |
| Non-specific binding of the click chemistry reporter | Ensure thorough washing steps after the click chemistry reaction to remove any unbound reporter molecules. The use of a copper-chelating picolyl moiety in fluorescent or biotin-based azide reagents has been shown to increase the sensitivity and reduce background in imaging.[6] |
| Contamination of reagents | Use high-purity reagents for both metabolic labeling and the click chemistry reaction. |
III. Experimental Protocols
Protocol 1: Preparation of 9-Undecynoic Acid-BSA Complex
This protocol describes the preparation of a stock solution of 9-undecynoic acid (free acid form is used here for optimal uptake) complexed with fatty acid-free BSA. The same procedure can be adapted for 9-UDAME.
Materials:
-
9-undecynoic acid
-
Potassium hydroxide (KOH)
-
Fatty acid-free Bovine Serum Albumin (FAF-BSA)
-
DMSO
-
Cell culture medium
Procedure:
-
Prepare a stock solution of 9-undecynoic acid in DMSO.
-
In a separate tube, prepare a solution of KOH with a 20% molar excess to the fatty acid.[5]
-
Add the KOH solution to the fatty acid solution and incubate at 65°C for 15 minutes to saponify the fatty acid.[5]
-
Prepare a 20% FAF-BSA solution in pre-warmed serum-free culture medium.
-
Add the saponified fatty acid solution to the FAF-BSA solution and incubate at 37°C for 15 minutes.[4][5]
-
This 20x stock solution of fatty acid-BSA complex can be stored at -20°C.
Protocol 2: Metabolic Labeling of Cells
Procedure:
-
Seed your cells in a culture plate and allow them to adhere.
-
Thaw the 20x fatty acid-BSA complex stock solution.
-
Dilute the stock solution 1:20 in your cell culture medium to achieve the desired final concentration of 9-undecynoic acid.
-
Remove the old medium from your cells and replace it with the medium containing the fatty acid-BSA complex.
-
Incubate the cells for the desired period (e.g., 4-24 hours) to allow for metabolic incorporation.
Protocol 3: Click Chemistry for Fluorescence Imaging
Materials:
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (containing copper sulfate, a copper ligand, and a reducing agent)
-
Fluorescent azide reporter molecule
Procedure:
-
After metabolic labeling, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide.
-
Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells thoroughly with PBS.
-
The cells are now ready for imaging.
IV. Understanding the Stability of 9-UDAME: A Deeper Dive
The stability of this compound in cell culture is primarily dictated by the potential for hydrolysis of the ester bond. This can occur through two main pathways: chemical hydrolysis and enzymatic hydrolysis.
Chemical Hydrolysis: This is a non-enzymatic process influenced by the pH and temperature of the culture medium. While the rate is relatively slow at physiological pH and temperature, it can contribute to the gradual conversion of 9-UDAME to its free fatty acid form over long incubation periods.
Enzymatic Hydrolysis: This is often the more significant factor, particularly in serum-containing media. Serum is a complex mixture of proteins, including various esterases that can efficiently catalyze the hydrolysis of ester bonds.[1][2] This means that a substantial portion of the 9-UDAME may be converted to the free fatty acid in the medium before it has a chance to be taken up by the cells. While this conversion is necessary for metabolic incorporation, its occurrence outside the cell can alter the intended experimental conditions.
Implications for Your Experiments:
-
Reproducibility: The batch-to-batch variability of serum can lead to differences in esterase activity, potentially affecting the reproducibility of your experiments.
-
Kinetics: The rate of extracellular hydrolysis can influence the concentration of the free fatty acid available to the cells over time, which may impact studies of metabolic flux.
To assess the stability of 9-UDAME in your specific experimental setup, you could perform a control experiment where you incubate the compound in your complete cell culture medium (with and without cells) for various time points. You can then extract the lipids and analyze the ratio of the methyl ester to the free fatty acid form using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
By understanding the factors that influence the stability of this compound and implementing the appropriate handling and experimental procedures, you can enhance the reliability and accuracy of your metabolic labeling studies.
V. References
-
Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. JoVE. [Link]
-
Can you explain the difference between methyl ester and fatty acid? Quora. [Link]
-
Simultaneous assessment of uptake and metabolism in rat hepatocytes: a comprehensive mechanistic model. PubMed. [Link]
-
Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. PMC. [Link]
-
Click chemistry - how to eliminate unspecific binding of TAMRA alkyne? ResearchGate. [Link]
-
A study of fatty acid methyl esters with epoxy or alkyne functionalities. DiVA. [Link]
-
Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and derivatization methods. ScienceDirect. [Link]
-
A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. PMC. [Link]
-
Fatty acid methyl ester. Wikipedia. [Link]
-
Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. Journal of Lipid Research. [Link]
-
Esterases in Serum-Containing Growth Media Counteract Chloramphenicol Acetyltransferase Activity In Vitro. PMC. [Link]
-
On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid. Journal of Lipid Research. [Link]
-
Mechanism of the hydrolysis reaction of ester bonds catalyzed by esterases and lipases. ResearchGate. [Link]
-
Comparison of methylation methods for fatty acid analysis of milk fat. PubMed. [Link]
-
Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Science of Synthesis. [Link]
-
Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology. [Link]
-
Cellular and plasma uptake of parenteral omega-3 rich lipid emulsion fatty acids in patients with advanced pancreatic cancer. PubMed. [Link]
-
Esterases – Knowledge and References. Taylor & Francis Online. [Link]
-
Intracellular uptake of alkyne tagged fatty acids. ResearchGate. [Link]
-
Cellular uptake and antiproliferative effects of 11-oxo-eicosatetraenoic acid. ResearchGate. [Link]
-
(Z)-9-Heptadecenoic acid methyl ester. PubChem. [Link]
Sources
- 1. Esterases in Serum-Containing Growth Media Counteract Chloramphenicol Acetyltransferase Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A study of fatty acid methyl esters with epoxy or alkyne functionalities [kth.diva-portal.org]
- 4. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 5. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum esterases. 1. Two types of esterase (A and B) hydrolysing p-nitrophenyl acetate, propionate and butyrate, and a method for their determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Background Signal in 9-Undecynoic Acid Methyl Ester Experiments
Welcome to the technical support center for researchers utilizing 9-Undecynoic acid methyl ester. This guide is designed to provide in-depth troubleshooting strategies and preventative measures to minimize background signal, ensuring the generation of high-quality, reproducible data. We will delve into the mechanistic causes of non-specific signal and provide field-proven protocols to enhance the specificity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical probe used in metabolic labeling experiments. It is an esterified fatty acid containing a terminal alkyne group.[1] This alkyne serves as a bioorthogonal handle. When introduced to cells or organisms, it is incorporated into various metabolic pathways, such as fatty acid metabolism and post-translational protein modification (e.g., acylation). The alkyne tag allows for the subsequent covalent attachment of a reporter molecule (like biotin or a fluorophore) via a highly specific chemical reaction known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[2][3] This enables the visualization, enrichment, and identification of molecules that have incorporated the fatty acid analog.
Q2: What does a typical experimental workflow using this probe look like?
The standard workflow is a multi-step process that begins with metabolic labeling and ends with downstream analysis. Each step presents unique challenges and opportunities for optimization to reduce background. The general process involves labeling, lysis, click reaction, and analysis.[4][5]
Caption: General experimental workflow for metabolic labeling.
Q3: What are the most common sources of high background signal in these experiments?
High background signal typically arises from non-specific interactions or reactions occurring at various stages of the workflow. Understanding these sources is the first step toward effective troubleshooting.
Caption: Primary sources of background signal in click chemistry.
Key sources include:
-
Non-specific binding of copper: Copper ions can bind to proteins, particularly those with metal-binding motifs, leading to unwanted signal.[6]
-
Reactivity of alkyne/azide reagents: Excess alkyne tags can react with protein nucleophiles, most notably cysteine residues.[7][8] Similarly, some reporter tags can exhibit non-specific binding.
-
Hydrophobic interactions: The long alkyl chain of this compound can lead to non-specific hydrophobic interactions with proteins and affinity resins.
-
Contamination: Contaminants from solvents, plastics, or handling (e.g., keratin) can interfere, especially in highly sensitive mass spectrometry analyses.[9][10]
Troubleshooting Guide
Problem 1: High background signal is observed in my negative control lane (cells not treated with this compound).
This indicates that the reporter tag (e.g., Biotin-Azide) or the subsequent detection/enrichment reagents are binding non-specifically to components in the cell lysate.
| Probable Causes | Solutions & Preventative Measures |
| Non-specific binding of the Azide-Reporter | 1. Reduce Reporter Concentration: Titrate the azide-reporter to the lowest effective concentration. Excess reporter increases the likelihood of low-affinity, non-specific binding. 2. Add a Pre-clearing Step: Before the click reaction, incubate the lysate with the affinity resin (e.g., streptavidin beads) alone to remove proteins that naturally bind to the resin. Elute and discard these proteins, then proceed with the click reaction on the cleared lysate. 3. Increase Detergent Concentration in Wash Buffers: Add or increase the concentration of a mild non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) to wash buffers during the enrichment phase to disrupt weak, non-specific interactions. |
| Endogenous Biotinylated Proteins (if using Biotin-Azide) | 1. Streptavidin-Biotin Blocking: After protein enrichment on streptavidin beads, wash the beads with a solution containing free biotin to block any remaining biotin-binding sites on the streptavidin before elution. This can reduce the co-elution of non-specifically bound proteins. |
| Contamination from Lab Environment | 1. Use High-Purity Reagents: Ensure all buffers, water, and solvents are of the highest purity (e.g., MS-grade) to avoid contaminants that might interfere.[11] 2. Practice Good Lab Hygiene: Always wear gloves and a lab coat. Use filtered pipette tips. Keep work areas clean to minimize keratin contamination, a common issue in proteomics.[10] |
Problem 2: I see a high signal smear across all lanes on my gel, including the "no copper" control.
This suggests a copper-independent reaction or non-specific binding of the detection reagent that is not related to the click reaction itself.
| Probable Causes | Solutions & Preventative Measures |
| Reaction with Thiols | 1. Pre-treat Lysate with a Thiol-Reactive Agent: Free thiols in cysteine residues can react with alkyne probes or reporter tags.[6][12] Before the click reaction, incubate the lysate with a mild alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (IAA) to block free cysteines. Caution: Ensure complete removal of the alkylating agent before adding click reagents, as it can interfere with the reaction. A buffer exchange step is recommended. |
| Hydrophobic Interactions of Reporter | 1. Optimize Detergent Use: The hydrophobicity of the reporter tag (e.g., a fluorescent dye) can cause it to aggregate or stick to proteins. Include a mild detergent like SDS (0.1-0.25%) in the lysis buffer and during the click reaction to keep components soluble and reduce non-specific binding. |
| Inefficient Protein Precipitation/Cleanup | 1. Optimize Precipitation Protocol: If using a protein precipitation step (e.g., methanol/chloroform) to remove excess reagents, ensure the protein pellet is washed thoroughly to remove all traces of unreacted, fluorescent, or biotinylated reporters, which can cause high background. |
Problem 3: My mass spectrometry results show a large number of known non-specific binders (e.g., abundant cytoskeletal proteins, metabolic enzymes).
This is a classic sign that the enrichment step is capturing proteins that are not truly labeled by the probe.
| Probable Causes | Solutions & Preventative Measures |
| Non-specific Binding to Affinity Resin | 1. Increase Wash Stringency: Use more stringent wash buffers after the streptavidin pulldown. This can include buffers with high salt concentrations (e.g., up to 1M NaCl), mild detergents (SDS, Triton X-100), or denaturants (e.g., urea). Perform multiple, sequential washes with different buffers. 2. Optimize Bead-to-Protein Ratio: Using an excessive amount of streptavidin beads can increase the surface area available for non-specific binding. Titrate the amount of beads used to find the optimal ratio for your specific protein concentration. |
| Copper-Mediated Protein Precipitation/Aggregation | 1. Use a Copper Chelating Ligand: The copper catalyst can cause proteins to aggregate and precipitate, trapping other proteins non-specifically. Include a copper-chelating ligand like BTTAA or TBTA in the click reaction mix. These ligands stabilize the Cu(I) oxidation state, improving reaction efficiency and reducing protein aggregation.[13] |
| Probe Concentration Too High | 1. Optimize Probe Concentration and Labeling Time: High concentrations of this compound can lead to promiscuous labeling or cellular stress, resulting in the enrichment of stress-response proteins.[2] Perform a dose-response and time-course experiment to find the lowest concentration and shortest incubation time that provides sufficient signal-to-noise. |
Optimized Experimental Protocols
Protocol 1: Cell Labeling with this compound
-
Cell Culture: Plate cells to achieve ~70-80% confluency at the time of labeling.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in DMSO.
-
Labeling: Aspirate the normal growth medium. Add fresh medium containing the desired final concentration of the alkyne probe (typically 10-100 µM, requires optimization). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate cells for the desired period (e.g., 4-24 hours) under standard culture conditions.
-
Harvesting: Place the culture dish on ice. Aspirate the labeling medium.
-
Washing: Gently wash the cell monolayer three times with ice-cold PBS to remove unincorporated probe. This step is critical to reduce background.
-
Cell Collection: Lyse cells directly on the plate or scrape them into PBS for downstream processing.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol assumes a starting protein concentration of 1-2 mg/mL.
-
Reagent Preparation: Prepare fresh stock solutions immediately before use.
-
Azide-Reporter (e.g., Biotin-Azide): 10 mM in DMSO.
-
Copper (II) Sulfate (CuSO₄): 50 mM in water.
-
Reducing Agent (e.g., Sodium Ascorbate): 500 mM in water. Must be made fresh.
-
Copper Ligand (e.g., BTTAA): 50 mM in DMSO.
-
-
Reaction Assembly: In a microcentrifuge tube, add the following components to the cell lysate in the specified order. Vortex gently after each addition.
| Reagent | Stock Conc. | Final Conc. | Volume for 1 mL Rxn | Purpose |
| Azide-Reporter | 10 mM | 100 µM | 10 µL | Reporter Tag |
| Copper Ligand (BTTAA) | 50 mM | 500 µM | 10 µL | Stabilizes Cu(I) |
| Copper (II) Sulfate | 50 mM | 1 mM | 20 µL | Catalyst Precursor |
| Sodium Ascorbate | 500 mM | 5 mM | 10 µL | Reduces Cu(II) to Cu(I) |
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Cleanup: Proceed immediately to protein precipitation or affinity purification to remove excess click reagents.
Protocol 3: Enrichment of Biotinylated Proteins
-
Bead Preparation: Resuspend high-capacity streptavidin agarose beads in lysis buffer. Wash the beads three times with lysis buffer to remove storage solution.
-
Binding: Add the prepared bead slurry to the post-click reaction lysate. Incubate for 1-2 hours at 4°C with end-over-end rotation.
-
Washing Series (Critical for Low Background): Centrifuge the beads at low speed, aspirate the supernatant, and perform the following washes sequentially:
-
Wash 1: 2x with Lysis Buffer + 0.5% SDS.
-
Wash 2: 2x with High Salt Buffer (e.g., 1M NaCl in PBS).
-
Wash 3: 3x with PBS + 0.1% Tween-20.
-
-
Elution: Elute the bound proteins from the beads. For mass spectrometry, on-bead digestion with trypsin is often preferred. For Western blotting, elution can be achieved by boiling the beads in SDS-PAGE sample buffer.
References
- Benchchem. (n.d.). Technical Support Center: Purification of sp-Alkyne Labeled Proteins.
- Vector Labs. (n.d.). Alkyne-modified Protein Capture.
- Benchchem. (n.d.). Technical Support Center: Minimizing Background Signal in Click Chemistry Reactions.
- Dwight, R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International.
- Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. (n.d.).
- Jones, L. H. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry.
- Liu, J., et al. (2012). Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. Proceedings of the National Academy of Sciences.
- Porel, M., et al. (2018). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society.
- Speers, A. E., & Cravatt, B. F. (2004). Click Chemistry in Proteomic Investigations. Chemical Reviews.
- Dieterich, D. C., et al. (2007). Purification of AHA-labeled proteins after azide-alkyne ligation with a biotin-FLAG-alkyne tag. ResearchGate.
- Waters. (n.d.). Mass Spec contamination issue - High background. Waters Knowledge Base.
- Václavíková, E., et al. (2018). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journal of Organic Chemistry.
- Singh, I., et al. (2019). Non-specific labelling with Click chemistry reaction?. ResearchGate.
- Chromatography Forum. (2020). High background after preventative maintenance.
- ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background?.
- Wang, D., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports.
- Bitesize Bio. (2025). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To!.
- CymitQuimica. (n.d.). CAS 18937-76-3: 9-Undecynoic acid, methyl ester.
Sources
- 1. CAS 18937-76-3: 9-Undecynoic acid, methyl ester [cymitquimica.com]
- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 3. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming poor solubility of 9-Undecynoic acid methyl ester in aqueous solutions
Here is a technical support guide for overcoming the poor solubility of 9-Undecynoic acid methyl ester in aqueous solutions.
Welcome to the technical support center for this compound. This guide, prepared by our senior application scientists, provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges with the poor aqueous solubility of this compound.
Section 1: Understanding the Challenge: The Physicochemical Properties of this compound
Question: Why is this compound so difficult to dissolve in water?
Answer: The poor aqueous solubility of this compound is rooted in its molecular structure. It is an amphipathic molecule, but its features overwhelmingly favor non-polar environments.
-
Hydrophobic Carbon Chain: The molecule possesses a long 11-carbon aliphatic chain, which is highly hydrophobic (water-repelling). This non-polar tail dominates its character.
-
Methyl Ester Group: The methyl ester group (-COOCH₃) is less polar than a free carboxylic acid (-COOH) and is not readily ionized. This significantly reduces its interaction with polar water molecules compared to its corresponding fatty acid.
Consequently, when introduced into an aqueous solution, the hydrophobic tails of the this compound molecules tend to aggregate to minimize contact with water, leading to the formation of insoluble oils or precipitates.[1][2] While it is readily soluble in organic solvents like ethanol, ether, and chloroform, its solubility in water is extremely limited.[1][3][4]
Section 2: Initial Stock Solution Preparation: A Critical First Step
Question: What is the best organic solvent for creating a high-concentration stock solution of this compound?
Answer: The choice of an organic solvent is critical and depends on the downstream application, especially for biological experiments where solvent toxicity is a concern. The most common choices are Dimethyl Sulfoxide (DMSO) and Ethanol.
A concentrated stock solution in an appropriate organic solvent is the essential first step before attempting to introduce the compound into an aqueous medium.
| Solvent | Recommended Starting Concentration | Pros | Cons & Limitations for Cell Culture |
| DMSO | 10-100 mM | High solubilizing power for many hydrophobic compounds. | Can be toxic to cells, typically kept at ≤0.1% - 0.5% final concentration.[5][6] Can interfere with some assays. |
| Ethanol | 10-100 mM | Less toxic than DMSO for many cell types. Volatile, which can be useful for certain preparation methods. | Can also be toxic at higher concentrations. May not be as effective as DMSO for highly concentrated stocks. |
Experimental Protocol: Preparing a 50 mM Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood. Ensure your this compound (MW: ~198.30 g/mol ) and high-purity, sterile DMSO are at room temperature.
-
Weighing: Accurately weigh out 9.92 mg of this compound into a sterile glass or chemically resistant polypropylene vial.
-
Solubilization: Add 1.0 mL of pure DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[6] Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Section 3: Strategies for Aqueous Solubilization
Once a concentrated organic stock is prepared, the primary challenge is diluting it into your aqueous buffer or cell culture medium without precipitation. Below are three field-proven methods, each with a distinct underlying mechanism.
Method A: Co-Solvent Dilution
This is the most direct method but is limited by the tolerance of the system (e.g., cell culture) to the organic solvent.
-
Problem: How do I dilute my organic stock solution into an aqueous buffer or cell culture medium without precipitation?
-
Scientific Principle: The organic co-solvent (like DMSO or ethanol) from the stock solution reduces the overall polarity of the final aqueous solution. This increase in the non-polar character of the bulk solvent helps to keep the hydrophobic this compound molecules solvated and prevents them from aggregating.[7][8]
-
Pitfalls & Troubleshooting: The primary limitation is the final concentration of the co-solvent. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with 0.1% being preferable to avoid solvent-induced artifacts.[5][6] If precipitation occurs upon dilution, it means the final aqueous environment is too polar to support the desired concentration of the compound.
Caption: Workflow for diluting organic stock into aqueous media.
-
Warm Medium: Pre-warm your destination cell culture medium or buffer to 37°C. This can help prevent precipitation of some compounds.[6]
-
Calculate Volumes: Determine the volume of stock solution needed. For example, to make a 50 µM solution from a 50 mM stock, you need a 1:1000 dilution. This conveniently results in a final DMSO concentration of 0.1%.
-
Vigorous Mixing: While vigorously vortexing or swirling the tube of pre-warmed medium, add the calculated volume of the stock solution drop-by-drop directly into the liquid. Crucially, do not pipet the stock solution onto the side of the tube.
-
Final Mix: Continue to vortex for another 10-15 seconds to ensure homogeneity.
-
Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the concentration may be too high for this method.
Method B: Surfactant-Mediated Micellar Solubilization
This method is employed when higher concentrations are needed or when co-solvent levels must be minimized.
-
Problem: My required concentration is too high for co-solvents alone, or my cells are sensitive to the co-solvent.
-
Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[9][10] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound partitions into the hydrophobic core, effectively being "hidden" from the aqueous environment, while the hydrophilic shell makes the entire micelle-compound complex soluble in water.[11][12] Non-ionic surfactants like Tween® 20 or Polysorbate 80 are commonly used in biological applications due to their lower toxicity.[10]
Caption: Hydrophobic compound encapsulated in a surfactant micelle.
-
Prepare Surfactant Solution: Prepare a sterile 1% (w/v) solution of Tween® 20 in your desired aqueous buffer.
-
Combine Compound and Surfactant: In a sterile tube, add the required amount of your this compound organic stock solution.
-
Evaporate Solvent (Optional but Recommended): If possible, evaporate the organic solvent using a gentle stream of nitrogen gas or a speed vacuum. This leaves a thin film of the compound. This step minimizes the final concentration of the organic co-solvent.
-
Add Surfactant Solution: Add the 1% Tween® 20 solution to the tube containing the compound film.
-
Energetic Mixing: Vortex vigorously for 5-10 minutes. Sonication in a bath sonicator for 10-30 minutes can significantly improve the solubilization and formation of a clear micellar solution.[5]
-
Final Dilution: This concentrated compound-surfactant solution can then be further diluted into the final aqueous medium as needed.
Method C: Cyclodextrin-Based Host-Guest Complexation
This advanced method creates a highly stable and soluble formulation, often with lower cellular toxicity than surfactants.
-
Problem: I need a highly stable, soluble formulation, potentially for in-vivo use, or to avoid the biological effects of surfactants.
-
Scientific Principle: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-hating) inner cavity.[13] The hydrophobic tail of this compound can fit inside this cavity, forming a "host-guest" inclusion complex.[14] This complex presents a hydrophilic exterior to the water, rendering the encapsulated, insoluble "guest" molecule soluble.[15] Methylated derivatives of β-cyclodextrin are often used due to their enhanced solubility and complexation efficiency.[16]
Caption: Formation of a soluble host-guest inclusion complex.
-
Prepare MβCD Solution: Prepare a concentrated solution of MβCD in your desired buffer or water (e.g., 25g in 50 mL of PBS, as described in some protocols).[16]
-
Add Compound: Add the this compound directly to the MβCD solution. A molar ratio of 1:2 to 1:5 (compound:MβCD) is a good starting point.
-
Heating and Mixing: Heat the solution to 60-70°C to facilitate the complexation. Do not boil. [16] Vortex the solution intermittently until the fatty acid ester has completely dissolved and the solution is clear.
-
Sterilization: Filter sterilize the final solution through a 0.22 µm filter.
-
Application: The resulting solution contains the water-soluble complex, which can be added directly to your cell culture medium.
Section 4: Comparative Summary and Method Selection
| Feature | Co-Solvent Dilution | Surfactant Micelles | Cyclodextrin Complexation |
| Principle | Reduces bulk solvent polarity | Encapsulation in hydrophobic core | Host-guest inclusion complex |
| Complexity | Low | Moderate | High |
| Biocompatibility | Limited by solvent toxicity | Potential for surfactant-induced cell effects | Generally high, considered biocompatible |
| Max Concentration | Low | Moderate to High | High |
| Stability | Prone to precipitation | Generally stable | Very stable |
| Best For | Quick, low-concentration experiments; initial screening. | High-concentration studies; when co-solvents are not viable. | In vivo studies; formulations requiring high stability and low toxicity. |
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use sonication to help dissolve the compound directly in my aqueous buffer? A: While sonication can help break up aggregates and create a temporary dispersion, it will not truly solubilize the compound on its own.[16] The compound will likely precipitate out over time. It is best used in conjunction with a solubilizing agent like a surfactant to aid micelle formation.[5]
Q2: Why is my solution cloudy even after following the protocol? A: Cloudiness indicates that the compound is not fully dissolved and is forming a fine precipitate or emulsion. This could be due to several reasons: the final concentration is above the solubility limit for that specific method, the mixing was insufficient, or the temperature is too low. Try reducing the concentration or applying more energy to the system (e.g., more vortexing, gentle warming).
Q3: How should I store my final aqueous preparations? A: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. Hydrophobic compounds can precipitate out of solution over time, especially when stored at 4°C. If storage is necessary, store at room temperature or 37°C for short periods (hours) and visually inspect for precipitation before use.
Q4: Can I just add the free fatty acid (9-Undecynoic acid) instead of the methyl ester? A: You can, but it presents different challenges. The free fatty acid has a terminal carboxylic acid group which can be deprotonated at neutral pH to form a carboxylate. While this increases solubility compared to the ester, long-chain fatty acids still have very low aqueous solubility and can act as detergents, potentially disrupting cell membranes.[17][18] The solubilization methods described here are also applicable to free fatty acids.
References
-
PubChem. Methyl 9-undecenoate. National Institutes of Health. [Link]
-
Gull, N., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Drug Delivery. [Link]
-
Acme-Hardesty. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Acme-Hardesty Co. Blog. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12):19-21. [Link]
-
Szejtli, J. (2025). Fatty Acid-Cyclodextrin Complexes: Properties and Applications. ResearchGate. [Link]
-
Uchida, M., et al. (1995). Quantitative Analysis of α-Cyclodextrin Inclusion Complexes with Fatty Acid Methyl/Ethyl Esters by X-ray Diffractometry. Journal of Applied Glycoscience. [Link]
-
Chemsrc. 9-Undecynoic acid. [Link]
- Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- Google Patents.
-
Abdel-Moemin, A. R. (2014). Microencapsulation Of Flaxseed Oil By Β- Cyclodextrin. Journal of Applied Sciences Research. [Link]
-
Kim, H. Y., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology. [Link]
- Google Patents.
-
Quora. How to dissolve fatty acids in water. [Link]
-
Mollah, A. H., & Zitomer, D. H. (2014). Solid-phase extraction of long-chain fatty acids from aqueous solution. Separation and Purification Technology. [Link]
-
ResearchGate. Which solvent is best for dissolving long chain fatty acids?. [Link]
-
Cheméo. 10-Undecenoic acid, methyl ester. [Link]
-
Reddit. Long-chain Fatty Acids : r/Biochemistry. [Link]
-
ChemBK. undecylenic acid methyl ester. [Link]
-
Vorum, H., et al. (1992). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Biochimica et Biophysica Acta. [Link]
-
Reddy, P. V., et al. (2016). Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. Journal of the Serbian Chemical Society. [Link]
-
The Good Scents Company. methyl 10-undecenoate. [Link]
-
ResearchGate. Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]
-
CAS Common Chemistry. Methyl (9E)-9-undecenoate. [Link]
-
ChemBK. 10-Undecenoic acid methyl ester. [Link]
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
A. de la Fuente, et al. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]
-
Al-Ghamdi, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. [Link]
-
Agrawal, A., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech. [Link]
-
ResearchGate. What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis?. [Link]
Sources
- 1. CAS 18937-76-3: 9-Undecynoic acid, methyl ester [cymitquimica.com]
- 2. Methyl 9-undecenoate | C12H22O2 | CID 6435903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. emulatebio.com [emulatebio.com]
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- 8. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 12. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. aensiweb.com [aensiweb.com]
- 16. reddit.com [reddit.com]
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- 18. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Non-Specific Binding of 9-Undecynoic Acid Methyl Ester
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 9-Undecynoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mitigating non-specific binding associated with this valuable metabolic probe. Our goal is to help you achieve the highest specificity and data quality in your experiments.
Introduction: The Challenge of a Lipophilic Probe
This compound is a powerful tool for metabolic labeling, particularly for studying fatty acid metabolism and post-translational modifications like myristoylation. Its long eleven-carbon chain facilitates cellular uptake and incorporation into biological pathways. However, this same lipophilic character is its primary liability, making it prone to non-specific binding through hydrophobic interactions with proteins and membranes.[1][2]
This guide provides a structured approach to understanding, troubleshooting, and ultimately preventing these off-target interactions to ensure your results are specific and reproducible.
PART 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and the nature of its non-specific binding.
Q1: What is this compound and what are its primary applications?
This compound is a fatty acid analog containing a terminal alkyne group.[1] This alkyne serves as a "handle" for bioorthogonal chemistry, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry.[3] Its primary application is as a metabolic label to probe cellular processes. Cells incorporate it as they would a natural fatty acid, allowing researchers to tag and subsequently visualize, isolate, or identify proteins and lipids that have been modified with this probe.
Q2: What are the primary molecular mechanisms behind the non-specific binding of this probe?
There are two main causes of non-specific binding:
-
Hydrophobic Interactions: The long carbon chain of the molecule is highly hydrophobic.[1] This causes it to readily associate with hydrophobic pockets on proteins or within lipid membranes in a non-covalent, non-specific manner. This is often the largest contributor to background signal.[4]
-
Off-Target Reactivity: In the context of CuAAC (click chemistry), using a high excess of an alkyne-containing reagent can lead to probe-independent labeling.[3][5] The copper-activated alkyne can sometimes react with protein nucleophiles, most notably the thiol groups in cysteine residues, leading to covalent, off-target labeling.[3][6]
Q3: Why is a "no-azide" negative control absolutely essential?
A "no-azide" control is the single most important diagnostic tool for assessing non-specific binding. This control involves running a sample that has not been treated with your azide-tagged molecule of interest but is subjected to the exact same lysis, click reaction (with this compound), and washing conditions. Any signal detected in this control sample is, by definition, non-specific.[7] It provides a definitive baseline for background noise and is crucial for validating the specificity of the signal seen in your experimental samples.
Q4: How should I properly prepare and store this compound?
Due to its hydrophobic nature, this compound has limited solubility in water.[1] It should be dissolved in a compatible organic solvent like DMSO or ethanol to create a concentrated stock solution. Store this stock solution at -20°C or -80°C, protected from light. For experimental use, dilute the stock solution into your culture medium or buffer immediately before use to minimize precipitation and aggregation.
PART 2: Troubleshooting Guide
This section is designed to resolve specific issues you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High background signal across the entire lane in an in-gel fluorescence scan, even in the "no-azide" control. | 1. Insufficient Washing: Hydrophobically-bound probe has not been adequately removed. | A. Increase Wash Stringency: Incorporate a mild non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) or, for fixed cells, a low concentration of SDS (0.1-0.5%) in your wash buffers. B. Increase Number of Washes: Increase the number of wash steps from 3 to 5, with longer incubation times for each wash (5-10 minutes). |
| 2. Probe Concentration Too High: Excess probe is available to bind non-specifically. | A. Titrate the Probe: Perform a dose-response experiment to find the lowest effective concentration of this compound that still provides a robust specific signal. Start at your current concentration and perform 2-fold serial dilutions down to 1/10th of the original concentration. | |
| Distinct, sharp bands appear in the "no-azide" negative control lane. | 1. Copper-Mediated Off-Target Labeling: The copper catalyst in the CuAAC reaction may be promoting the reaction of the alkyne probe with protein thiols (cysteines).[3][5][6] | A. Block Free Thiols: Before the click reaction, pre-treat your protein lysate with a thiol-alkylating agent like 10 mM Iodoacetamide (IAM) or N-ethylmaleimide (NEM) for 30 minutes in the dark to block free cysteine residues. B. Optimize Click Reagents: Reduce the concentration of both the copper (II) sulfate and the reducing agent (e.g., sodium ascorbate). Ensure a high-quality, copper-coordinating ligand like THPTA or TBTA is used to minimize side reactions. |
| 2. Probe Aggregation: The hydrophobic probe may form micelles or aggregates that trap proteins, causing them to appear as distinct bands. | A. Improve Solubilization: Ensure the probe is fully dissolved in the reaction buffer. You can add a small percentage (1-5%) of DMSO or t-butanol to the click reaction cocktail to help maintain probe solubility. B. Centrifuge Lysate: Before the click reaction, spin your cell lysate at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet any insoluble aggregates. Use only the supernatant for the subsequent reaction. |
PART 3: Key Experimental Protocols & Methodologies
The following protocols incorporate best practices for minimizing non-specific binding.
Protocol 1: General Workflow for Metabolic Labeling and Analysis
This protocol provides a framework for labeling cellular proteins with an azide-modified precursor followed by detection with this compound.
Caption: General experimental workflow for metabolic labeling and click chemistry detection.
Step-by-Step Methodology:
-
Metabolic Labeling: Culture cells and treat them with the desired azide-containing metabolic precursor (e.g., azido-myristic acid). Include a vehicle-only control.
-
Cell Harvest and Lysis: Harvest cells, wash thoroughly with cold PBS to remove unincorporated precursor, and lyse in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysate (e.g., via BCA assay) to ensure equal loading for the click reaction.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. A recommended starting recipe for a 50 µL reaction is:
-
Protein Lysate: 25 µg in 20 µL Lysis Buffer
-
This compound (10 mM stock in DMSO): 1 µL (Final: 200 µM)
-
Fluorescent Azide (e.g., Azide-Fluor 545, 10 mM stock): 1 µL (Final: 200 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock): 1 µL (Final: 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM stock): 1 µL (Final: 200 µM)
-
Copper(II) Sulfate (CuSO₄, 50 mM stock): 1 µL (Final: 1 mM)
-
Add reagents in the listed order, vortexing gently after each addition.
-
-
Incubation: Add the cocktail to the lysate, mix, and incubate for 1 hour at room temperature, protected from light.
-
Protein Precipitation and Washing:
-
Precipitate protein using a methanol/chloroform method to remove excess reagents.
-
CRITICAL STEP: Wash the resulting protein pellet extensively. Resuspend the pellet in 500 µL of cold methanol and vortex thoroughly. Centrifuge and discard the supernatant. Repeat this methanol wash at least 2-3 times.
-
-
Sample Preparation for Analysis: Resuspend the final, clean protein pellet in an appropriate buffer for downstream analysis (e.g., 1x Laemmli buffer for SDS-PAGE).
Visualizing the Mechanisms of Binding
Understanding the difference between specific and non-specific interactions is key to designing better experiments.
Caption: Specific (Click Reaction) vs. Non-Specific Binding Mechanisms.
References
-
ResearchGate. Click chemistry - how to eliminate unspecific binding of TAMRA alkyne?. [Link]
-
Codelli, J. A., et al. (2014). Click Chemistry in Proteomic Investigations. In Wiley Online Library. [Link]
-
ResearchGate. How to reduce unspecific binding in an intracellular click-reaction?. [Link]
-
Poirier, A., et al. (2013). Simultaneous assessment of uptake and metabolism in rat hepatocytes: a comprehensive mechanistic model. Drug Metabolism and Disposition, 41(4), 859-871. [Link]
Sources
- 1. CAS 18937-76-3: 9-Undecynoic acid, methyl ester [cymitquimica.com]
- 2. Simultaneous assessment of uptake and metabolism in rat hepatocytes: a comprehensive mechanistic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Signal-to-Noise Ratio for 9-Undecynoic Acid Methyl Ester Detection
Welcome to the technical support center dedicated to enhancing the analytical detection of 9-undecynoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving a robust signal-to-noise (S/N) ratio for this unique analyte. The presence of a terminal alkyne group in 9-undecynoic acid presents both specific challenges and powerful opportunities for sensitive detection. This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your experimental outcomes.
Part 1: Foundational Knowledge - Choosing Your Analytical Approach
The first critical decision in your workflow is selecting the optimal analytical platform. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques, but their suitability depends on your specific experimental needs, including required sensitivity, sample matrix complexity, and available resources.
Q: Should I use GC-MS or LC-MS/MS for my analysis of this compound?
A: This is a cornerstone question, and the answer depends on a trade-off between established methodology and the potential for significantly enhanced sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the traditional and most common method for analyzing fatty acid methyl esters (FAMEs).[1][2] It offers excellent chromatographic resolution and is a robust, reliable technique.[3] The standard workflow involves a derivatization step to convert the parent 9-undecynoic acid into its more volatile methyl ester.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an alternative with potentially much higher sensitivity, especially when coupled with advanced derivatization strategies that target either the carboxylic acid or the unique terminal alkyne of the molecule.[4][5] This platform is particularly advantageous for complex biological matrices where co-eluting compounds can interfere with GC-MS analysis.[6]
The following table summarizes the key considerations for each technique:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Form | Requires volatile derivatives (e.g., methyl ester). | Can analyze the methyl ester or other derivatives. |
| Standard Derivatization | Acid/base-catalyzed methylation is standard and well-established. | Standard methylation is an option, but advanced derivatization offers significant benefits. |
| Sensitivity | Good, often sufficient for many applications.[7] | Generally higher, with the potential for ultra-high sensitivity via targeted derivatization.[5] |
| Selectivity | Good, especially with Selected Ion Monitoring (SIM). | Excellent, particularly with Multiple Reaction Monitoring (MRM) on a triple quadrupole system.[8] |
| Matrix Effects | Less susceptible to ion suppression from matrix components.[9] | Highly susceptible to matrix effects (ion suppression or enhancement), requiring careful method development.[6] |
| Key Advantage | Robust, widely available, extensive literature, and established protocols. | Potential for extreme sensitivity and specificity through chemical derivatization targeting the alkyne group.[10][11] |
| Key Challenge | Potential for thermal degradation of sensitive compounds; limited derivatization options.[12] | Method development can be more complex; susceptibility to matrix effects. |
The following diagram illustrates a decision-making process for selecting the appropriate technique.
Sources
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Best practices for storing and handling 9-Undecynoic acid methyl ester
Technical Support Center: 9-Undecynoic Acid Methyl Ester
Welcome to the technical support guide for this compound (CAS No. 18937-76-3). As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with field-proven insights and best practices for the effective storage and handling of this versatile terminal alkyne. This guide addresses common challenges and provides scientifically-grounded solutions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Section 1: Storage and Stability
Question 1: What is the recommended storage temperature for this compound and why?
For optimal long-term stability, this compound should be stored at -20°C (1-2 years).[1] For short-term use, storage at -4°C is acceptable for 1-2 weeks.[1] This compound is a liquid at room temperature and features two chemically sensitive functional groups: a terminal alkyne and a methyl ester. The primary reasons for cold storage are:
-
Minimizing Oxidation: The terminal alkyne group is susceptible to oxidative degradation over time, especially when exposed to air and light. Low temperatures significantly slow down this oxidation process.
-
Preventing Hydrolysis: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid if exposed to moisture, particularly under acidic or basic conditions. While the compound has limited water solubility, prolonged exposure to humidity can lead to degradation.[2]
-
Inhibiting Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of trace metal contaminants or upon exposure to heat and light. Storing at -20°C helps to maintain its monomeric form.
Question 2: Should I store the compound under an inert atmosphere?
Yes, for long-term storage, it is highly recommended to store this compound under an inert atmosphere such as argon or nitrogen.[3] This practice is crucial for preventing autoxidation of the unsaturated alkyne group.[4] After receiving the compound, it is best practice to flush the headspace of the vial with an inert gas before sealing and placing it in the freezer. For frequent use, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to atmospheric oxygen and moisture.
Question 3: I've noticed the liquid has a slight yellow tint. Is it still usable?
A colorless to pale yellow appearance is typical for this compound.[2] However, a noticeable darkening or change in color upon storage may indicate degradation, likely due to oxidation or polymerization. If you observe a significant color change, it is advisable to verify the purity of the material using an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding with critical experiments.
Troubleshooting Guide
Section 2: Handling and Solution Preparation
Question 4: What are the best solvents for preparing a stock solution of this compound?
This compound is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[5] It has limited solubility in water due to its long, hydrophobic alkyl chain.[2][6] For cell-based assays, high-purity, anhydrous DMSO is often the solvent of choice. For chemical synthesis applications, anhydrous ethers, tetrahydrofuran (THF), or dichloromethane are commonly used. Always use anhydrous solvents to prevent ester hydrolysis.
Question 5: My experimental results are inconsistent. Could this be related to how I'm handling the compound?
Inconsistent results are frequently traced back to compound instability or inaccurate concentration measurements. Here are some troubleshooting steps:
-
Assess Stock Solution Stability: If your stock solution is stored in a solvent like DMSO, it should be kept at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing small-volume aliquots.
-
Prevent Cross-Contamination: The terminal alkyne is a reactive functional group.[2] Ensure it does not come into contact with strong oxidizing agents, acids, or bases, which can cause decomposition.[7]
-
Verify Concentration: After prolonged storage, re-verify the concentration of your stock solution, as solvent evaporation or compound degradation can occur.
-
Use Fresh Aliquots: For sensitive applications like "click chemistry" or other catalytic reactions, it is always best to use a fresh aliquot that has not been previously opened or exposed to the atmosphere.
Section 3: Safety Precautions
Question 6: What are the primary safety hazards associated with this compound?
While not classified as acutely toxic, this compound should be handled with care in a laboratory setting.[2] The primary hazards are:
-
Irritation: It may cause skin, eye, and respiratory system irritation.[8][9]
-
Inhalation/Ingestion: It may be harmful if inhaled or swallowed.[2][10]
Always handle this chemical in a well-ventilated area or a chemical fume hood.[7][10] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[1][9]
Question 7: What is the correct procedure for cleaning up a small spill?
In case of a small spill, first ensure the area is well-ventilated and remove all sources of ignition.[7] Absorb the spill with an inert, non-combustible material such as sand, diatomite, or vermiculite.[10] Collect the absorbed material into a suitable, sealed container for proper chemical waste disposal.[7] Do not wash spills into the sewer system.
Data and Protocols
Key Handling and Storage Parameters
| Parameter | Recommendation | Rationale | Source(s) |
| Long-Term Storage Temp. | -20°C | Minimizes oxidation, hydrolysis, and polymerization. | [1] |
| Short-Term Storage Temp. | -4°C (1-2 weeks) | Suitable for immediate or frequent use. | [1] |
| Storage Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents autoxidation of the alkyne group. | [3] |
| Recommended Solvents | DMSO, Ethanol | Good solubility for biological and chemical applications. | [5] |
| Safety Precautions | Use in fume hood, wear PPE. | May cause skin, eye, and respiratory irritation. | [8][9][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids/bases. | Can cause rapid decomposition of the compound. | [7] |
Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO
-
Acclimatization: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature in a desiccator to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the required amount of the compound into a sterile, conical tube. (Molecular Weight: 196.29 g/mol [11]). For 1 mL of a 100 mM solution, you would need 19.63 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming in a water bath (not exceeding 30°C) can be used if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, amber glass or polypropylene vials.
-
Inert Gas Purge: Flush the headspace of each aliquot vial with argon or nitrogen gas.
-
Sealing and Labeling: Securely cap each vial and label it clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solutions.
References
-
PubChem. Methyl 9-undecenoate | C12H22O2. National Institutes of Health. [Link]
-
BIOFOUNT. 18937-76-3|this compound. [Link]
-
ResearchGate. Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research. [Link]
-
US EPA. 9-Undecenoic acid, methyl ester - Substance Details. [Link]
-
Cheméo. 10-Undecenoic acid, methyl ester. [Link]
-
European Composites Industry Association. Safe handling of Unsaturated Polyester (UP) Resins. [Link]
-
Chevron. Safety Data Sheet - Fatty Acid Methyl Esters (FAME). [Link]
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Validation & Comparative
Validating the Incorporation of 9-Undecynoic Acid Methyl Ester: A Comparative Guide to Mass Spectrometry-Based Metabolic Labeling
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism and protein acylation, the ability to accurately trace and validate the incorporation of fatty acid analogs is paramount. This guide provides an in-depth technical comparison of metabolic labeling using 9-undecynoic acid methyl ester (9-UYAME) with a primary alternative, stable isotope labeling, focusing on mass spectrometry (MS) as the validation endpoint. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for robust data interpretation, empowering you to make informed decisions for your research.
The Principle of Bioorthogonal Labeling with this compound
9-Undecynoic acid is a fatty acid analog that contains a terminal alkyne group.[1] This alkyne serves as a bioorthogonal handle, meaning it is chemically inert within a biological system but can be specifically reacted with a complementary azide-tagged reporter molecule in a process known as "click chemistry".[1][2] The methyl ester form, 9-UYAME, enhances cell permeability. Once inside the cell, it is metabolized and incorporated into lipids and acylated proteins. The presence of the alkyne tag allows for the selective detection and identification of these modified biomolecules using mass spectrometry.
The validation of 9-UYAME incorporation hinges on the ability to distinguish it from endogenous lipids and to confirm its covalent attachment to target molecules. This is where the power of mass spectrometry, coupled with click chemistry, becomes evident.
A Comparative Analysis: 9-UYAME vs. Stable Isotope Labeling
The choice of metabolic labeling strategy is a critical decision in experimental design. Here, we compare 9-UYAME with the widely used technique of stable isotope labeling, such as with ¹³C-palmitate.
| Feature | This compound (Alkyne Labeling) | Stable Isotope Labeling (e.g., ¹³C-Palmitate) |
| Principle | Introduction of a bioorthogonal alkyne handle for subsequent "click" reaction with a reporter tag.[2] | Incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) leading to a predictable mass shift in the intact molecule.[3][4] |
| Detection | Indirect, requires a post-lysis "click" reaction to attach a reporter group (e.g., biotin for enrichment, or a charged tag for enhanced MS ionization).[5] | Direct detection of the mass-shifted molecule by MS.[6] |
| Sensitivity | Can be very high, especially when using charged reporter tags that enhance ionization efficiency.[5] | Generally lower sensitivity compared to optimized click chemistry methods, as the signal is from the native molecule's ionization. |
| Specificity | Highly specific due to the bioorthogonal nature of the click reaction.[2] | High specificity based on the precise mass shift. |
| Sample Prep | More complex, involving a multi-step click reaction protocol post-cell lysis.[5] | Simpler, typically involving direct lipid or protein digest analysis.[6] |
| Data Analysis | Can be complex, requiring specialized software to identify the click-reacted species and their characteristic fragmentation patterns.[7] | Relatively straightforward, involving the identification of isotopic envelopes and calculation of incorporation ratios.[4] |
| Potential Issues | Potential for incomplete click reaction, steric hindrance affecting reaction efficiency, and the need for copper catalysts (in CuAAC) which can be toxic to cells if not handled properly.[2] | Potential for metabolic scrambling of the isotope label, and the need for high-resolution mass spectrometers to resolve isotopic peaks.[3] |
| Cytotoxicity | Fatty acid analogs can exhibit cytotoxicity, which is dependent on chain length and concentration. While specific IC50 values for 9-UYAME are not readily available in comparative studies, it is crucial to determine the optimal non-toxic concentration for each cell line. | Generally considered to have low cytotoxicity as the isotopes do not significantly alter the molecule's biological activity.[3] |
Experimental Workflows: A Step-by-Step Guide
To provide a practical understanding, we present detailed protocols for both 9-UYAME and stable isotope labeling.
Workflow for 9-UYAME Labeling and Validation
This workflow outlines the key steps from cell labeling to mass spectrometry analysis for validating the incorporation of 9-UYAME.
Protocol 1: 9-UYAME Labeling and Click Chemistry for MS Analysis
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
(Optional) Starve cells in serum-free media for 1-2 hours to deplete endogenous fatty acids.
-
Incubate cells with 9-UYAME at a pre-determined, non-toxic concentration (typically 10-100 µM) for 4-24 hours. It is crucial to perform a dose-response curve to determine the optimal concentration and incubation time for your cell line to minimize cytotoxicity.
-
-
Lysis and Extraction:
-
Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer for proteins, or a chloroform/methanol extraction for lipids).
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction:
-
To the cell lysate (containing the 9-UYAME-labeled molecules), add the following click reaction components in order:
-
Azide-reporter (e.g., Biotin-azide for enrichment, or a charged azide tag for enhanced MS detection).
-
Tris(2-carboxyethyl)phosphine (TCEP) to reduce Cu(II) to Cu(I).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper-chelating ligand.
-
Copper(II) sulfate (CuSO₄).
-
-
Incubate the reaction for 1 hour at room temperature.
-
-
Sample Preparation for MS:
-
For lipid analysis, the click-reacted lipid extract can be directly analyzed.
-
For proteomic analysis, precipitate the proteins (e.g., with acetone), resuspend, reduce, alkylate, and digest with trypsin. If a biotin-azide reporter was used, enrich the biotinylated peptides using streptavidin beads before MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples on a high-resolution mass spectrometer.
-
For lipidomics, use precursor ion scanning or neutral loss scans to target specific lipid classes.
-
For proteomics, use data-dependent acquisition (DDA) to acquire MS/MS spectra of the click-tagged peptides.
-
Workflow for Stable Isotope Labeling and Validation
This workflow illustrates the more direct approach of stable isotope labeling.
Protocol 2: ¹³C-Palmitate Labeling for MS Analysis
-
Cell Culture and Labeling:
-
Culture cells in media supplemented with ¹³C-labeled palmitate (e.g., [U-¹³C₁₆]palmitic acid) at a desired concentration for a specified period. The concentration and time will depend on the experimental goals.[6]
-
-
Lysis and Extraction:
-
Wash cells with PBS and extract lipids using a method such as the Bligh-Dyer or Folch extraction. For proteomic analysis, lyse the cells and perform a protein digest.[6]
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extract or peptide digest using a high-resolution mass spectrometer.
-
Acquire data in full scan mode to observe the isotopic envelopes of the labeled lipids or peptides.
-
Use targeted MS/MS to confirm the identity of the labeled species.
-
Data Interpretation and Validation: The Mass Spectrometric Fingerprint
The core of validating incorporation lies in the interpretation of the mass spectrometry data.
Validating 9-UYAME Incorporation
-
Mass Shift: The click reaction adds the mass of the reporter tag to the 9-UYAME-modified molecule. This predictable mass shift is the primary indicator of successful labeling.
-
Characteristic Fragmentation: Click-reacted molecules often exhibit characteristic fragmentation patterns in MS/MS. For example, some charged reporter tags are designed to produce a specific, high-intensity reporter ion upon fragmentation, which can be used for targeted detection.[7][8]
-
For Peptides: The MS/MS spectrum of a 9-UYAME-modified peptide will show a series of b- and y-ions. The modification will be localized to a specific amino acid residue (typically a cysteine for S-acylation or an N-terminal glycine for N-myristoylation), and the fragment ions containing this residue will show the corresponding mass shift.
Validating Stable Isotope Incorporation
-
Isotopic Envelope: The incorporation of heavy isotopes results in a shift of the entire isotopic cluster of a molecule to a higher m/z. The distribution of these isotopic peaks can be used to calculate the extent of labeling.[4]
-
MS/MS Fragmentation: In an MS/MS experiment, the fragment ions containing the labeled portion of the molecule will also exhibit the corresponding mass shift, confirming the location of the label.[6]
Trustworthiness and Self-Validating Systems
A robust experimental design includes internal checks to ensure the validity of the results.
-
Negative Controls: Always include a control group of cells that are not treated with 9-UYAME but are subjected to the same click chemistry and MS analysis pipeline. This will help identify non-specific binding of the reporter tag.
-
Competition Experiments: Co-incubate cells with 9-UYAME and an excess of the corresponding natural fatty acid. A significant reduction in the signal from the 9-UYAME-labeled molecules would indicate that the analog is being incorporated through the same biological pathways as the natural fatty acid.
-
Orthogonal Methods: When possible, validate your MS findings with another technique. For example, if you identify a protein as being acylated with 9-UYAME, you could use a fluorescent azide reporter and in-gel fluorescence to visualize the labeled protein.
Conclusion
Both this compound and stable isotope labeling are powerful tools for tracing fatty acid metabolism. 9-UYAME, with its bioorthogonal handle, offers the potential for high sensitivity and enrichment of low-abundance species through click chemistry. However, this comes at the cost of a more complex workflow. Stable isotope labeling provides a more direct and less perturbative approach, but may lack the sensitivity for certain applications.
The choice between these methods will ultimately depend on the specific research question, the abundance of the target molecules, and the available instrumentation. By understanding the principles, protocols, and data interpretation strategies outlined in this guide, researchers can confidently design and execute experiments to validate the incorporation of fatty acid analogs and gain deeper insights into the intricate world of lipid biology.
References
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Makarov, D., Telek, A., Schümann, M., & Itzen, A. (2022). Clickable report tags for identification of modified peptides by mass spectrometry. Journal of Mass Spectrometry, 57(3), e4812. [Link]
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Makarov, D., Telek, A., Schümann, M., & Itzen, A. (2022). Clickable report tags for identification of modified peptides by mass spectrometry. PubMed, 57(3), e4812. [Link]
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Science.gov. (n.d.). cell lines ic50. Retrieved from [Link]
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Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Hang, H. C., & Cravatt, B. F. (2009). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of chemical research, 44(9), 669–677. [Link]
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ResearchGate. (n.d.). IC 50 values of the compounds against HeLa S3 and A549 cancer cells. Retrieved from [Link]
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Jayashree, A., & Zachariah, S. M. (2023). Inhibition of Autophagy Increases Cell Death in HeLa Cells through Usnic Acid Isolated from Lichens. National Institutes of Health. [Link]
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ResearchGate. (n.d.). IC 50 of the tested compounds against Hela cells. Retrieved from [Link]
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Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Hang, H. C., & Cravatt, B. F. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. PubMed, 44(9), 669-77. [Link]
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Triebl, A., & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. [Link]
-
Sarantis, P., Gkoutzou, E., Gkolfinopoulou, C., Papanastasiou, M., & Tzakos, A. G. (2022). Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells. National Institutes of Health. [Link]
-
Park, H., & Merrill, A. H., Jr (2015). Factors to consider in using [U-¹³C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry. Journal of lipid research, 56(3), 730–740. [Link]
-
Triebl, A., & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. PubMed, 8(4), 151. [Link]
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A Researcher's Guide to Validating 9-Undecynoic Acid Methyl Ester Labeling: A Comparison of Negative Control Strategies
The study of protein acylation, a critical post-translational modification, has been significantly advanced by the use of bioorthogonal chemical reporters. Among these, 9-Undecynoic acid methyl ester (9-UDM) has emerged as a valuable tool for profiling fatty-acylated proteins. This fatty acid analog, bearing a terminal alkyne, is metabolized by cells and incorporated into proteins, which can then be visualized or enriched via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.[1]
However, the elegance of this technique belies the potential for experimental artifacts. As with any chemical probe, rigorous validation is paramount to ensure that the observed signal is a true representation of specific, metabolism-dependent labeling and not a result of non-specific binding or other off-target effects. This guide provides a comprehensive comparison of essential negative control experiments to validate your 9-UDM labeling studies, ensuring the integrity and reliability of your data. We will delve into the causality behind each control, provide detailed protocols, and offer insights into the interpretation of your results.
The Imperative of Controls: Building a Self-Validating System
A well-designed experiment is a self-validating one. In the context of 9-UDM labeling, your experimental setup must include a series of negative controls that systematically eliminate the most common sources of false-positive signals. These controls are not merely suggestions but are integral to the scientific rigor of your study. The primary sources of potential artifacts in a 9-UDM labeling experiment include:
-
Non-specific uptake and binding of the probe: The probe may associate with cellular components through mechanisms other than enzymatic incorporation.
-
Non-specific reaction of the click chemistry reagents: The fluorescent azide and copper catalyst may interact with cellular components independently of the alkyne-tagged probe.
-
Metabolism-independent probe incorporation: The probe may become associated with proteins through non-enzymatic processes.
The following sections detail a suite of negative control experiments designed to address these potential issues, enabling you to confidently interpret your 9-UDM labeling results.
Comparison of Negative Control Strategies for 9-UDM Labeling
We will explore four key negative control experiments. Each is designed to interrogate a different aspect of the labeling process, and together they form a robust validation framework.
The Saturated Analog Control: Probing Metabolism-Dependent Incorporation
Rationale: The most critical control is to ensure that the labeling is dependent on the specific chemical features of 9-UDM that allow it to be processed by the cell's metabolic machinery in a manner analogous to a natural fatty acid. A saturated fatty acid methyl ester of the same carbon chain length, Undecanoic acid methyl ester, serves as an ideal negative control.[2][3] This molecule is structurally identical to 9-UDM, save for the absence of the reactive alkyne group. Any signal observed in the 9-UDM treated sample that is absent in the Undecanoic acid methyl ester treated sample can be more confidently attributed to the specific incorporation of the alkyne-tagged fatty acid.
Experimental Objective: To demonstrate that the observed signal is dependent on the presence of the alkyne handle and not merely a consequence of introducing a lipid-like molecule to the cells.
Expected Outcome: Cells treated with Undecanoic acid methyl ester should show no significant signal after the click reaction, in stark contrast to the robust signal from 9-UDM-treated cells.
The No-Probe Control: Assessing Background from Click Reagents
Rationale: The click chemistry reaction itself, while highly bioorthogonal, is not entirely devoid of potential for non-specific interactions. The fluorescent azide reporter or the copper catalyst could, in principle, generate background signal by reacting with cellular components other than the intended alkyne handle on the incorporated 9-UDM.[4]
Experimental Objective: To measure the background signal generated by the click chemistry reagents in the absence of the alkyne probe.
Expected Outcome: The no-probe control should yield a clean, signal-free lane on a gel, confirming that the fluorescent azide does not non-specifically label proteins under the experimental conditions.
The Competitive Inhibition Control: Verifying Enzymatic Processing
Rationale: If 9-UDM is being incorporated through specific enzymatic pathways that process fatty acids, then co-incubation with a large excess of a natural, competing fatty acid should reduce the labeling signal. Palmitic acid, a common saturated fatty acid, can be used for this purpose.[5] The natural fatty acid will outcompete 9-UDM for the active sites of the relevant enzymes, leading to a decrease in the incorporation of the alkyne-tagged probe.
Experimental Objective: To provide evidence that 9-UDM is incorporated via the same enzymatic machinery that processes natural fatty acids.
Expected Outcome: A dose-dependent decrease in the fluorescence signal from 9-UDM labeling should be observed with increasing concentrations of the competing natural fatty acid.
The Heat-Inactivated Cell Control: Confirming Dependence on Active Metabolism
Rationale: Metabolic processes, including the enzymatic activation and incorporation of fatty acids, are dependent on functional cellular machinery. By using heat-inactivated cells, which have denatured enzymes and disrupted metabolic pathways, we can test whether 9-UDM labeling is dependent on active cellular metabolism.[6]
Experimental Objective: To demonstrate that the incorporation of 9-UDM requires metabolically active cells.
Expected Outcome: Heat-inactivated cells should show a dramatic reduction or complete absence of labeling with 9-UDM, indicating that the process is not due to passive, non-specific association of the probe with cellular components.
Experimental Workflow and Protocols
The following diagram illustrates the overall experimental workflow, incorporating the described negative controls.
Caption: Experimental workflow for 9-UDM labeling and negative controls.
Detailed Experimental Protocols
Materials:
-
This compound (9-UDM)
-
Undecanoic acid methyl ester
-
Palmitic acid
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Click chemistry reagents:
-
Fluorescent azide (e.g., TAMRA-azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
-
Coomassie Brilliant Blue stain
Protocol 1: Cell Culture and Labeling
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Prepare stock solutions of 9-UDM, Undecanoic acid methyl ester, and Palmitic acid in DMSO.
-
For the experimental group, replace the medium with fresh medium containing the desired concentration of 9-UDM (e.g., 50 µM).
-
For Control 1 (Saturated Analog) , treat cells with an equimolar concentration of Undecanoic acid methyl ester.
-
For Control 2 (No-Probe) , treat cells with the same volume of DMSO vehicle as the experimental group.
-
For Control 3 (Competitive Inhibition) , pre-incubate cells with a high concentration of Palmitic acid (e.g., 200 µM) for 1 hour, then add 9-UDM (50 µM) and continue the incubation.
-
For Control 4 (Heat-Inactivated) , harvest a separate batch of cells, resuspend in PBS, and heat at 65°C for 30 minutes. Cool to room temperature and then treat with 9-UDM as in the experimental group.
-
Incubate all plates for the desired labeling period (e.g., 4-16 hours) at 37°C and 5% CO₂.
Protocol 2: Cell Lysis and Protein Quantification
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
Protocol 3: Click Chemistry Reaction
This protocol is adapted from established methods for in-gel fluorescence analysis of bioorthogonal-labeled proteins.[7][8]
-
In a microcentrifuge tube, add 20-50 µg of protein lysate. Adjust the volume to 20 µL with lysis buffer.
-
Prepare the click chemistry master mix. For each reaction, you will need:
-
Fluorescent azide (e.g., TAMRA-azide): 1 µL of a 1 mM stock in DMSO (final concentration 50 µM)
-
TCEP: 1 µL of a 50 mM stock in water (freshly prepared)
-
TBTA: 3 µL of a 1.7 mM stock in DMSO/t-butanol (4:1)
-
CuSO₄: 1 µL of a 50 mM stock in water
-
-
Add the master mix to each protein lysate sample.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding 4x Laemmli sample buffer.
Protocol 4: In-Gel Fluorescence Analysis
-
Resolve the protein samples by SDS-PAGE.
-
After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission filters for your chosen fluorophore (e.g., for TAMRA, excitation ~553 nm, emission ~575 nm).[9]
-
After scanning, stain the gel with Coomassie Brilliant Blue to visualize the total protein loading and ensure equal loading across all lanes.
Data Interpretation and Troubleshooting
The following table summarizes the expected outcomes for each control and their interpretation.
| Experiment | Treatment | Expected Outcome (Fluorescence Signal) | Interpretation |
| Experimental | 9-UDM | Strong signal | Successful metabolic incorporation of 9-UDM. |
| Control 1 | Saturated Analog (Undecanoic Acid Methyl Ester) | No significant signal | Labeling is dependent on the alkyne group and likely involves metabolic pathways that recognize the fatty acid structure. |
| Control 2 | No Probe (Vehicle Only) | No signal | The click chemistry reagents do not cause non-specific labeling of proteins. |
| Control 3 | 9-UDM + Excess Natural Fatty Acid | Reduced signal compared to experimental | 9-UDM is incorporated via enzymatic pathways that are in competition with natural fatty acids. |
| Control 4 | Heat-Inactivated Cells + 9-UDM | No significant signal | Labeling is dependent on active cellular metabolism and enzymatic activity. |
Troubleshooting High Background
High background fluorescence can obscure your specific signal. Here are some common causes and solutions:
-
Incomplete washing: Ensure thorough washing of cells after labeling to remove unincorporated probe.
-
Excess probe concentration: Titrate the concentration of 9-UDM to find the optimal balance between signal and background.
-
Suboptimal click chemistry conditions: Ensure that all click chemistry reagents are fresh, especially the TCEP solution. The use of a copper ligand like TBTA is crucial to minimize non-specific labeling.[4]
-
Autofluorescence: Some cell types exhibit natural fluorescence. Include an unstained, untreated cell lysate control to assess the level of autofluorescence.[10]
By systematically employing these negative control experiments, you can build a robust and self-validating system for your 9-UDM labeling studies. This rigorous approach will not only enhance the confidence in your data but also provide a deeper understanding of the underlying biological processes you are investigating.
References
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Xu, Y., & Peng, T. (2024). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. Bio-protocol, 14(22), e5114. [Link]
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Xu, Y., & Peng, T. (2024). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. Bio-protocol, 14(22), e5114. [Link]
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Xu, Y., & Peng, T. (2024). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. PubMed. [Link]
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Xu, Y., & Peng, T. (2024). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. Semantic Scholar. [Link]
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Lips, K. S., & T. D. (2020). Negative controls of chemical probes can be misleading. bioRxiv. [Link]
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Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9, 880559. [Link]
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Helpful Professor. (2023, September 14). Positive Control vs Negative Control: Differences & Examples (2026). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Undecanoic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Undecanoic acid, 2-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). SID 135021152. In PubChem Substance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 9-undecenoate. In PubChem Compound. Retrieved from [Link]
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Li, X., et al. (2023). Heat Inactivation of Host Cell-Derived Enzymes as a Control Strategy for Polysorbate Degradation. Journal of Pharmaceutical Sciences. [Link]
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National Institute of Standards and Technology. (n.d.). 10-Undecenoic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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Cheméo. (n.d.). 10-Undecenoic acid, methyl ester. Retrieved from [Link]
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Feltes, M., et al. (2019). Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Journal of Lipid Research, 60(3), 707-716. [Link]
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Gaebler, A., et al. (2013). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 54(5), 1431-1441. [Link]
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Healy, S., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(1), 918-926. [Link]
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Kamphorst, J. J., et al. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 562, 259-275. [Link]
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Li, Y., et al. (2023). Natural variation in Fatty Acid 9 is a determinant of fatty acid and protein content. The Plant Cell. [Link]
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Moseley, M. A., et al. (2022). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 63(11), 100287. [Link]
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National Institute of Standards and Technology. (n.d.). Undecanoic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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Resh, M. D. (2001). Metabolic Labeling With Fatty Acids. Current Protocols in Cell Biology, Chapter 7, Unit 7.4. [Link]
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Undecanoic acid,2-methyl-,methyl ester. (n.d.). In NMPPDB. Retrieved from [Link]
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van der Stelt, M., et al. (2021). Chemical Probes to Control and Visualize Lipid Metabolism in the Brain. ACS Chemical Neuroscience, 12(15), 2724-2738. [Link]
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Yao, C. H., & Sukhova, G. K. (2001). Direct methylation procedure for converting fatty amides to fatty acid methyl esters in feed and digesta samples. Journal of Agricultural and Food Chemistry, 49(4), 1735-1738. [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis Using 9-Undecynoic Acid Methyl Ester Labeling
For researchers, scientists, and drug development professionals investigating the intricate roles of fatty acylation, this guide provides an in-depth comparison of metabolic labeling techniques, centering on the use of 9-Undecynoic acid methyl ester (9-UDAME). We will explore the underlying mechanisms, provide actionable protocols, and objectively compare 9-UDAME with alternative methods, supported by experimental insights to ensure robust and reliable quantitative analysis.
Introduction: Illuminating Protein Lipidation with Bioorthogonal Probes
Protein lipidation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that governs protein trafficking, localization, and function.[1] Dysregulation of these pathways is implicated in numerous diseases, making the quantitative analysis of protein acylation essential for understanding cellular biochemistry and for drug discovery.
Metabolic labeling with bioorthogonal chemical reporters has emerged as a powerful strategy to study these dynamic processes in their native biological context.[1] These reporters, or probes, are structural analogs of native biomolecules that contain a unique functional group (a "handle") not found in nature, such as an alkyne or an azide.[2] This handle allows the modified biomolecule to be selectively detected and isolated using a highly specific "click chemistry" reaction.[1][2]
This compound (9-UDAME) is a fatty acid analog featuring a terminal alkyne group. Its cell-permeable ester form allows it to be readily taken up by cells and incorporated into proteins and lipids by the cell's own metabolic machinery, acting as a surrogate for natural fatty acids like palmitic and stearic acid.
The 9-UDAME Labeling Mechanism: A Two-Step Process
The utility of 9-UDAME in quantitative proteomics stems from a two-step workflow: metabolic incorporation followed by bioorthogonal ligation.
Step 1: Metabolic Incorporation. Once inside the cell, the methyl ester of 9-UDAME is cleaved by cellular esterases, releasing the free fatty acid. This alkyne-tagged fatty acid is then activated by cellular enzymes and attached to target proteins by acyltransferases. This process effectively "tags" a subset of proteins that undergo fatty acylation during the labeling period.
Step 2: Bioorthogonal "Click" Chemistry. After labeling, cells are lysed, and the proteome is harvested. The terminal alkyne handle on the tagged proteins is then exploited for covalent ligation to a reporter molecule containing a complementary azide group.[1][2] This reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly specific and efficient, proceeding with high yields in complex biological lysates without cross-reacting with other cellular components.[2] The reporter molecule can be a fluorescent dye for imaging or an affinity tag (like biotin) for enrichment and subsequent mass spectrometry analysis.[1][3]
Quantitative Analysis Workflow: From Labeling to Data
A typical quantitative proteomics experiment using 9-UDAME involves several key stages. The goal is to compare the levels of fatty acylation of specific proteins between different experimental conditions (e.g., drug-treated vs. control).
Detailed Experimental Protocol
-
Cell Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing 9-UDAME (typically 25-100 µM) and the experimental treatment (e.g., drug or vehicle control). Incubate for 4-16 hours to allow for metabolic incorporation. Rationale: The incubation time and probe concentration should be optimized to maximize signal without inducing cytotoxicity.
-
Cell Lysis: Harvest and wash cells to remove excess probe. Lyse cells in a buffer containing detergents (e.g., SDS) and protease inhibitors to denature proteins and prevent degradation.
-
Click Chemistry: To the protein lysate, add the click chemistry reaction cocktail. This typically includes an azide-biotin tag, copper(II) sulfate (CuSO₄), a copper reductant (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to improve reaction efficiency and protect proteins.[4] Incubate for 1-2 hours at room temperature.
-
Protein Precipitation & Purification: Precipitate the total protein (e.g., with methanol/chloroform) to remove excess reaction reagents. Resuspend the pellet and incubate with streptavidin-coated magnetic beads to capture the biotin-tagged fatty-acylated proteins.[5]
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins.[5] Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Elute the peptides from the beads and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify the peptide sequences and, therefore, the proteins, while the signal intensity for each peptide provides the basis for quantification.[6][7]
-
Data Analysis: Use specialized software to identify the proteins and quantify the relative abundance of each identified protein between the different experimental conditions.
Comparison with Alternative Fatty Acid Probes
While 9-UDAME is a powerful tool, several alternatives exist, each with distinct characteristics. The choice of probe depends on the specific biological question, cell type, and available analytical instrumentation.
| Feature | This compound (9-UDAME) | 17-Octadecynoic Acid (17-ODYA) | Azide-Functionalized Fatty Acids | Stable Isotope-Labeled Fatty Acids |
| Structure | C11 fatty acid with terminal alkyne | C18 fatty acid with terminal alkyne | Fatty acid with an azide group (e.g., Azido-palmitate) | Fatty acid with ¹³C or ²H isotopes (e.g., ¹³C₁₆-Palmitate) |
| Bioorthogonal Handle | Alkyne | Alkyne | Azide | None (Mass Shift) |
| Detection Method | Click chemistry with azide-tag | Click chemistry with azide-tag | Click chemistry with alkyne-tag | Mass Spectrometry |
| Advantages | - Good cell permeability - Mimics shorter-chain fatty acids | - Closer structural analog to stearic acid (C18) - Widely used and well-characterized | - Avoids potentially toxic copper catalyst if strain-promoted click chemistry (SPAAC) is used | - "Gold standard" for metabolic flux analysis[8] - Least perturbative method - Provides true kinetic measurements[9] |
| Limitations | - Shorter chain length may not perfectly mimic palmitate (C16) or stearate (C18) | - May have lower cell permeability than the methyl ester form | - Azide group is bulkier than alkyne - SPAAC reactions are slower than CuAAC | - Requires sophisticated mass spectrometry - Does not allow for affinity enrichment - Higher cost[9] |
| Primary Application | General profiling of protein fatty acylation | Profiling of long-chain fatty acylation | Applications where copper toxicity is a concern | Quantitative metabolic flux analysis |
Causality Behind Experimental Choices:
-
Alkyne vs. Azide Probes: The decision to use an alkyne-probe (like 9-UDAME) with an azide-tag is often preferred over an azide-probe with an alkyne-tag. The alkyne tag is smaller and less likely to affect metabolism, and excess azide-biotin/fluorophore tags are generally easier to remove during purification.[1]
-
Click Chemistry vs. Stable Isotopes: Click chemistry probes enable the crucial step of affinity purification.[1][3] This enrichment is essential for identifying low-abundance acylated proteins from a complex proteome. Stable isotope labeling, while less perturbative, lacks this enrichment capability, making it better suited for tracking the fate of highly abundant lipids or for targeted analysis rather than discovery proteomics.[8]
Trustworthiness: Building Self-Validating Systems
To ensure the reliability of quantitative data, every experiment must include critical controls:
-
No-Probe Control: Cells treated with the vehicle (e.g., DMSO) instead of 9-UDAME. This sample is processed in parallel and subjected to the same click chemistry and enrichment steps. It serves as a crucial negative control to identify proteins that non-specifically bind to the affinity beads.
-
No-Click Control: A sample that was labeled with 9-UDAME but where the copper catalyst or the azide-biotin tag is omitted from the click reaction. This control verifies that the enrichment is dependent on the specific bioorthogonal reaction.
-
Competitive Inhibition: Co-incubating cells with 9-UDAME and a large excess of the corresponding natural fatty acid (e.g., palmitic acid). A genuine substrate for fatty acylation enzymes should show reduced incorporation in the presence of the natural competitor.
Conclusion
This compound is a versatile and robust tool for the quantitative analysis of protein fatty acylation. Its alkyne handle allows for efficient and specific labeling of metabolically active proteins, and its compatibility with click chemistry enables their subsequent enrichment and identification by mass spectrometry. While alternatives like 17-ODYA and stable isotope-labeled fatty acids offer distinct advantages for specific applications, the combination of metabolic labeling, click chemistry, and affinity purification provided by the 9-UDAME workflow represents a powerful and broadly applicable strategy for researchers in drug development and molecular biology. The inclusion of rigorous controls, as described, is paramount to generating trustworthy and high-quality quantitative data.
References
- Application Note: Quantitative Proteomic Analysis Using a Cleavable Biotin Probe. Benchchem.
- An integrated workflow for quantitative analysis of the newly synthesized proteome. PMC. (2023-12-12).
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- Click Chemistry in Proteomic Investigations. PMC - PubMed Central - NIH.
- Outline of workflow used to identify alkyne-tagged proteins adducted by... ResearchGate.
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- Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. (2025-10-15).
- Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. PMC - NIH.
- A Researcher's Guide to Alternative Methods for Assessing Fatty Acid Metabolism. Benchchem.
- Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. PMC - NIH.
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A Comparative Guide: The Advantages of 9-Undecynoic Acid Methyl Ester in Modern Bioconjugation
Executive Summary
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. Traditional bioconjugation methods, while foundational, often present challenges in specificity, efficiency, and biocompatibility. This guide provides an in-depth comparison of a modern approach centered on 9-Undecynoic acid methyl ester—a terminal alkyne building block for "click chemistry"—against conventional techniques. We will explore the mechanistic advantages, present supporting experimental data, and provide actionable protocols to demonstrate why this molecule represents a significant advancement for creating well-defined bioconjugates, from fluorescently labeled proteins to complex antibody-drug conjugates (ADCs).
Introduction: The Evolving Needs of Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is fundamental to numerous applications, including diagnostics, therapeutics, and basic research.[1] Historically, the field has relied on methods that target highly abundant functional groups on proteins, such as primary amines (at lysine residues and the N-terminus) and thiols (at cysteine residues).
Traditional methods , primarily N-hydroxysuccinimide (NHS) ester and maleimide chemistries, have been workhorses in the field. However, they suffer from significant drawbacks:
-
Lack of Site-Specificity: Lysine is one of the most abundant amino acids, meaning NHS esters can react with multiple sites on a single protein, leading to a heterogeneous mixture of products.[2] This heterogeneity can compromise the protein's function and complicates analysis.[3]
-
Harsh Reaction Conditions: Many traditional methods require precise pH control (typically pH 8.3-8.5 for NHS esters) to balance reactivity with hydrolysis, which can be detrimental to sensitive proteins.[4]
-
Side Reactions and Instability: NHS esters can hydrolyze in aqueous environments, competing with the desired conjugation reaction.[5] Maleimide-thiol conjugates can undergo retro-Michael addition, leading to dissociation of the conjugate over time.
The demand for more precise, stable, and biocompatible conjugation strategies has driven the adoption of bioorthogonal chemistry. This is where this compound finds its utility.
This compound: A Gateway to Click Chemistry
This compound is an organic compound featuring a terminal alkyne group.[6] This terminal alkyne is a key functional group for one of the most powerful bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7]
The core advantage of using this compound lies in its ability to introduce a small, inert, and highly specific reactive handle (the alkyne) into a biological system. This can be achieved through various strategies, most notably metabolic labeling . In this approach, cells are cultured with a modified building block, like an amino acid or fatty acid analog containing the alkyne group. The cell's natural machinery incorporates this analog into newly synthesized biomolecules.[8] 9-Undecynoic acid, for instance, can be used to study fatty acid metabolism and modification of proteins through lipidation.
Once incorporated, the alkyne-tagged biomolecule can be specifically and efficiently labeled with a molecule carrying a complementary azide group (e.g., a fluorescent dye, a drug payload, or a purification tag) via the CuAAC reaction.[9]
Head-to-Head Comparison: Click Chemistry vs. Traditional Methods
The superiority of the click chemistry approach enabled by alkyne handles like this compound is best illustrated by a direct comparison with traditional methods.
Mechanism & Specificity
| Feature | Traditional Method (NHS Ester Chemistry) | Click Chemistry (CuAAC with Alkyne Handle) |
| Target Group | Primary amines (N-terminus and Lysine side chains) | Terminal Alkyne (introduced metabolically or synthetically) |
| Reaction | Nucleophilic acyl substitution | [3+2] Cycloaddition |
| Specificity | Low. Targets multiple, abundant lysine residues, leading to product heterogeneity.[2] | High. The alkyne and azide groups are bioorthogonal; they react only with each other, ignoring all other functional groups in a complex biological system.[10] |
| Product | Heterogeneous mixture of conjugates with varying sites and degrees of labeling. | Homogeneous, single, well-defined conjugate.[11] |
The bioorthogonality of the CuAAC reaction is its defining advantage. It allows for the precise modification of a target molecule within a complex cellular environment without interfering with native biological processes.[]
Reaction Conditions & Efficiency
| Parameter | Traditional Method (NHS Ester Chemistry) | Click Chemistry (CuAAC with Alkyne Handle) |
| pH Dependence | High. Optimal pH is 8.3-8.5. Lower pH protonates amines, stopping the reaction. Higher pH accelerates hydrolysis of the NHS ester.[4] | Low. The reaction proceeds efficiently over a wide pH range (typically 4 to 12).[] |
| Solvent | Primarily aqueous buffers. Solubility of the NHS ester can be a limiting factor. | Highly forgiving. Works in a wide range of solvents, including aqueous buffers, and is not sensitive to water or oxygen.[] |
| Reaction Speed | Variable, can be slow and requires optimization. | Extremely fast and high-yielding, often approaching quantitative conversion.[13][14] |
| Byproducts | N-hydroxysuccinimide is released. Hydrolysis is a competing side reaction.[5] | Minimal and inoffensive byproducts.[7] |
The robustness of click chemistry across various conditions simplifies experimental design and consistently delivers higher yields of the desired product.[][13]
Workflow Comparison
The following diagrams illustrate the fundamental difference in workflow and outcome between traditional labeling and the click chemistry approach.
Caption: Workflow comparison of NHS ester vs. Click chemistry labeling.
Experimental Protocol: Metabolic Labeling and Fluorescent Tagging
This protocol describes a self-validating system for introducing an alkyne handle into newly synthesized proteins in mammalian cells using an analog of methionine, followed by fluorescent labeling via CuAAC. The same principle applies to fatty acid labeling with molecules like 9-Undecynoic acid.
Part 1: Metabolic Labeling of Cells
Rationale: To specifically incorporate a bioorthogonal handle into proteins during synthesis, we replace the natural amino acid methionine with an azide-bearing analog, Azidohomoalanine (AHA). This is less perturbing to the cell than complete methionine starvation.[9]
-
Cell Culture: Plate mammalian cells (e.g., HeLa or HEK293) and grow to ~70% confluency in standard DMEM with 10% FBS.
-
Starvation (Optional but Recommended): Gently wash cells twice with pre-warmed PBS. Replace media with methionine-free DMEM for 30-60 minutes to deplete intracellular methionine pools. This enhances the incorporation of the analog.
-
Labeling: Replace the starvation media with methionine-free DMEM supplemented with a non-canonical amino acid like AHA (e.g., 50 µM final concentration).[9] Culture for a period appropriate to your experiment (e.g., 4-18 hours) to allow for protein synthesis and incorporation.
-
Harvesting: Wash cells twice with cold PBS, then lyse the cells using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard BCA assay.
Part 2: CuAAC "Click" Reaction for Fluorescent Tagging
Rationale: The Cu(I) catalyst is crucial for the cycloaddition. It is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) to maintain biocompatibility. A ligand like TBTA is used to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Prepare Reagents:
-
Protein Sample: Take 50 µg of the cell lysate from Part 1 in a microcentrifuge tube. Adjust volume to 45 µL with PBS.
-
Fluorescent Probe: Prepare a 10 mM stock of an alkyne-fluorophore (e.g., DBCO-Cy5) in DMSO.
-
Catalyst Premix (Make fresh):
-
1 µL of 50 mM CuSO₄ in water.
-
1 µL of 50 mM TBTA in DMSO.
-
2 µL of 500 mM Sodium Ascorbate in water.
-
Vortex briefly.
-
-
-
Click Reaction:
-
To the 45 µL of protein sample, add 1 µL of the alkyne-fluorophore stock (final concentration ~200 µM).
-
Add 4 µL of the freshly prepared catalyst premix.
-
Vortex gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Analysis:
-
The reaction product can be directly analyzed by SDS-PAGE. Add 4x Laemmli sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel.
-
Validation: Visualize the fluorescence on the gel using an appropriate imager (e.g., Cy5 channel). You should observe fluorescent bands corresponding to newly synthesized, AHA-containing proteins. A control sample from cells grown without AHA should show no fluorescence, validating the specificity of the labeling.
-
After imaging, the same gel can be stained with Coomassie Blue to visualize the total protein load.
-
Conclusion: A Superior Tool for Modern Research
The use of this compound and other alkyne- or azide-containing probes for click chemistry represents a paradigm shift in bioconjugation.[7][10] This approach overcomes the fundamental limitations of traditional methods by offering unparalleled specificity, efficiency, and biocompatibility.[] For professionals in drug development, diagnostics, and fundamental research, mastering this technique enables the creation of precisely defined, homogeneous, and fully functional biomolecular conjugates. This level of control is not merely an incremental improvement; it is a critical enabler for the next generation of advanced biologics and research tools.
References
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Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289–302. Retrieved from [Link]
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Li, M., Tao, Y., Shu, Y. L., LaRochelle, J. R., Steinauer, A., Thompson, D., Schepartz, A., & Chen, Z. Y. (2020). Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. ACS Chemical Biology, 15(9), 2314–2329. Retrieved from [Link]
-
Jayanth, K., S.S, S., & P, R. (2023). Unfolding Potential of Click Chemistry in Bioconjugation: A Review. WMO College, Muttil. Retrieved from [Link]
-
Xue, L., et al. (2023). A review of conjugation technologies for antibody drug conjugates. Antibody Therapeutics. Retrieved from [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemistry & Biology, 21(9), 1075–1101. Retrieved from [Link]
-
Samieipour, F., et al. (2025). Recent developments in bioconjugation: From strategies to design and clinical applications. International Journal of Biological Macromolecules, 281. Retrieved from [Link]
-
Kumar, S. (2023). Chemical technology principles for selective bioconjugation of proteins and antibodies. Chemical Society Reviews. Retrieved from [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Nature Chemical Biology, 7(12), 876–884. Retrieved from [Link]
-
Dempsey, D. R., et al. (2019). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. MethodsX, 6, 2686–2697. Retrieved from [Link]
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Mateos-Gil, P., Letschert, S., Doose, S., & Sauer, M. (2016). Labeling efficiency of copper-catalyzed (CuAAC) and copper-free azide-alkyne cycloadditions (SPAAC). ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis, 38(22-23), 2904–2909. Retrieved from [Link]
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Dempsey, D. R., et al. (2017). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Current Protocols in Chemical Biology, 9(3), 213–230. Retrieved from [Link]
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Hughes, C. S., et al. (2024). Removal of NHS-labelling By-products in Proteomic Samples. bioRxiv. Retrieved from [Link]
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Dieterich, D. C., et al. (2012). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking 9-Undecynoic Acid Methyl Ester Against Commercial Probes for Profiling Protein Acylation
For researchers, scientists, and drug development professionals, the precise study of post-translational modifications (PTMs) is fundamental to unraveling complex cellular processes. Among these, protein acylation—the attachment of fatty acids to proteins—is a critical regulator of protein trafficking, stability, and function.[1][2] The development of chemical probes that can be metabolically incorporated into proteins and subsequently visualized has revolutionized our ability to study this PTM.[1]
This guide provides an in-depth technical comparison of 9-Undecynoic acid methyl ester, a terminal alkyne-containing fatty acid probe, against common commercial alternatives. We will move beyond a simple catalog of features to explain the causality behind experimental choices, providing the necessary protocols and frameworks to empower you to rigorously evaluate and select the best probe for your research needs.
Introduction: The Logic of Bioorthogonal Probes in Acylation Studies
The study of protein fatty acylation has traditionally been hampered by the use of radiolabeled fatty acids, which are cumbersome and present safety challenges.[3] Modern approaches leverage metabolic labeling with fatty acid analogues bearing a bioorthogonal handle—a chemical group that is inert to biological systems but can undergo a specific chemical reaction.[1]
The most common bioorthogonal pairing is the alkyne and azide groups, which can be covalently linked via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] This allows researchers to metabolically introduce an alkyne-modified fatty acid like this compound into cells, where it is incorporated into proteins by cellular machinery. Following this, the alkyne handle can be "clicked" to an azide-containing reporter tag (e.g., a fluorophore for imaging or biotin for enrichment and mass spectrometry) for detection and analysis.[4][7]
Featured Probe: this compound
This compound is an organic compound characterized by its 11-carbon aliphatic chain, a terminal alkyne functional group, and a methyl esterified carboxylic acid.[8] Its structure makes it a valuable tool for metabolic labeling. The cell's metabolic machinery recognizes it as a fatty acid, incorporating it into proteins that undergo acylation. The terminal alkyne serves as a bioorthogonal handle for subsequent detection.[8]
Mechanism of Action:
-
Cellular Uptake & Activation: The methyl ester form is generally more cell-permeable than the free acid. Once inside the cell, it is hydrolyzed and activated to its Coenzyme A (CoA) thioester.
-
Metabolic Incorporation: Acyltransferases attach the 9-undecynoyl group to target proteins, primarily on cysteine (S-acylation) or N-terminal glycine (N-myristoylation) residues.
-
Bioorthogonal Ligation: After labeling, cells are lysed, and the proteome is subjected to a click chemistry reaction to attach a reporter tag for analysis.
The Commercial Landscape: Key Alternatives
The performance of a fatty acid probe is critically dependent on its chain length and the nature of its bioorthogonal handle.[3] this compound must be benchmarked against probes that vary in these key parameters.
-
Omega-Azido Fatty Acids (e.g., 12-Azidododecanoic Acid): These probes utilize an azide handle instead of an alkyne. They are widely used and offer robust labeling profiles.[3] The choice between an alkyne or azide probe often depends on the reporter tag available (azide-fluorophore vs. alkyne-fluorophore).
-
Longer-Chain Alkyne Probes (e.g., 15-Hexadecynoic Acid - 15-YNE): Probes with longer carbon chains, such as this C16 analogue, are often used to specifically study S-palmitoylation, a common form of fatty acylation.[9] The chain length dictates which acyltransferases will recognize and use the probe.[3]
-
Fluorescent Fatty Acid Analogs (e.g., BODIPY™ Fatty Acids): These probes come pre-labeled with a fluorophore, eliminating the need for a click chemistry step.[10] While convenient for direct imaging, the bulky fluorescent tag can sometimes interfere with metabolic incorporation and protein function.[10]
Performance Benchmarking: A Quantitative Comparison
The selection of an appropriate probe requires a multi-faceted evaluation. The following table outlines the key parameters for benchmarking this compound against its commercial counterparts.
| Parameter | This compound (C11-Alkyne) | Commercial Probe A: Azido-C12 | Commercial Probe B: Alkyne-C16 | Commercial Probe C: BODIPY™-C12 |
| Primary Application | General profiling of fatty acylation | General profiling of fatty acylation | Profiling S-palmitoylation | Live-cell imaging of lipid metabolism/trafficking |
| Detection Method | Click Chemistry (CuAAC) | Click Chemistry (CuAAC) | Click Chemistry (CuAAC) | Direct Fluorescence Microscopy |
| Specificity | Likely targets both N-myristoylation and some S-acylation. Chain length is intermediate. | Similar to C11-Alkyne, robust general labeling.[3] | More specific for S-palmitoylation due to longer chain length.[9] | Broadly incorporated into various lipid species, not just proteins.[10] |
| Labeling Efficiency | To be determined experimentally. | Reported to yield robust protein labeling profiles.[3] | Effective for labeling palmitoylated proteins. | Efficiently metabolized by live cells.[10] |
| Potential for Steric Hindrance | Minimal; the alkyne is the smallest bioorthogonal tag.[11] | Minimal; azide group is small. | Minimal; alkyne group is small. | High; the BODIPY fluorophore is bulky and may alter biological activity. |
| Cytotoxicity | Expected to be low, but must be empirically determined. | Generally low at working concentrations. | Generally low at working concentrations. | Can exhibit phototoxicity upon illumination. |
| Workflow Complexity | Moderate (Metabolic Labeling + Click Reaction) | Moderate (Metabolic Labeling + Click Reaction) | Moderate (Metabolic Labeling + Click Reaction) | Low (Metabolic Labeling + Direct Imaging) |
Experimental Protocols for Rigorous Benchmarking
To validate the performance of this compound, a series of standardized experiments must be conducted in parallel with commercial probes.
Core Experimental Workflow
Caption: General workflow for benchmarking fatty acid chemical probes.
Protocol 1: Cell Viability and Cytotoxicity Assay
Causality: Before any labeling experiment, it is crucial to determine the optimal, non-toxic concentration of the probe. High concentrations of exogenous fatty acids can induce lipotoxicity, altering cellular metabolism and leading to artifacts. The MTT or similar viability assays quantify metabolic activity, providing an IC50 value (the concentration at which 50% of cell viability is lost).[4]
Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Probe Treatment: Prepare serial dilutions of this compound and control probes in complete culture medium (e.g., from 1 µM to 500 µM).
-
Incubation: Replace the medium in the wells with the probe-containing medium and incubate for a period that matches your planned labeling experiment (e.g., 24 hours).
-
MTT Assay: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader. Calculate cell viability as a percentage relative to the vehicle control (e.g., DMSO).
Protocol 2: Metabolic Labeling and In-Gel Fluorescence Analysis
Causality: This protocol provides a direct visual comparison of the labeling efficiency of different probes. By "clicking" a fluorescent azide to the alkyne handle of the incorporated probe, the resulting labeled proteins can be visualized after separation by SDS-PAGE. This allows for a rapid assessment of the overall labeling pattern and intensity.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Methodology:
-
Metabolic Labeling: Culture cells (e.g., HEK293T) to ~80% confluency. Incubate them with a non-toxic concentration (determined from Protocol 1) of this compound or a control probe for 4-16 hours.
-
Cell Lysis: Wash cells with cold PBS, then lyse in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50 µg of protein lysate with the click reaction cocktail.
-
Final concentrations: 100 µM Azide-Fluorophore (e.g., Alexa Fluor 488 Azide), 1 mM CuSO₄, 100 µM THPTA ligand, and 1 mM Sodium Ascorbate (freshly prepared).
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Protein Precipitation: Precipitate the protein using a chloroform/methanol precipitation to remove excess reagents.
-
SDS-PAGE and Imaging: Resuspend the protein pellet in 1x Laemmli sample buffer, run on a polyacrylamide gel, and visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation/emission wavelengths.
Interpreting the Benchmarking Data
A successful probe will exhibit robust labeling at concentrations that are non-toxic to the cells. When comparing this compound to other probes:
-
Look for distinct banding patterns: Different chain-length probes may label different subsets of proteins.[3] A shorter probe like C11 may show a pattern that is a hybrid of those seen with specific N-myristoylation and S-palmitoylation probes.
-
Compare signal intensity vs. background: A good probe will have a high signal-to-noise ratio.
-
Validate with Mass Spectrometry: For an authoritative identification of which proteins are being labeled, the ultimate experiment involves clicking the probe to an azide-biotin tag, enriching the labeled proteins with streptavidin beads, and identifying them via LC-MS/MS.[12]
By following this structured, evidence-based approach, researchers can confidently benchmark the performance of this compound, understand its specific strengths and limitations, and make an informed decision on the best tool to illuminate the complex world of protein acylation.
References
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- BenchChem. (n.d.). Benchmarking 6-Ethynylcinnoline: A Comparative Guide for Bioorthogonal Labeling.
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- (n.d.). Chemical Probes for the Rapid Detection of Fatty-Acylated Proteins in Mammalian Cells.
- CymitQuimica. (n.d.). CAS 18937-76-3: 9-Undecynoic acid, methyl ester.
- ResearchGate. (n.d.). Benchmarking pChem with SOH probes a, Chemical structures of the SOH....
- (n.d.). Chemical Probes for the Rapid Detection of Fatty-Acylated Proteins in Mammalian Cells.
- Thinon, E., & Hang, H. C. (2015). Chemical reporters for exploring protein acylation. Biochemical Society Transactions, 43(2), 253–261.
- Thermo Fisher Scientific. (n.d.). Fatty Acid Analogs and Phospholipids—Section 13.2.
- van der Stelt, M., et al. (2022). Comparative Photoaffinity Profiling of Omega-3 Signaling Lipid Probes Reveals Prostaglandin Reductase 1 as a Metabolic Hub in Human Macrophages. PubMed Central.
- Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction.
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- DergiPark. (n.d.). The Use of Click Chemistry in Drug Development Applications.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 9-Undecynoic Acid Methyl Ester
For the researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. The final, and arguably one of the most critical, stages is its safe and compliant disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides an in-depth, procedural framework for the proper disposal of 9-undecynoic acid methyl ester, grounded in established safety protocols and regulatory standards. Our focus is to empower you with the knowledge to manage this process with confidence, ensuring safety and environmental stewardship are integral parts of your research workflow.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, data from structurally similar compounds, such as other fatty acid methyl esters (FAMEs) and undecanoates, provide a reliable basis for risk assessment. These compounds are generally considered irritants and may pose environmental risks if disposed of improperly.
The primary causality for treating this compound as regulated chemical waste stems from its potential irritant properties and its nature as an organic chemical.[1][2] Improper disposal, such as drain disposal, is prohibited as it can interfere with wastewater treatment processes and may be harmful to aquatic life.[2][3]
Table 1: Summary of Potential Hazards for this compound and Analogs
| Hazard Category | Description | Rationale & Sources |
| Skin Irritation | May cause skin irritation upon contact. | SDS for similar esters consistently lists skin irritation as a potential hazard.[1] |
| Eye Irritation | May cause serious eye irritation or damage. | Direct contact can lead to irritation or more severe damage.[1] |
| Respiratory Irritation | Inhalation of vapors or mists may cause respiratory tract irritation. | Recommended use in well-ventilated areas underscores this risk.[1][2] |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, and open flames. | Esters are often flammable, requiring precautions against ignition sources.[4] |
| Environmental Hazard | May be harmful to aquatic life with long-lasting effects. | Organic chemicals should not be released into the environment via drains.[2][3] |
Pre-Disposal Operations: Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Before initiating any disposal procedure, ensure you are operating in a controlled environment and are equipped with the appropriate PPE.
Essential PPE and Handling Procedures:
-
Ventilation: Always handle this compound waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][5]
-
Eye Protection: Wear safety glasses or goggles to protect against splashes.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves) to prevent skin contact. Change gloves immediately if they become contaminated.
-
Protective Clothing: A standard laboratory coat should be worn to protect skin and clothing.
-
Spill Preparedness: Have a spill kit readily available. For small spills, absorb the material with an inert substance like vermiculite, sand, or earth.[5][6] The collected absorbent material must then be disposed of as chemical waste.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This "cradle-to-grave" system mandates that hazardous waste is managed safely from its point of generation to its final disposal.[8][9] Your institution's Environmental Health & Safety (EHS) department will have specific procedures based on these regulations.
Step 1: Waste Characterization
The first step is to determine if the waste is hazardous. Based on available data for similar esters, this compound waste is typically not a "listed" hazardous waste. However, it must be managed as a regulated chemical waste, often falling under the category of non-chlorinated organic solvent waste. It should never be disposed of down the drain or in regular trash.[10]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[11]
-
DO: Collect this compound waste in a container designated for non-halogenated organic solvents . This is a common waste stream in most laboratories.
-
DO NOT: Mix this waste with:
-
Halogenated (chlorinated) solvents.
-
Aqueous waste.
-
Strong acids or bases.
-
Oxidizers.[3]
-
Solid waste.
-
Mixing incompatible waste streams is a serious safety violation. For instance, mixing organic solvents with oxidizers can create a fire or explosion hazard.[3]
Step 3: Containerization
-
Select the Right Container: Use a chemically compatible container provided by your EHS department. This is typically a high-density polyethylene (HDPE) or glass bottle. The container must have a secure, screw-top cap.[11][12]
-
Keep it Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[13] This prevents the release of vapors and potential spills.
-
Leave Headspace: Do not fill the container to more than 80-90% capacity. This allows for vapor expansion and reduces the risk of spills.
Step 4: Labeling
Accurate labeling is a strict regulatory requirement. As soon as you begin collecting waste in a container, it must be labeled.
-
Use your facility's official hazardous waste tag.
-
Clearly write "Hazardous Waste."
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentages. For example: "this compound (~5%), Hexane (~95%)."
-
Indicate the hazard characteristics (e.g., "Ignitable," "Irritant").
Step 5: Accumulation and Storage
Waste containers must be stored in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the operator.[10] This is typically a secondary containment tray within a fume hood or a designated cabinet.
Step 6: Requesting Disposal
Once the container is full, or if your experiment is complete, follow your institution's procedure to request a pickup from the EHS department. EHS personnel will then transport the waste to a central accumulation area before it is collected by a licensed hazardous waste disposal contractor.[1]
Disposal Decision Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Ester Disposal - #1 Science Forum For Lab Technicians. Chemtalk. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA). Available at: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
Chemical Waste Management for Laboratories (Alternate Link). Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
RCRA | Environmental Health and Safety. Case Western Reserve University. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. US Environmental Protection Agency (EPA). Available at: [Link]
-
Safety Data Sheet: Fatty acid methyl ester mixture. Carl ROTH. Available at: [Link]
-
Safety Data Sheet: Undecanoic acid methyl ester. Carl ROTH. Available at: [Link]
-
Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. Available at: [Link]
-
Hazardous Waste. Virginia Department of Environmental Quality (DEQ). Available at: [Link]
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Chemical Waste Management Guide. Boston University Environmental Health & Safety. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 9-Undecynoic Acid Methyl Ester: Essential Safety and Operational Protocols
For the modern researcher, scientist, or drug development professional, the mastery of novel chemical entities is a cornerstone of innovation. 9-Undecynoic acid methyl ester, with its terminal alkyne and ester functionalities, is a versatile building block in organic synthesis. However, its unique reactivity profile necessitates a robust and well-understood handling protocol to ensure both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe laboratory practice. Based on data from similar fatty acid esters, a comprehensive risk assessment for this compound should consider the following potential classifications.
Table 1: Synthesized Hazard Profile
| Hazard Class | Category | Precautionary Statement | Source |
|---|---|---|---|
| Skin Irritation | Category 2 | Causes skin irritation. | [1][2][3] |
| Eye Irritation | Category 2/2A | Causes serious eye irritation. | [1][3] |
| Acute Aquatic Toxicity | Harmful | Harmful to aquatic life with long lasting effects. | [3] |
| Combustibility | Combustible Liquid | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. |[4] |
The Alkyne Moiety: A Note on Reactivity
The terminal alkyne group in this compound is its key reactive site. While this makes it invaluable for reactions like click chemistry, Sonogashira couplings, and nucleophilic additions, it also introduces specific risks. Terminal alkynes can form explosive metal acetylides with certain metals, particularly heavy metals like copper, silver, and mercury. Therefore, it is crucial to avoid contact with incompatible metal spatulas, stir bars, or reaction vessels.
Personal Protective Equipment (PPE): Your First Line of Defense
Engineering controls, such as fume hoods, are paramount. However, appropriate PPE is non-negotiable. The selection of PPE is not merely about compliance; it is a scientifically informed decision to mitigate the specific risks identified.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[1][5] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact which can cause irritation. Always check the manufacturer's breakthrough time data for the specific glove material. |
| Body Protection | A flame-retardant laboratory coat. | Protects against splashes and provides a layer of protection in case of fire. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or fume hood. Use a NIOSH-approved respirator if ventilation is inadequate or if aerosols are generated. | Prevents inhalation of vapors or mists that may cause respiratory tract irritation.[1][2] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow minimizes the risk of exposure and contamination. The following protocol outlines the key stages of handling this compound in a laboratory setting.
Step 1: Receiving and Storage
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][4] The recommended storage temperature for similar compounds is often in a cool place.[4] Ensure the container is tightly closed.
-
Segregation: Store away from strong oxidizing agents and incompatible materials.
Step 2: Preparation and Aliquoting
-
Work Area: Conduct all handling of open containers within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Equipment: Use glass or polytetrafluoroethylene (PTFE) equipment. Avoid contact with incompatible metals.
-
Aliquoting: If transferring the liquid, use a calibrated glass pipette or syringe. Avoid creating aerosols.
Step 3: Use in Reactions
-
Inert Atmosphere: For many reactions involving alkynes, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions and potential hazards.
-
Temperature Control: Be mindful of reaction exotherms. Use an ice bath for cooling as needed, especially during reagent addition.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in color, temperature, or pressure.
Step 4: Post-Reaction Work-up
-
Quenching: Carefully quench the reaction mixture according to your specific protocol, being mindful of any unreacted reagents.
-
Extraction and Purification: Perform extractions and purifications within the fume hood.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (gloves, pipette tips, paper towels), into a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department. Do not pour any amount of this compound down the drain, as it may be harmful to aquatic life.[3]
Visualizing the Workflow: From Receipt to Disposal
To provide a clear, at-a-glance overview of the handling process, the following workflow diagram illustrates the key decision points and safety measures.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
